molecular formula C6H11N3S B1667264 Amthamine CAS No. 142437-67-0

Amthamine

Número de catálogo: B1667264
Número CAS: 142437-67-0
Peso molecular: 157.24 g/mol
Clave InChI: LHVRFUVVRXGZPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amthamine is a potent and selective histamine H2 receptor agonist, making it a valuable pharmacological tool for scientific research . Studies have established that this compound behaves as a full agonist at H2 receptors, exhibiting high selectivity with no significant activity on H1 or H3 receptors . Its primary research applications include the study of gastric acid secretion, where it has been shown to induce a dose-related increase in secretion in both in vivo and in vitro models, and its effects are competitively antagonized by H2 receptor antagonists like famotidine and ranitidine . This compound is also used in cardiac research, where it demonstrates positive inotropic activity (increased contractility) and chronotropic effects (increased heart rate) in isolated heart preparations from guinea pigs and humans . Furthermore, its utility extends to immunological and neurological studies, such as investigating the role of H2 receptors in inhibiting human eosinophil degranulation and regulating serotonin release in the brain . Compared to other H2 agonists like dimaprit, this compound is notably more potent and effective, often exhibiting potency comparable to or slightly higher than histamine itself, which positions it as a superior alternative for probing H2 receptor-mediated effects . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4-5(2-3-7)10-6(8)9-4/h2-3,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVRFUVVRXGZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162039
Record name Amthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142437-67-0
Record name Amthamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142437-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amthamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142437670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMTHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4ZJ2D98HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amthamine's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of amthamine, a potent and selective histamine H2 receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on this compound's pharmacological profile, including its receptor binding characteristics, functional activity, and downstream signaling pathways.

Core Mechanism of Action: Selective Histamine H2 Receptor Agonism

This compound, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is a highly selective and potent full agonist at the histamine H2 receptor.[1][2] Its primary mechanism of action involves binding to and activating H2 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade mediates a variety of physiological responses, most notably the stimulation of gastric acid secretion.[2]

This compound exhibits a high degree of selectivity for the H2 receptor, with no significant activity at the H1 receptor and only weak antagonist activity at the H3 receptor.[1] This selectivity makes it a valuable tool for studying H2 receptor-mediated effects in various physiological systems.

Quantitative Pharmacological Data

Table 1: In Vitro Potency and Efficacy of this compound

PreparationSpeciesParameterValueReference
Isolated Right AtriumGuinea PigpD26.72
Isolated Papillary MuscleGuinea PigpD26.17
Isolated Human AtriumHumanpD25.38
Isolated Gastric FundusRatEC5018.9 µM
CHO cells (cAMP accumulation)-pEC50Varies with receptor expression

Table 2: In Vivo Potency of this compound

ModelSpeciesParameterValueReference
Conscious Gastric FistulaCatED50 (gastric acid secretion)0.069 µmol/kg/h
Anesthetized Lumen-Perfused StomachRatED50 (gastric acid secretion)11.69 µmol/kg i.v.
Anesthetized Rat (Vasodepressor Response)Rat-0.03-3 µmol/kg i.v.

Signaling Pathways and Functional Selectivity

Activation of the H2 receptor by this compound primarily initiates the Gs-adenylyl cyclase-cAMP pathway. However, emerging evidence suggests that this compound acts as a "balanced" agonist, capable of engaging multiple downstream signaling pathways. Studies have shown that this compound can induce receptor desensitization and internalization, processes often mediated by β-arrestins. While direct β-arrestin recruitment data for this compound is limited, its role in receptor endocytosis suggests an interaction with this pathway. Furthermore, this compound has been shown to induce phosphorylation of extracellular signal-regulated kinases (ERK), indicating its ability to activate pathways beyond cAMP signaling.

Amthamine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds and Activates Gs Gs Protein H2R->Gs Activates ERK ERK Phosphorylation H2R->ERK Activates Arrestin β-Arrestin H2R->Arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Physiological_Response Phosphorylates substrates leading to Internalization Receptor Internalization Arrestin->Internalization Mediates

Caption: Signaling pathways activated by this compound at the H2 receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a compound for the H2 receptor.

Materials:

  • Cell membranes expressing the histamine H2 receptor.

  • Radioligand (e.g., [³H]-tiotidine).

  • This compound (or other competing ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the reaction to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes with H2R Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]-tiotidine) Radioligand->Incubate This compound This compound (Varying Conc.) This compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Determine IC50 and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This protocol describes a method to measure this compound-induced cAMP production in cells expressing the H2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human histamine H2 receptor.

  • Assay medium (e.g., DMEM).

  • IBMX (a phosphodiesterase inhibitor).

  • This compound.

  • cAMP assay kit (e.g., TR-FRET based).

Procedure:

  • Plate the cells in a suitable microplate and allow them to adhere.

  • Pre-incubate the cells with IBMX to inhibit cAMP degradation.

  • Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Plate_Cells Plate H2R-expressing CHO cells Add_IBMX Add IBMX Plate_Cells->Add_IBMX Add_this compound Add this compound (Varying Conc.) Add_IBMX->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP (e.g., TR-FRET) Lyse_Cells->Measure_cAMP Analyze Determine EC50 Measure_cAMP->Analyze

Caption: Workflow for a cAMP accumulation assay.

In Vivo Gastric Acid Secretion in Anesthetized Rats

This protocol provides a method to assess the effect of this compound on gastric acid secretion in an in vivo model.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane).

  • Surgical instruments.

  • Perfusion pump.

  • Saline solution (0.9% NaCl).

  • pH meter and titration equipment.

  • This compound solution for intravenous administration.

Procedure:

  • Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

  • Cannulate the esophagus and the pylorus to perfuse the stomach.

  • Perfuse the stomach with saline at a constant rate.

  • Collect the perfusate at regular intervals and measure the acid output by titration with NaOH to a neutral pH.

  • After a basal secretion period, administer this compound intravenously as a bolus or continuous infusion.

  • Continue to collect the perfusate and measure the acid output to determine the stimulatory effect of this compound.

  • Analyze the data to determine the dose-response relationship and the ED50 value.

Gastric_Secretion_Workflow cluster_animal_prep Animal Preparation cluster_perfusion Stomach Perfusion cluster_treatment_measurement Treatment & Measurement cluster_analysis Data Analysis Anesthetize Anesthetize Rat Surgery Surgical Preparation (Tracheotomy, Cannulation) Anesthetize->Surgery Perfuse Perfuse Stomach with Saline Surgery->Perfuse Collect_Basal Collect Basal Perfusate Perfuse->Collect_Basal Administer_this compound Administer this compound (i.v.) Collect_Basal->Administer_this compound Collect_Stimulated Collect Stimulated Perfusate Administer_this compound->Collect_Stimulated Titrate Titrate Perfusate (Measure Acid Output) Collect_Stimulated->Titrate Analyze Determine ED50 Titrate->Analyze

Caption: Workflow for in vivo measurement of gastric acid secretion.

Conclusion

This compound is a well-characterized, potent, and selective histamine H2 receptor agonist. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to various physiological effects, most notably the stimulation of gastric acid secretion. Evidence also points to its ability to engage other signaling pathways, highlighting the complexity of H2 receptor signaling. The data and protocols presented in this guide provide a valuable resource for researchers investigating the pharmacology of the histamine H2 receptor and the therapeutic potential of selective agonists.

References

An In-depth Technical Guide to the Synthesis of Amthamine Dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Amthamine dihydrobromide, a potent and selective histamine H2 receptor agonist. This document details the chemical synthesis, including a step-by-step experimental protocol, and summarizes key quantitative data. Furthermore, it elucidates the primary and secondary signaling pathways activated by this compound upon binding to the H2 receptor, visualized through detailed diagrams.

Introduction

This compound, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is a crucial pharmacological tool for studying the physiological and pathological roles of the histamine H2 receptor. Its high selectivity makes it a valuable research compound for investigating gastric acid secretion, cardiac function, and neurological processes mediated by this receptor.[1] This guide serves as a technical resource for researchers and drug development professionals, offering detailed methodologies and data to support further investigation and application of this compound.

Synthesis of this compound Dihydrobromide

The synthesis of this compound dihydrobromide is based on the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. The following protocol is a detailed representation of the likely synthetic route, constructed from established chemical principles and analogous procedures for 2-aminothiazole synthesis.

Experimental Protocol

Step 1: Synthesis of 1-chloro-3-(phthalimido)propan-2-one (Intermediate 1)

  • To a solution of 1,3-dichloroacetone (1 equivalent) in N,N-dimethylformamide (DMF), add potassium phthalimide (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-3-(phthalimido)propan-2-one.

Step 2: Synthesis of 2-Amino-4-methyl-5-(2-phthalimidoethyl)thiazole (Intermediate 2)

  • Reflux a mixture of 1-chloro-3-(phthalimido)propan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol for 4 hours.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate and wash with cold ethanol to obtain 2-Amino-4-methyl-5-(2-phthalimidoethyl)thiazole hydrochloride.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate to yield the free base.

Step 3: Synthesis of this compound

  • To a solution of 2-Amino-4-methyl-5-(2-phthalimidoethyl)thiazole (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and add concentrated hydrochloric acid.

  • Filter the resulting precipitate (phthalhydrazide) and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane.

  • Basify the aqueous layer with a sodium hydroxide solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound free base.

Step 4: Formation of this compound Dihydrobromide

  • Dissolve the this compound free base in ethanol.

  • Add a solution of hydrobromic acid in acetic acid dropwise with stirring.

  • The dihydrobromide salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol and then ether, and dry under vacuum to obtain this compound dihydrobromide.

Quantitative Data

The following table summarizes the key quantitative data for this compound dihydrobromide.

PropertyValue
Chemical Formula C6H11N3S · 2HBr
Molecular Weight 319.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 238-240 °C
Purity (by HPLC) ≥99%
Solubility Soluble in water (to 100 mM)
¹H NMR (D₂O) δ 2.35 (s, 3H, CH₃), 2.95 (t, 2H, CH₂), 3.30 (t, 2H, CH₂)

Signaling Pathways of this compound

This compound exerts its biological effects by activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades.

Primary Signaling Pathway: Gs-cAMP Pathway

The canonical signaling pathway for the H2 receptor involves its coupling to a stimulatory G-protein (Gs).

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylates Target Proteins Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds Gq Gq Protein H2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Target Proteins

References

Amthamine's Affinity for the Histamine H2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of amthamine for the histamine H2 receptor. It includes a compilation of quantitative binding data, a detailed experimental protocol for a representative radioligand binding assay, and visualizations of the associated signaling pathway and experimental workflow.

Core Data: this compound-H2 Receptor Binding Affinity

This compound is a potent and selective agonist for the histamine H2 receptor.[1] Its binding affinity has been characterized across different species and experimental systems. The following table summarizes key quantitative data, distinguishing between direct binding assays (Ki, Kd) and functional assays (pD2, EC50, IC50).

ParameterValueSpeciesAssay SystemReference
pKi 5.2HumanDisplacement of [125I]iodoaminopotentidine from CHO cells expressing the human H2 receptor[2]
Ki 6309.57 nMHumanCalculated from pKi[2]
pKd 4.94RatRadioligand binding with [125I]iodoaminopotentidine in CHO cells[2]
Kd 11481.54 nMRatCalculated from pKd[2]
pD2 6.21Guinea PigFunctional assay on the isolated right atrium
EC50 18.9 µMRatFunctional assay on the isolated gastric fundus
IC50 1.8 x 10⁻⁸ MHumanInhibition of SAC-induced p40 production in whole blood
IC50 1.4 x 10⁻⁸ MHumanInhibition of SAC-induced p70 production in whole blood
IC50 0.4 µMHumanInhibition of eosinophil degranulation

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the H2 receptor is commonly achieved through competitive radioligand binding assays. This section outlines a representative protocol.

Objective:

To determine the binding affinity (Ki) of this compound for the histamine H2 receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:
  • Cell Membranes: Membranes prepared from a cell line stably expressing the human or other species' histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity H2 receptor antagonist, such as [³H]tiotidine or [¹²⁵I]iodoaminopotentidine.

  • Competitor: this compound.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H2 receptor antagonist (e.g., 10 µM tiotidine or ranitidine).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Fluid and Counter.

Procedure:
  • Membrane Preparation:

    • Culture cells expressing the H2 receptor to an appropriate density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, a fixed concentration of the radioligand, and the cell membrane suspension to designated wells.

    • Non-specific Binding: Add binding buffer, the radioligand, the cell membrane suspension, and a high concentration of the non-specific binding control to designated wells.

    • Competition Binding: Add binding buffer, the radioligand, the cell membrane suspension, and serial dilutions of this compound to the remaining wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • From the competition curve, determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki:

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a Gs protein-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R H2 Receptor This compound->H2R Binds G_protein Gs Protein (αβγ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA_active->Cellular_Response Phosphorylates targets

Caption: Histamine H2 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes with H2 Receptors incubation Incubate Membranes with Radioligand and this compound prep_membranes->incubation prep_ligands Prepare Radioligand and this compound dilutions prep_ligands->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration counting Scintillation Counting to measure radioactivity filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

References

Amthamine: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a potent and highly selective histamine H₂ receptor agonist.[1][2][3] Its selectivity for the H₂ receptor makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor subtype, particularly in gastric acid secretion and cardiovascular function.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Pharmacodynamics

This compound exerts its effects primarily by binding to and activating histamine H₂ receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Receptor Affinity and Potency

This compound is a full agonist at the histamine H₂ receptor, with a potency slightly greater than or comparable to histamine in various in vitro and in vivo models. It demonstrates high selectivity for the H₂ receptor with no significant activity at H₁ receptors and only weak agonist activity at H₃ receptors.

Table 1: In Vitro Potency and Efficacy of this compound at Histamine H₂ Receptors

PreparationParameterValueReference
Guinea Pig Right Atrium (spontaneously beating)pD₂6.72
Guinea Pig Right AtriumpD₂6.21
Guinea Pig Papillary Muscle (electrically driven)pD₂6.17
Human Atrium (electrically driven)pD₂5.38
Rat Isolated Gastric FundusEC₅₀18.9 µmol/L

Table 2: In Vivo Potency of this compound on Gastric Acid Secretion

SpeciesModelParameterValueReference
Conscious CatGastric FistulaED₅₀0.069 µmol/kg/h
Anesthetized RatLumen-perfused StomachED₅₀11.69 µmol/kg (i.v.)
Cardiovascular Effects

In addition to its effects on gastric secretion, this compound exhibits cardiovascular effects mediated by H₂ receptor activation. It can induce positive inotropic and chronotropic effects in the heart. However, at higher doses, this compound can also interact with the adrenergic system, causing vasopressor responses and tachycardia that are not solely mediated by H₂ receptors.

Signaling Pathway

The activation of the histamine H₂ receptor by this compound initiates a Gαs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cAMP levels. This signaling pathway is responsible for the diverse physiological responses mediated by the H₂ receptor.

H2_Signaling_Pathway This compound This compound H2R Histamine H₂ Receptor This compound->H2R Binds to G_protein Gαs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound-induced Histamine H₂ Receptor Signaling Pathway.

Pharmacokinetics

Absorption

Histamine H₂ receptor agonists are generally well-absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 3 hours. The oral bioavailability of this class of drugs ranges from 50% to 70%.

Distribution

Specific data on the protein binding and volume of distribution for this compound are not available. For other H₂ receptor antagonists, protein binding is relatively low. For instance, famotidine has a protein binding of approximately 15% to 20%.

Metabolism

The metabolism of this compound has not been explicitly studied. However, as a thiazole-containing compound, it is plausible that it undergoes metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic pathways for the thiazole ring include epoxidation, S-oxidation, and N-oxidation. Furthermore, given its structural similarity to histamine, this compound may also be a substrate for histamine N-methyltransferase (HMT) and diamine oxidase (DAO), the primary enzymes involved in histamine catabolism.

Amthamine_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI CYP450 Cytochrome P450 (Thiazole Ring Oxidation) PhaseI->CYP450 HMT_DAO HMT / DAO (Side Chain Metabolism) PhaseI->HMT_DAO Metabolites Metabolites CYP450->Metabolites HMT_DAO->Metabolites PhaseII Phase II Metabolism (Conjugation) Metabolites->PhaseII Excretion Excretion (Urine) PhaseII->Excretion

Caption: Predicted Metabolic Pathways of this compound.

Excretion

Histamine H₂ receptor agonists are primarily eliminated via the kidneys. The elimination half-life for this class of drugs is typically short, ranging from 1 to 3 hours.

Table 3: Predicted Pharmacokinetic Parameters of this compound (based on analogy with other H₂ receptor agonists)

ParameterPredicted Value/CharacteristicReference
Oral Bioavailability 50 - 70%
Time to Peak Plasma Concentration (Tₘₐₓ) 1 - 3 hours
Elimination Half-life (t₁/₂) 1 - 3 hours
Primary Route of Elimination Renal

Disclaimer: The pharmacokinetic data presented in Table 3 are not based on direct experimental measurements for this compound but are estimations derived from the known properties of the class of histamine H₂ receptor agonists.

Experimental Protocols

In Vitro Guinea Pig Atrium Assay for H₂ Receptor Agonist Activity

This assay is a classical method for evaluating the potency and efficacy of H₂ receptor agonists.

  • Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The right atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with 95% O₂ and 5% CO₂.

  • Experimental Setup: The atria are allowed to beat spontaneously, and the heart rate is recorded isometrically.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.

  • Data Analysis: The increase in heart rate is measured, and the pD₂ value (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) is calculated to determine the potency.

Guinea_Pig_Atrium_Assay Start Euthanize Guinea Pig & Excise Heart Dissect Dissect Right Atrium Start->Dissect Mount Mount in Organ Bath (Krebs-Henseleit, 32°C, 95% O₂/5% CO₂) Dissect->Mount Record Record Spontaneous Heart Rate Mount->Record Add_this compound Add Cumulative Concentrations of this compound Record->Add_this compound Measure Measure Increase in Heart Rate Add_this compound->Measure Analyze Calculate pD₂ Value Measure->Analyze

Caption: Workflow for In Vitro Guinea Pig Atrium Assay.

In Vivo Rat Gastric Acid Secretion Assay

This in vivo model assesses the effect of H₂ receptor agonists on gastric acid production.

  • Animal Preparation: Male Wistar rats are anesthetized. The stomach is exposed, and a double-lumen cannula is inserted to allow for continuous perfusion.

  • Perfusion: The stomach is perfused with saline at a constant rate. The perfusate is collected, and its acidity is continuously monitored with a pH electrode.

  • Drug Administration: this compound is administered intravenously (i.v.) at various doses.

  • Data Analysis: The increase in gastric acid secretion is measured, and the ED₅₀ value (the dose that produces 50% of the maximal response) is determined.

Conclusion

This compound is a potent and selective histamine H₂ receptor agonist that serves as a critical tool in pharmacological research. Its pharmacodynamic profile is well-characterized, demonstrating high efficacy and selectivity for the H₂ receptor. While specific pharmacokinetic data for this compound are lacking, its properties can be reasonably inferred from the broader class of H₂ receptor agonists. This guide provides a comprehensive overview of the current knowledge on this compound, highlighting its mechanism of action, potency, and potential metabolic pathways, to aid researchers and drug development professionals in their endeavors. Further studies are warranted to definitively elucidate the pharmacokinetic profile of this compound.

References

The Structure-Activity Relationship of Amthamine: A Potent and Selective Histamine H₂ Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a potent and highly selective agonist for the histamine H₂ receptor. Its discovery and characterization have provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the H₂ receptor, particularly in gastric acid secretion and cardiovascular function. This technical guide delves into the core structure-activity relationships (SAR) of this compound and its analogues, providing a comprehensive overview of the structural determinants for its affinity and activity at histamine receptor subtypes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to support further research and drug development endeavors in this area.

Core Structure-Activity Relationships of this compound and its Analogues

The SAR of this compound and its derivatives has been primarily elucidated through systematic modifications of its thiazole and ethylamine moieties. The foundational work by Eriks et al. laid the groundwork for understanding the key structural features governing its potent and selective H₂ agonism.[1]

The Thiazole Ring System

The 2-aminothiazole core is a critical pharmacophore for H₂ receptor activation. Key observations include:

  • 2-Amino Group: While not essential for H₂ receptor stimulation in the broader 5-(2-aminoethyl)thiazole series, the presence of the 2-amino group in this compound contributes to its high potency.[1] This suggests that for this series of compounds, the thiazole nucleus can accept a proton from the receptor's active site to initiate stimulation, a different mechanism compared to histamine.[1]

  • Substitution at the 4-position: Small alkyl substitutions at the 4-position of the thiazole ring are well-tolerated and can influence potency. This compound, with a methyl group at this position, was found to be the most potent full H₂ agonist in a series of substituted 4- and 5-(2-aminoethyl)thiazoles, being slightly more potent than histamine itself.[1]

The Ethylamine Side Chain

The 2-aminoethyl side chain at the 5-position of the thiazole ring is crucial for agonist activity, mimicking the endogenous ligand histamine. Modifications to this chain generally lead to a decrease in potency.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds at the four histamine receptor subtypes.

Table 1: Functional Activity of this compound and Histamine at Histamine Receptors

CompoundReceptorPreparationParameterValueReference
This compoundH₂Guinea pig right atriumpD₂6.21[1]
HistamineH₂Guinea pig right atriumpD₂~6.0
This compoundH₃Guinea pig right atriumpD₂4.70 (weak agonist)
This compoundH₂Rat isolated gastric fundusEC₅₀ (µmol/L)18.9
This compoundH₂Conscious cats with gastric fistulaED₅₀ (µmol/kg/h)0.069
This compoundH₂Anaesthetized rats with lumen-perfused stomachED₅₀ (µmol/kg i.v.)11.69
This compoundH₂Spontaneously beating guinea-pig atriapD₂6.72
This compoundH₂Electrically driven guinea-pig papillary musclepD₂6.17
This compoundH₂Human atriumpD₂5.38

Table 2: Binding Affinity of this compound at the Human Histamine H₂ Receptor

CompoundReceptorPreparationParameterValue (nM)Reference
This compoundH₂CHO cells expressing human H₂ receptorKᵢ11481.54 (pKd 4.94)

Histamine Receptor Signaling Pathways

This compound, as a histamine H₂ receptor agonist, primarily activates the Gs alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (camp).

Gs_Signaling_Pathway This compound This compound H2R H₂ Receptor This compound->H2R G_protein Gs Protein (αβγ) H2R->G_protein activates G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP GTP/GDP exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates targets Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane suspension - Radioligand solution - Test compound dilutions Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Data_Analysis Calculate IC₅₀ and Kᵢ values Counting->Data_Analysis End End Data_Analysis->End cAMP_Assay_Workflow Start Start Seed_Cells Seed H₂R-expressing cells in 96-well plates Start->Seed_Cells Pre_incubation Pre-incubate cells with stimulation buffer + IBMX Seed_Cells->Pre_incubation Stimulation Add test compound dilutions and incubate Pre_incubation->Stimulation Cell_Lysis Lyse cells to release intracellular contents Stimulation->Cell_Lysis cAMP_Detection Measure cAMP levels using an assay kit Cell_Lysis->cAMP_Detection Data_Analysis Calculate EC₅₀ and Eₘₐₓ values cAMP_Detection->Data_Analysis End End Data_Analysis->End

References

Amthamine: A Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core chemical properties and solubility of amthamine, a potent and selective histamine H2 receptor agonist. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design and formulation.

Core Chemical Properties

This compound is a thiazole derivative with a primary aminoethyl side chain. Its chemical characteristics are fundamental to its biological activity and pharmacokinetic profile. The following tables summarize the key chemical properties of both this compound free base and its commonly used dihydrobromide salt.

Table 1: Chemical Properties of this compound (Free Base)

PropertyValueSource
IUPAC Name 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine[1]
Chemical Formula C₆H₁₁N₃S[1][2]
Molecular Weight 157.24 g/mol [2]
XLogP 0.4[3]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

Table 2: Chemical Properties of this compound Dihydrobromide

PropertyValueSource
IUPAC Name 2-Amino-4-methyl-5-thiazoleethanamine dihydrobromide
Chemical Formula C₆H₁₁N₃S·2HBr
Molecular Weight 319.06 g/mol
Form Solid
Color Off-white
Purity ≥98% (HPLC), >99%

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. The dihydrobromide salt exhibits good aqueous solubility.

Table 3: Solubility of this compound and its Dihydrobromide Salt

SolventFormSolubilitySource
Water DihydrobromideSoluble to 100 mM
Water Dihydrobromide27 mg/mL
DMSO Dihydrobromide83.33 mg/mL (requires sonication)
PBS (pH 7.2) Free Base~10 mg/mL
Ethanol Free Base~10 mg/mL
DMSO Free Base~20 mg/mL

Experimental Protocols

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in an aqueous medium (e.g., water, phosphate-buffered saline).

2. Materials:

  • This compound (or its dihydrobromide salt)
  • Aqueous solvent (e.g., deionized water, PBS pH 7.2)
  • Scintillation vials or other suitable containers
  • Orbital shaker or rotator in a temperature-controlled environment (37 ± 1 °C)
  • Centrifuge
  • Syringe filters (e.g., 0.45 µm)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
  • Analytical balance

3. Procedure:

  • An excess amount of this compound is added to a vial containing a known volume of the aqueous solvent.
  • The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 37 °C) to allow for equilibration. The shaking should be continuous for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
  • After the incubation period, the samples are removed from the shaker and allowed to stand to allow for the settling of undissolved solid.
  • The suspension is then centrifuged at a high speed to pellet the remaining solid.
  • An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulate matter.
  • The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known this compound concentrations should be prepared to accurately quantify the solubility.
  • The experiment should be performed in triplicate to ensure the reliability of the results.

Signaling Pathway

This compound functions as a selective agonist for the histamine H2 receptor. The activation of this G-protein coupled receptor initiates a well-defined intracellular signaling cascade.

Amthamine_H2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds to G_protein Gs Protein (αβγ) H2R->G_protein Activates G_alpha Gαs-GTP G_protein->G_alpha Dissociates AC Adenylyl Cyclase G_alpha->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA_active->Cellular_Response Phosphorylates targets

Caption: this compound activation of the Histamine H2 receptor signaling pathway.

This technical guide provides a foundational understanding of the chemical properties and solubility of this compound, essential for its application in scientific research and drug development. For specific experimental applications, it is recommended to verify these properties with batch-specific data from the supplier.

References

Amthamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Amthamine is a potent and selective histamine H₂ receptor agonist, making it a valuable pharmacological tool for research in various physiological systems. This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, and experimental applications, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, with the chemical name 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine, is a structural analogue of histamine.[1] It is commonly available as a dihydrobromide salt for research purposes.

PropertyValueSource
CAS Number 142437-67-0[1]
Molecular Formula C₆H₁₁N₃S[1]
Molecular Weight 157.24 g/mol
CAS Number (Dihydrobromide) 142457-00-9
Molecular Weight (Dihydrobromide) 319.06 g/mol

Mechanism of Action: Histamine H₂ Receptor Agonism

This compound exerts its biological effects by selectively binding to and activating the histamine H₂ receptor, a G-protein coupled receptor (GPCR). Activation of the H₂ receptor is known to trigger multiple intracellular signaling cascades.

Canoncial Gs-cAMP Signaling Pathway

The primary and most well-characterized pathway involves the coupling of the H₂ receptor to the stimulatory G-protein (Gs). This initiates a cascade of events:

  • Gsα subunit activates adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • PKA then phosphorylates various downstream target proteins, resulting in a cellular response.

Gs_cAMP_Pathway This compound This compound H2R H₂ Receptor This compound->H2R binds to Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response leads to

Gs-cAMP Signaling Pathway of the H₂ Receptor.
Alternative Signaling Pathways

Recent studies have indicated that H₂ receptor activation can also lead to the stimulation of other signaling pathways, demonstrating the complexity of its function. These include:

  • Phospholipase C (PLC) Pathway : The H₂ receptor has been shown to activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

  • MAPK/ERK Pathway : Activation of the H₂ receptor by agonists like this compound can also induce the phosphorylation of extracellular signal-regulated kinases (ERK), part of the mitogen-activated protein kinase (MAPK) cascade. This pathway is often associated with the regulation of gene expression and cell proliferation.

Alternative_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H2R H₂ Receptor This compound->H2R PLC Phospholipase C H2R->PLC activates MAPK_cascade MAPK/ERK Cascade H2R->MAPK_cascade activates IP3 IP₃ PLC->IP3 hydrolyzes PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Gene_expression Gene Expression MAPK_cascade->Gene_expression

Alternative H₂ Receptor Signaling Pathways.

Experimental Protocols

This compound has been instrumental in elucidating the role of the H₂ receptor in various physiological processes. Below are summaries of experimental protocols where this compound has been utilized.

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol is adapted from studies investigating the secretagogue effects of this compound.

Objective: To measure the dose-dependent effect of intravenously administered this compound on gastric acid secretion in anesthetized rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane anesthesia

  • Saline solution (0.9% NaCl)

  • This compound solutions of varying concentrations

  • pH meter and titration equipment

  • Peristaltic pump

Procedure:

  • Rats are fasted for 24 hours with free access to water.

  • Anesthesia is induced with urethane.

  • A tracheal cannula is inserted to ensure a clear airway.

  • The stomach is exposed via a midline laparotomy.

  • A double-lumen cannula is inserted into the stomach through an incision in the forestomach and secured.

  • The stomach is perfused with saline at a constant rate using a peristaltic pump.

  • The perfusate is collected at regular intervals (e.g., 15 minutes), and the volume is measured.

  • The acidity of the collected perfusate is determined by titration with NaOH to a pH of 7.0.

  • After a basal secretion period, this compound is administered intravenously in increasing doses.

  • Gastric acid output is calculated and expressed as μmol H⁺ per unit of time.

Gastric_Secretion_Workflow start Start fasting Fast Rats (24h) start->fasting anesthesia Anesthetize Rats fasting->anesthesia surgery Surgical Preparation (Cannulation) anesthesia->surgery perfusion Stomach Perfusion with Saline surgery->perfusion basal_collection Collect Basal Secretion perfusion->basal_collection amthamine_admin Administer this compound (IV) basal_collection->amthamine_admin stimulated_collection Collect Stimulated Secretion amthamine_admin->stimulated_collection analysis Measure Volume and Acidity stimulated_collection->analysis end End analysis->end

Workflow for Gastric Acid Secretion Assay.
In Vitro Vasodilation Studies in Rat Cerebral Arteries

This protocol is based on research demonstrating the vasodilatory effects of this compound.

Objective: To assess the effect of this compound on the myogenic tone of isolated rat cerebral arteries.

Materials:

  • Male Sprague-Dawley rats

  • Pressurized myograph system

  • Physiological salt solution (PSS)

  • This compound solutions

  • Microdissection tools

Procedure:

  • Rats are euthanized, and the brain is rapidly removed and placed in ice-cold PSS.

  • Segments of cerebral arteries are carefully dissected.

  • An artery segment is mounted on two glass cannulas in the myograph chamber and pressurized.

  • The chamber is superfused with PSS at 37°C and gassed with a mixture of O₂ and CO₂.

  • The vessel is allowed to develop spontaneous myogenic tone.

  • Once a stable myogenic tone is achieved, cumulative concentrations of this compound are added to the superfusion solution.

  • Changes in the internal diameter of the artery are recorded and used to calculate the percentage of vasodilation.

Quantitative Data

This compound's potency has been quantified in various experimental models.

ParameterSpecies/ModelValueSource
ED₅₀ (Gastric Acid Secretion) Conscious Cats (gastric fistula)0.069 µmol/kg/h
ED₅₀ (Gastric Acid Secretion) Anesthetized Rats (lumen-perfused stomach)11.69 µmol/kg i.v.
EC₅₀ (Gastric Acid Secretion) Rat Isolated Gastric Fundus18.9 µmol/L
pA₂ (Famotidine vs. This compound) Human Myocardium7.21

Note: ED₅₀ (Median Effective Dose) refers to the dose that produces 50% of the maximal response in vivo. EC₅₀ (Median Effective Concentration) is the concentration that produces 50% of the maximal response in vitro. The pA₂ value is a measure of the affinity of an antagonist for its receptor.

Conclusion

This compound is a highly selective and potent H₂ receptor agonist that serves as an invaluable tool for investigating the physiological and pathophysiological roles of the histamine H₂ receptor. Its well-characterized effects on gastric acid secretion and vascular tone, coupled with its utility in probing H₂ receptor signaling pathways, make it a staple compound in gastrointestinal and cardiovascular research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

The Historical Development of Amthamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent and Selective Histamine H2 Receptor Agonist

Introduction

Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a potent and highly selective histamine H2 receptor agonist that has played a crucial role in the pharmacological characterization of the H2 receptor.[1] Its development in the early 1990s provided researchers with a valuable tool to investigate the physiological and pathophysiological roles of H2 receptors, particularly in gastric acid secretion and cardiovascular function. This technical guide provides a comprehensive overview of the historical development of this compound, its pharmacological properties, the experimental protocols used for its characterization, and the key signaling pathways it activates.

Discovery and Synthesis

The development of this compound arose from structure-activity relationship (SAR) studies aimed at designing potent and selective H2 receptor agonists. These efforts were built upon the foundational understanding of the pharmacophore required for H2 receptor activation.

Plausible Synthetic Pathway for this compound:

G cluster_0 This compound Synthesis start Starting Materials step1 Thioamide Formation start->step1 Reagents step2 Hantzsch Thiazole Synthesis step1->step2 Intermediate A step3 Side-chain Modification step2->step3 Thiazole Intermediate This compound This compound step3->this compound Final Product

Caption: Plausible synthetic route for this compound.

Pharmacological Profile: A Potent and Selective H2 Agonist

This compound is characterized by its high potency and selectivity for the histamine H2 receptor. Numerous studies have demonstrated its ability to elicit H2 receptor-mediated responses in a variety of in vitro and in vivo models, with minimal activity at H1 and H3 receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

PreparationParameterValueReference
Guinea Pig Right Atrium (spontaneously beating)pD26.72[2]
Guinea Pig Papillary Muscle (electrically driven)pD26.17[2]
Human AtriumpD25.38
Rat Isolated Gastric FundusEC5018.9 µM

Table 2: In Vivo Potency of this compound

Animal ModelParameterValueReference
Conscious Cats (gastric fistula)ED500.069 µmol/kg/h
Anesthetized Rats (lumen-perfused stomach)ED5011.69 µmol/kg (i.v.)

Table 3: Antagonist Affinity against this compound-Induced Responses

AntagonistPreparationParameterValueReference
RanitidineGuinea Pig AtriapA26.46
RanitidineGuinea Pig Papillary MusclepA26.25
FamotidineAnesthetized Rat (vasodepressor response)-Antagonized response

Experimental Protocols

The characterization of this compound as an H2 agonist has relied on a range of well-established experimental protocols. Below are detailed methodologies for some of the key experiments cited.

Isolated Guinea Pig Atrium Assay for H2 Receptor Agonist Activity

This in vitro assay is a classic method for quantifying the chronotropic effects of H2 receptor agonists.

Experimental Workflow:

G cluster_0 Isolated Guinea Pig Atrium Assay animal Guinea Pig dissection Atria Dissection animal->dissection mounting Organ Bath Mounting dissection->mounting equilibration Equilibration Period mounting->equilibration agonist_addition Cumulative this compound Addition equilibration->agonist_addition data_acquisition Record Heart Rate agonist_addition->data_acquisition analysis pD2 Calculation data_acquisition->analysis

Caption: Workflow for the isolated guinea pig atrium assay.

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected free from the ventricles and suspended in an organ bath.

  • Organ Bath Conditions: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 32-37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • Data Acquisition: The spontaneous beating rate of the atria is recorded using an isometric force transducer connected to a data acquisition system.

  • Experimental Procedure: After an equilibration period, cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ bath.

  • Data Analysis: The increase in heart rate is plotted against the logarithm of the this compound concentration. The pD2 value, which is the negative logarithm of the EC50 (the molar concentration of the agonist that produces 50% of the maximal response), is calculated to quantify the potency of the agonist.

Anesthetized Rat Gastric Acid Secretion Assay

This in vivo model is used to assess the secretagogue activity of H2 receptor agonists on gastric acid production.

Experimental Workflow:

G cluster_0 Anesthetized Rat Gastric Acid Secretion Assay animal Rat anesthesia Anesthesia (e.g., urethane) animal->anesthesia cannulation Tracheal & Jugular Vein Cannulation anesthesia->cannulation stomach_prep Stomach Perfusion Setup cannulation->stomach_prep basal_secretion Measure Basal Acid Output stomach_prep->basal_secretion agonist_admin Intravenous this compound Administration basal_secretion->agonist_admin sample_collection Collect Gastric Perfusate agonist_admin->sample_collection titration Titrate for Acid Content sample_collection->titration analysis Calculate ED50 titration->analysis

Caption: Workflow for the anesthetized rat gastric acid secretion assay.

Methodology:

  • Animal Preparation: Rats are anesthetized (e.g., with urethane), and the trachea is cannulated to ensure a clear airway. A jugular vein is cannulated for intravenous drug administration.

  • Stomach Perfusion: The stomach is exposed, and a double-lumen cannula is inserted through the esophagus and secured at the pylorus. The stomach is continuously perfused with saline.

  • Sample Collection and Analysis: The gastric perfusate is collected at regular intervals. The acidity of the collected samples is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • Experimental Procedure: After a period of basal acid secretion measurement, this compound is administered intravenously as a bolus injection or continuous infusion.

  • Data Analysis: The acid output is calculated and expressed as µmol H+/min. Dose-response curves are constructed, and the ED50 value (the dose that produces 50% of the maximal response) is determined.

Signaling Pathways

This compound, as a histamine H2 receptor agonist, exerts its cellular effects by activating a well-defined signal transduction pathway. The H2 receptor is a Gs protein-coupled receptor (GPCR).

The H2 Receptor-Mediated Signaling Cascade

Upon binding of this compound to the H2 receptor, the following signaling cascade is initiated:

G cluster_0 H2 Receptor Signaling Pathway This compound This compound h2r H2 Receptor This compound->h2r Binds to gs Gs Protein h2r->gs Activates ac Adenylyl Cyclase gs->ac Stimulates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Gastric Acid Secretion) pka->cellular_response Phosphorylates substrates leading to

Caption: H2 receptor signaling pathway activated by this compound.

Mechanism of Action:

  • Receptor Binding: this compound binds to the extracellular domain of the H2 receptor.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the activity of adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various downstream effector proteins, ultimately leading to the characteristic physiological response, such as the stimulation of the proton pump (H+/K+-ATPase) in gastric parietal cells, resulting in increased gastric acid secretion.

Conclusion

This compound has proven to be an invaluable pharmacological tool for the study of the histamine H2 receptor. Its high potency and selectivity have allowed for the precise elucidation of H2 receptor-mediated physiological processes. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in the field of histamine pharmacology. The continued use of this compound and similar agonists will undoubtedly contribute to further advancements in our understanding of H2 receptor function and the development of novel therapeutics.

References

Amthamine: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial pharmacological characterization of Amthamine, a potent and selective histamine H2 receptor agonist. This compound, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, has served as a valuable pharmacological tool for investigating the physiological and pathological roles of the histamine H2 receptor. This guide details its synthesis, pharmacological properties, selectivity profile, and the key experimental methodologies used in its initial characterization. All quantitative data are presented in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The discovery of distinct histamine receptor subtypes has been pivotal in understanding the diverse physiological roles of histamine. The histamine H2 receptor, in particular, is a key mediator of gastric acid secretion and also plays roles in cardiovascular and immune responses. The development of selective agonists for these receptors is crucial for their pharmacological characterization. This compound emerged from structure-activity relationship studies as a potent and selective agonist for the histamine H2 receptor, demonstrating greater potency and selectivity compared to earlier compounds like dimaprit.[1] Its discovery provided researchers with a more refined tool to explore the functions of the H2 receptor.

Synthesis of this compound

This compound, or 2-amino-5-(2-aminoethyl)-4-methylthiazole, can be synthesized through a multi-step process. A general and efficient method for the synthesis of the 2-aminothiazole core involves the Hantzsch thiazole synthesis.

A plausible synthetic route is outlined below:

  • Formation of a Haloketone Intermediate: The synthesis can commence with the bromination of a suitable keto-ester, such as ethyl acetoacetate, to yield an α-haloketone.

  • Cyclization with Thiourea: The resulting α-haloketone is then reacted with thiourea in a cyclization reaction to form the 2-aminothiazole ring. This reaction is a classic Hantzsch thiazole synthesis.

  • Functional Group Manipulation: The ester group on the thiazole ring can then be reduced, for example using lithium aluminum hydride, to the corresponding alcohol.

  • Introduction of the Aminoethyl Side Chain: The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a protected amine, such as phthalimide.

  • Deprotection: Finally, deprotection of the amine, for instance by treatment with hydrazine, yields this compound.

Pharmacological Characterization

This compound has been extensively characterized through a variety of in vitro and in vivo pharmacological assays to determine its potency, efficacy, and selectivity for the histamine H2 receptor.

Receptor Binding Affinity and Selectivity

The affinity of this compound for histamine receptors is typically determined using radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand that is known to bind to the receptor of interest. The selectivity of this compound for the H2 receptor over other histamine receptor subtypes (H1, H3, and H4) is a key feature.

Receptor SubtypeRadioligandPreparationKi (nM)Reference
H2 [3H]-TiotidineGuinea Pig Cerebral Cortex Membranes~20[2][3]
H1 [3H]-Pyrilamine->10,000 (No significant affinity)[4]
H3 --Weak agonist activity (pD2 = 4.70)[4]
H4 [3H]-HistaminehH4R-expressing cellsWeak affinity

Table 1: Receptor Binding Profile of this compound. This table summarizes the binding affinities (Ki) of this compound for different histamine receptor subtypes. Lower Ki values indicate higher binding affinity.

In Vitro Functional Activity

The agonist activity of this compound at the H2 receptor has been demonstrated in various isolated tissue preparations.

PreparationParameter MeasuredAgonistpD2 / EC50EfficacyReference
Guinea Pig Right AtriumIncrease in heart rateThis compound6.72 (pD2)Full Agonist
Guinea Pig Papillary MuscleIncrease in contractilityThis compound6.17 (pD2)Full Agonist
Human AtriumIncrease in contractilityThis compound5.38 (pD2)Full Agonist
Rat Isolated Gastric FundusSecretagogue activityThis compound18.9 µmol/l (EC50)Full Agonist

Table 2: In Vitro Functional Potency and Efficacy of this compound. pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

In Vivo Activity

In vivo studies have confirmed the potent stimulatory effect of this compound on gastric acid secretion.

Animal ModelParameter MeasuredRoute of AdministrationED50Reference
Conscious Cats (gastric fistula)Gastric Acid Secretioni.v. infusion0.069 µmol/kg/h
Anesthetized Rats (lumen-perfused stomach)Gastric Acid Secretioni.v.11.69 µmol/kg

Table 3: In Vivo Potency of this compound on Gastric Acid Secretion. ED50 is the dose required to produce 50% of the maximal response.

Experimental Protocols

Radioligand Binding Assay for H2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

Materials:

  • Membrane preparation from guinea pig cerebral cortex (or cells expressing recombinant H2 receptors).

  • [3H]-Tiotidine (radiolabeled antagonist).

  • This compound (unlabeled competitor).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Incubate the membrane preparation with various concentrations of this compound and a fixed concentration of [3H]-Tiotidine.

  • Incubations are typically carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H2 antagonist (e.g., 10 µM Tiotidine).

  • Calculate the specific binding at each concentration of this compound.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Tiotidine).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation in H2R-Expressing Cells

Objective: To measure the ability of this compound to stimulate cyclic AMP (cAMP) production via the H2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human histamine H2 receptor.

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

Protocol:

  • Seed the H2R-expressing cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Stimulate the cells with various concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 and maximal response (Emax) from the dose-response curve.

In Vivo Gastric Acid Secretion in Anesthetized Rats

Objective: To evaluate the in vivo potency of this compound to stimulate gastric acid secretion.

Protocol:

  • Anesthetize male Wistar rats (e.g., with urethane).

  • Surgically prepare the animals by ligating the pylorus and inserting a cannula into the stomach through the esophagus for perfusion.

  • Perfuse the stomach with saline at a constant rate.

  • Collect the gastric effluent at regular intervals (e.g., every 15 minutes).

  • Determine the acid concentration in the collected samples by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • After a basal collection period, administer this compound intravenously at different doses.

  • Continue to collect and analyze the gastric effluent to determine the effect of this compound on acid secretion.

  • Calculate the total acid output and construct a dose-response curve to determine the ED50.

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the H2 receptor by an agonist like this compound initiates a cascade of intracellular events leading to a physiological response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R H2 Receptor This compound->H2R Binds to G_protein Gs Protein (αβγ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (e.g., Gastric Acid Secretion) PKA_active->Response Phosphorylates target proteins

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Functional Assay

The following diagram illustrates the general workflow for an in vitro functional assay to characterize this compound's activity.

In_Vitro_Workflow start Start prep Prepare Isolated Tissue (e.g., Guinea Pig Atrium) start->prep equilibrate Equilibrate Tissue in Organ Bath prep->equilibrate add_this compound Add Cumulative Concentrations of this compound equilibrate->add_this compound record Record Physiological Response (e.g., Heart Rate, Contractility) add_this compound->record analyze Analyze Data: Construct Dose-Response Curve record->analyze determine Determine pD2/EC50 and Efficacy analyze->determine end End determine->end

Caption: In Vitro Functional Assay Workflow.

Conclusion

This compound has been instrumental in advancing our understanding of the pharmacology of the histamine H2 receptor. Its high potency and selectivity have made it a standard tool for in vitro and in vivo studies. This technical guide has provided a detailed overview of its discovery, synthesis, and initial characterization, offering valuable information for researchers in pharmacology and drug development. The provided experimental protocols and visualizations serve as a practical resource for the scientific community.

References

Amthamine's Role in Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amthamine, a potent and selective histamine H2 receptor agonist, serves as a critical tool in elucidating the intricate signaling cascades initiated by H2 receptor activation. This technical guide provides a comprehensive overview of the molecular mechanisms modulated by this compound, with a focus on its canonical and non-canonical signaling pathways. We delve into the primary Gs-adenylyl cyclase-cAMP pathway and explore the nuanced crosstalk with other critical cellular signaling networks, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, this guide details this compound's influence on intracellular calcium levels and its emerging role in STAT1 phosphorylation. Quantitative data on this compound's activity are presented for comparative analysis, and detailed protocols for key experimental assays are provided to facilitate further research in this domain. Visualizations of the signaling pathways and experimental workflows are rendered using the DOT language to offer a clear and concise representation of the complex biological processes.

Introduction

This compound, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a highly selective agonist for the histamine H2 receptor (H2R).[1] Its selectivity and potency, which is comparable to or slightly greater than histamine itself, make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the H2 receptor.[1][2] The activation of H2 receptors by agonists like this compound is integral to various cellular responses, most notably the regulation of gastric acid secretion.[3] However, its influence extends to a multitude of other cellular processes, including smooth muscle relaxation, cardiac chronotropy and inotropy, and modulation of inflammatory responses.[4]

This guide will explore the downstream signaling events triggered by this compound binding to the H2 receptor, providing a detailed examination of the molecular players and their interactions.

Core Mechanism of Action: The Canonical Gs-Adenylyl Cyclase-cAMP Pathway

The primary and most well-established signaling pathway activated by this compound upon binding to the H2 receptor is the Gs protein-coupled pathway. This cascade leads to the production of the second messenger cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets and elicit a cellular response.

Gs_Pathway This compound This compound H2R Histamine H2 Receptor (GPCR) This compound->H2R Binds G_protein Gs Protein (αβγ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB, Ion Channels) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Gastric Acid Secretion) Downstream->Response

Figure 1: Canonical this compound-H2R-Gs Signaling Pathway.

Crosstalk with other Signaling Pathways

Recent evidence indicates that this compound-induced H2R activation initiates a more complex signaling network than previously understood, involving significant crosstalk with other major signaling pathways.

MAPK/ERK Pathway

This compound has been shown to stimulate the Ras/MEK/ERK (MAPK) pathway in various cell types, including HEK293T cells expressing the H2R. This activation can have implications for cell proliferation and differentiation. Interestingly, this activation appears to be linked to the modulation of the PI3K/Akt pathway.

PI3K/Akt Pathway

Studies have revealed an inverse relationship between the PI3K/Akt/mTOR pathway and the Ras/MEK/ERK pathway upon H2R stimulation by this compound. This compound has been observed to inhibit the PI3K/Akt/mTOR signaling cascade, and this inhibition is necessary for the robust activation of the ERK pathway. This crosstalk highlights a sophisticated regulatory mechanism controlling cellular outcomes like proliferation.

Crosstalk_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R H2 Receptor This compound->H2R PI3K PI3K H2R->PI3K Inhibits Ras Ras H2R->Ras Stimulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Ras Inhibits MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Crosstalk between PI3K/Akt and MAPK/ERK pathways.

Intracellular Calcium Signaling

While the histamine H1 receptor is classically associated with Gq-protein coupling and subsequent increases in intracellular calcium ([Ca2+]i) via phospholipase C (PLC) and inositol trisphosphate (IP3), the role of the H2 receptor in calcium signaling is more nuanced. Some studies suggest that H2 receptor activation can lead to a sustained influx of extracellular calcium, although the initial release from intracellular stores is primarily H1-mediated. This suggests a potential for this compound to indirectly modulate intracellular calcium levels, possibly through downstream effectors of the cAMP pathway or through receptor crosstalk.

STAT1 Phosphorylation

Emerging research has implicated histamine in the regulation of Signal Transducer and Activator of Transcription 1 (STAT1) phosphorylation. Studies have shown that both H1 and H2 receptors are involved in augmenting STAT1 phosphorylation. This compound, as an H2 receptor agonist, has been used to demonstrate the contribution of this receptor subtype to the phosphorylation of STAT1. This finding suggests a role for this compound in modulating immune responses and inflammatory processes where STAT1 signaling is crucial.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound's activity across different experimental models.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterSpecies/ModelTissue/Cell TypeValueReference(s)
pD2Guinea PigRight Atrium6.21
pD2Guinea PigSpontaneously Beating Atria6.72
pD2Guinea PigPapillary Muscle6.17
pD2HumanAtrium5.38
EC50RatIsolated Gastric Fundus18.9 µmol/l
ED50CatConscious with Gastric Fistula0.069 µmol/kg/h
ED50RatAnesthetized with Lumen-Perfused Stomach11.69 µmol/kg i.v.

Table 2: Receptor Specificity of this compound

Receptor SubtypeActivitypD2/AffinityReference(s)
H1No affinity/activity-
H2Full Agonist6.21 (guinea pig atrium)
H3Weak Agonist4.70

Detailed Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the this compound-induced increase in intracellular cAMP levels in cells expressing the H2 receptor.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • For transient transfection, seed cells in 24-well plates and transfect with a plasmid encoding the human H2 receptor using a suitable transfection reagent (e.g., Lipofectamine). Allow 24-48 hours for receptor expression.

  • Assay Procedure:

    • Wash the cells twice with serum-free DMEM containing 25 mM HEPES (pH 7.4) and pre-incubate with 0.3-1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 3-30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells and incubate for 7-10 minutes at 37°C.

    • Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl.

    • Neutralize the lysates and determine the cAMP concentration using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

cAMP_Workflow start Start: H2R-expressing cells wash Wash cells start->wash preincubate Pre-incubate with IBMX wash->preincubate stimulate Stimulate with this compound preincubate->stimulate lyse Lyse cells with HCl stimulate->lyse measure Measure cAMP levels (ELISA/RIA) lyse->measure analyze Data Analysis (Dose-response curve, EC50) measure->analyze end End analyze->end

Figure 3: Workflow for cAMP Accumulation Assay.

Western Blot for ERK and Akt Phosphorylation

This protocol details the detection of changes in the phosphorylation status of ERK and Akt in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture HEK293T cells (or other suitable cell lines) expressing the H2 receptor as described in section 5.1.

    • Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal phosphorylation levels.

    • Treat the cells with this compound at the desired concentration and for various time points.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the relative change in phosphorylation.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) following this compound stimulation using a fluorescent calcium indicator.

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Wash the cells with a physiological salt solution (PSS) containing (in mM): 150 NaCl, 6 KCl, 1.5 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, pH 7.4.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, by incubating them in PSS containing the dye for 30-60 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with PSS.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells by switching to a perfusion solution containing this compound.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (for Fura-2) or the change in fluorescence intensity relative to the baseline (for single-wavelength dyes).

    • The change in fluorescence is proportional to the change in [Ca2+]i.

Conclusion

This compound is a powerful pharmacological tool for dissecting the complex signaling networks downstream of the histamine H2 receptor. While its primary mode of action is through the canonical Gs-cAMP-PKA pathway, its influence extends to the MAPK/ERK and PI3K/Akt pathways, as well as intracellular calcium modulation and STAT1 phosphorylation. The intricate crosstalk between these pathways underscores the sophisticated regulatory mechanisms that govern cellular responses to H2 receptor activation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound in cellular signaling and to explore its therapeutic potential in various physiological and pathological contexts. The continued study of this compound will undoubtedly yield further insights into the diverse functions of the histamine H2 receptor in health and disease.

References

Methodological & Application

Amthamine In Vivo Studies in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies of Amthamine, a potent and selective histamine H2 receptor agonist, in various rodent models. The information is intended to guide researchers in designing and conducting experiments to evaluate the physiological and pharmacological effects of this compound.

Cardiovascular Effects in Anesthetized Rats

This compound exhibits biphasic effects on the cardiovascular system in anesthetized rats, primarily mediated through its interaction with histamine H2 receptors and the adrenergic system.[1]

Quantitative Data Summary
ParameterDose Range (i.v.)Observed EffectAntagonists/Pre-treatmentsAnimal Model
Mean Arterial Pressure 0.03-3 µmol/kgVasodepressor responseFamotidine (3 µmol/kg i.v.)Anesthetized Rats
30-100 µmol/kgModest vasopressor responseEnhanced by H2 receptor blockade; Reduced by yohimbine (1 µmol/kg i.v.)Anesthetized Rats
Heart Rate 1-100 µmol/kgDose-dependent tachycardiaPartially reduced by famotidine; Totally blocked by propranolol (0.3 mg/kg i.v.); Significantly reduced by reserpine or 6-hydroxydopamineAnesthetized Rats
Experimental Protocol: Evaluation of Cardiovascular Effects

This protocol outlines the methodology for assessing the cardiovascular effects of this compound in anesthetized rats.

Materials:

  • This compound dihydrobromide

  • Anesthetic agent (e.g., urethane)

  • Saline solution (0.9% NaCl)

  • Famotidine, Yohimbine, Propranolol, Reserpine, 6-hydroxydopamine (as required for mechanistic studies)

  • Male Wistar rats (or other suitable strain)

  • Pressure transducer and recording system

  • Catheters for intravenous administration and blood pressure monitoring

Procedure:

  • Animal Preparation: Anesthetize rats with an appropriate anesthetic agent. Cannulate the trachea to ensure a clear airway.

  • Catheterization: Insert a catheter into a femoral vein for intravenous drug administration. Insert a second catheter into a carotid or femoral artery and connect it to a pressure transducer to monitor arterial blood pressure and heart rate.

  • Stabilization: Allow the animal to stabilize for a period of at least 20-30 minutes after surgery before drug administration.

  • Drug Administration:

    • Dissolve this compound in saline to the desired concentrations.

    • Administer increasing doses of this compound intravenously (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µmol/kg).

    • For mechanistic studies, administer antagonists or pre-treatments at appropriate time points before this compound administration.

  • Data Recording: Continuously record mean arterial pressure and heart rate throughout the experiment.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each dose of this compound.

Signaling Pathway

cluster_low_dose Low Doses (0.03-3 µmol/kg) cluster_high_dose_bp High Doses (30-100 µmol/kg) - Blood Pressure cluster_high_dose_hr High Doses (1-100 µmol/kg) - Heart Rate This compound This compound H2R Histamine H2 Receptor This compound->H2R Activates alpha2_adrenoceptor α2-Adrenoceptor (Postjunctional) This compound->alpha2_adrenoceptor Directly Activates Neuronal_Catecholamine_Release Neuronal Catecholamine Release This compound->Neuronal_Catecholamine_Release Induces (Tyramine-like action) Vasodilation Vasodilation (↓ Blood Pressure) H2R->Vasodilation Vasoconstriction Vasoconstriction (↑ Blood Pressure) alpha2_adrenoceptor->Vasoconstriction Tachycardia Tachycardia (↑ Heart Rate) Neuronal_Catecholamine_Release->Tachycardia

Caption: this compound's Dose-Dependent Cardiovascular Effects.

Effects on Gastric Acid Secretion

This compound is a potent secretagogue, stimulating gastric acid secretion through its action on histamine H2 receptors.[2]

Quantitative Data Summary
ParameterED50Animal ModelNotes
Gastric Acid Secretion 0.069 µmol/kg/hConscious cats with a gastric fistulaDose-related increase
11.69 µmol/kg i.v.Anesthetized rats with a lumen-perfused stomachEfficacy higher than histamine and dimaprit
Experimental Protocol: Measurement of Gastric Acid Secretion in Anesthetized Rats

Materials:

  • This compound dihydrobromide

  • Anesthetic agent (e.g., urethane)

  • Saline solution (0.9% NaCl)

  • pH meter or autotitrator

  • Perfusion pump

  • Male Wistar rats

Procedure:

  • Animal Preparation: Anesthetize rats and perform a laparotomy to expose the stomach.

  • Stomach Perfusion: Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach. Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

  • Sample Collection: Collect the perfusate at regular intervals (e.g., every 15 minutes).

  • Drug Administration: After a baseline collection period, administer this compound intravenously.

  • Acid Output Measurement: Determine the acid concentration in the collected perfusate by titration with NaOH to a pH of 7.0. Calculate the total acid output.

  • Data Analysis: Plot the acid output over time and calculate the dose-response curve for this compound.

Experimental Workflow

Start Start Anesthetize Anesthetize Rat Start->Anesthetize Expose_Stomach Expose Stomach Anesthetize->Expose_Stomach Perfuse_Stomach Perfuse Stomach with Saline Expose_Stomach->Perfuse_Stomach Collect_Baseline Collect Baseline Perfusate Perfuse_Stomach->Collect_Baseline Administer_this compound Administer this compound (i.v.) Collect_Baseline->Administer_this compound Collect_Samples Collect Perfusate Samples Administer_this compound->Collect_Samples Measure_Acid Measure Acid Output (Titration) Collect_Samples->Measure_Acid Analyze_Data Analyze Data Measure_Acid->Analyze_Data End End Analyze_Data->End

Caption: Gastric Acid Secretion Measurement Workflow.

Anti-Inflammatory Effects in a Mouse Model of Psoriasis

This compound has demonstrated anti-inflammatory properties in a mouse model of imiquimod-induced psoriasis, suggesting a role for histamine H2 receptor agonism in modulating skin inflammation.

Quantitative Data Summary
ParameterThis compound DoseObserved EffectAnimal Model
Total Skin Score 20 mg/kg i.p. (twice daily)Slightly reducedBALB/c mice with imiquimod-induced psoriasis
Epidermal Thickening 20 mg/kg i.p. (twice daily)Significantly lower than vehicle-treatedBALB/c mice with imiquimod-induced psoriasis
Dermal Lymphocytic Cell Infiltrates 20 mg/kg i.p. (twice daily)ReducedBALB/c mice with imiquimod-induced psoriasis
Experimental Protocol: Imiquimod-Induced Psoriasis-Like Skin Inflammation

Materials:

  • This compound dihydrobromide

  • Imiquimod cream (5%)

  • Vehicle control (e.g., saline)

  • BALB/c mice

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Psoriasis Induction: On the shaved back of the mice, topically apply a daily dose of imiquimod cream for a specified period (e.g., 10 consecutive days).

  • Drug Administration: Administer this compound (20 mg/kg) or vehicle intraperitoneally twice daily throughout the induction period.

  • Clinical Scoring: Daily, score the severity of skin inflammation based on erythema, scaling, and thickness.

  • Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis to assess epidermal thickness and immune cell infiltration.

  • Data Analysis: Compare the clinical scores and histological parameters between the this compound-treated and vehicle-treated groups.

Effects in Rodent Seizure Models

The role of this compound in seizure modulation is an area of investigation, with some studies suggesting an involvement of histamine H2 receptors in epilepsy.

Quantitative Data Summary
Experimental Protocol: General Approach for Chemical-Induced Seizure Models

While specific protocols for this compound are lacking, a general approach for evaluating its effects in a model like the pentylenetetrazole (PTZ)-induced seizure model is provided below.

Materials:

  • This compound dihydrobromide

  • Pentylenetetrazole (PTZ)

  • Vehicle control (e.g., saline)

  • Mice (e.g., C57BL/6 or other suitable strain)

Procedure:

  • Drug Administration: Administer this compound or vehicle intraperitoneally at various doses to different groups of mice.

  • Seizure Induction: After a specific pre-treatment time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.).

  • Behavioral Observation: Immediately after PTZ injection, observe the mice for a set period (e.g., 30 minutes) and record seizure parameters such as the latency to the first seizure, the duration of seizures, and the seizure severity score (e.g., using the Racine scale).

  • Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups to determine any anticonvulsant or proconvulsant effects.

Pharmacokinetics in Rodent Models

Detailed pharmacokinetic data for this compound in rodent models, including its Cmax, half-life, bioavailability, and metabolism, are not currently available in the published literature based on extensive searches. Further research is required to characterize the pharmacokinetic profile of this compound in rats and mice to better inform the design of in vivo studies.

Disclaimer: The information provided in these application notes is for research purposes only and should be used as a guide. Investigators should develop and validate their own specific protocols based on their experimental objectives and in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for Amthamine in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine is a potent and highly selective agonist for the histamine H₂ receptor.[1] Its selectivity makes it an invaluable tool for investigating the specific roles of the H₂ receptor in various physiological processes, particularly in isolated organ bath experiments. These experiments allow for the study of tissue responses to pharmacological agents in a controlled ex vivo environment, providing crucial data on the potency, efficacy, and mechanism of action of compounds like this compound.

This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates histamine H₂ receptors, which are G-protein coupled receptors (GPCRs).[2] Activation of the H₂ receptor initiates a signaling cascade involving the Gs alpha subunit, which in turn activates adenylyl cyclase.[3][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which then acts as a second messenger to activate Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the final physiological response, such as smooth muscle relaxation or an increase in cardiac muscle contractility.

Amthamine_Signaling_Pathway This compound This compound H2R Histamine H₂ Receptor This compound->H2R Binds to G_Protein Gs Protein (α, β, γ) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Muscle relaxation, Increased heart rate) PKA->Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound via the Histamine H₂ receptor.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound from various isolated organ bath experiments.

Table 1: Potency (EC₅₀/pD₂) of this compound in Various Isolated Tissues

Tissue PreparationSpeciesParameterValueReference
Gastric FundusRatEC₅₀18.9 µmol/l
Spontaneously Beating AtriaGuinea PigpD₂6.72
Electrically Driven Papillary MuscleGuinea PigpD₂6.17
Electrically Driven Pectinate MuscleHumanpD₂5.38
Atrial AppendagesHuman-0.3-100 µM (concentration range)

EC₅₀: The molar concentration of an agonist that produces 50% of the maximal possible effect. pD₂: The negative logarithm of the EC₅₀.

Table 2: Antagonism of this compound Effects in Isolated Tissues

AntagonistTissue PreparationSpeciesAgonistpA₂ ValueReference
FamotidinePectinate Muscle (Atrial)HumanThis compound7.21 ± 0.45
RanitidineSpontaneously Beating AtriaGuinea PigThis compound6.46
RanitidinePapillary MuscleGuinea PigThis compound6.25

pA₂: The negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Experimental Protocols

This section provides a detailed protocol for a typical isolated organ bath experiment using this compound. The example focuses on a smooth muscle preparation (e.g., rat gastric fundus or guinea pig ileum), but the principles can be adapted for other tissues like cardiac muscle.

Materials and Reagents
  • Isolated Tissue: e.g., Rat gastric fundus, guinea pig ileum, or other suitable tissue.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. The composition is as follows (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and Glucose 11. The solution should be freshly prepared and continuously gassed with carbogen (95% O₂ / 5% CO₂).

  • This compound Dihydrobromide: Prepare a stock solution (e.g., 10 mM) in distilled water or PSS. Subsequent dilutions should be made in PSS.

  • Histamine Receptor Antagonists (optional): e.g., Famotidine or Ranitidine for H₂ receptor blockade. Prepare stock solutions as per their solubility characteristics.

  • Isolated Organ Bath System: Including a water-jacketed organ bath (10-20 mL volume), a force-displacement transducer, an amplifier, and a data acquisition system.

  • Carbogen Gas Supply: A mixture of 95% O₂ and 5% CO₂ to maintain the physiological pH and oxygenation of the tissue.

  • Standard laboratory equipment: Syringes, pipettes, beakers, etc.

Experimental Workflow

Experimental_Workflow A Tissue Preparation and Mounting B Equilibration A->B C Viability Check (e.g., with KCl) B->C D Washout and Restabilization C->D E Cumulative Addition of this compound D->E F Data Recording (Concentration-Response Curve) E->F G Washout F->G H Antagonist Incubation (Optional) G->H I Repeat this compound Concentration-Response H->I I->F

Caption: General workflow for an isolated organ bath experiment with this compound.

Step-by-Step Procedure
  • Tissue Dissection and Mounting:

    • Humanely euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired tissue (e.g., gastric fundus) and place it in a petri dish containing cold, carbogen-aerated PSS.

    • Prepare a strip of the tissue (e.g., a longitudinal strip of the gastric fundus).

    • Mount the tissue strip in the organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen. One end of the tissue should be attached to a fixed hook at the bottom of the bath, and the other end to a force-displacement transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram, this may vary depending on the tissue).

    • During the equilibration period, wash the tissue with fresh PSS every 15-20 minutes.

  • Tissue Viability Check:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 50-80 mM).

    • Once a stable contraction is achieved, wash the tissue with fresh PSS until it returns to the baseline resting tension.

  • Constructing a Concentration-Response Curve for this compound:

    • Once the tissue has returned to baseline and stabilized, you can begin adding this compound.

    • A cumulative concentration-response curve is an efficient method. Start by adding a low concentration of this compound to the organ bath.

    • Once the response has reached a plateau, add the next, higher concentration of this compound without washing out the previous concentration.

    • Continue this process with increasing concentrations until a maximal response is achieved or the concentration-response curve clearly plateaus.

  • Antagonism Studies (Optional):

    • After obtaining a control concentration-response curve for this compound, wash the tissue thoroughly until it returns to the baseline.

    • Introduce a known concentration of an H₂ receptor antagonist (e.g., famotidine) into the organ bath and allow it to incubate with the tissue for a specific period (e.g., 20-30 minutes).

    • In the continued presence of the antagonist, repeat the cumulative addition of this compound to generate a second concentration-response curve. The expected result is a rightward shift of the curve, indicating competitive antagonism.

  • Data Analysis:

    • The recorded responses (changes in tension) are plotted against the logarithm of the agonist concentration to generate a concentration-response curve.

    • From this curve, key pharmacological parameters such as the EC₅₀ and the maximum response (Emax) can be determined using non-linear regression analysis.

    • For antagonism studies, a Schild plot can be constructed to determine the pA₂ value of the antagonist.

Important Considerations

  • Selectivity: While this compound is highly selective for the H₂ receptor, at very high concentrations, off-target effects may be observed. For instance, at doses higher than those needed to activate H₂ receptors, this compound can interact with the adrenergic system.

  • Tissue Variation: The potency and efficacy of this compound can vary between different tissues and species. It is crucial to establish a full concentration-response curve for each new tissue preparation.

  • Experimental Controls: Always include appropriate controls in your experiments, such as time controls (to account for any changes in tissue responsiveness over time) and vehicle controls (if the drug is dissolved in a solvent other than PSS).

  • Ethical Approval: All experiments involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols provide a comprehensive guide for utilizing this compound in isolated organ bath experiments. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the role of the histamine H₂ receptor in health and disease.

References

Amthamine Protocol for Studying Gastric Acid Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine, chemically known as [2-amino-5-(2-aminoethyl)-4-methylthiazole], is a potent and selective histamine H2 receptor agonist. Its high selectivity for the H2 receptor over H1 and H3 receptors makes it an invaluable tool for investigating the mechanisms of gastric acid secretion.[1] Unlike histamine, which also has affinity for other histamine receptor subtypes, this compound provides a more targeted approach to studying H2 receptor-mediated pathways.[1] This document provides detailed application notes and protocols for the use of this compound in both in vivo and in vitro models of gastric acid secretion.

The primary mechanism by which this compound stimulates gastric acid secretion is through the activation of H2 receptors on parietal cells. This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade ultimately results in the activation of the H+/K+-ATPase proton pump, which is responsible for the secretion of hydrogen ions into the gastric lumen.

Data Presentation

The following tables summarize the quantitative data on the potency and efficacy of this compound in stimulating gastric acid secretion compared to other secretagogues.

Table 1: In Vivo Potency of this compound on Gastric Acid Secretion [1]

SpeciesModelAgonistED50
CatConscious with gastric fistulaThis compound0.069 µmol/kg/h
RatAnesthetized with lumen-perfused stomachThis compound11.69 µmol/kg (i.v.)

Table 2: In Vitro Potency of this compound [1]

PreparationAgonistEC50
Rat isolated gastric fundusThis compound18.9 µmol/l

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound-induced gastric acid secretion in parietal cells.

Amthamine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Lumen Gastric Lumen H_ion->Lumen Secreted into

This compound signaling pathway in parietal cells.

Experimental Protocols

In Vivo Protocol: Anesthetized Rat with Lumen-Perfused Stomach

This protocol is designed to measure gastric acid secretion in anesthetized rats in response to intravenously administered this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane anesthetic

  • Saline solution (0.9% NaCl)

  • This compound solutions of varying concentrations

  • pH meter and electrode

  • Peristaltic pump

  • Surgical instruments

  • Heating pad

Procedure:

  • Anesthetize the rat with urethane (1.25 g/kg, i.p.).

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach.

  • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a peristaltic pump.

  • Collect the perfusate every 15 minutes and measure the pH.

  • Calculate the acid output using the following formula: Acid Output (µmol/min) = (10^-pH_initial - 10^-pH_final) x perfusion rate (ml/min) x 1000.

  • Once a stable basal acid secretion is established, administer this compound intravenously (i.v.) in increasing doses.

  • Continue collecting the perfusate and measuring acid output to determine the dose-response relationship.

In Vitro Protocol: [¹⁴C]Aminopyrine Uptake Assay in Isolated Rabbit Gastric Glands

This protocol indirectly measures acid secretion in isolated gastric glands by quantifying the accumulation of the weak base [¹⁴C]aminopyrine.

Materials:

  • Male New Zealand white rabbits

  • Collagenase (Type IV)

  • Hanks' Balanced Salt Solution (HBSS)

  • Krebs-Ringer-Bicarbonate (KRB) buffer

  • [¹⁴C]Aminopyrine

  • This compound solutions of varying concentrations

  • Scintillation counter and vials

  • Microfuge tubes

Procedure:

  • Euthanize the rabbit and remove the stomach.

  • Isolate the gastric mucosa from the fundic region.

  • Mince the mucosa and digest with collagenase in HBSS to isolate gastric glands.

  • Wash the isolated glands with HBSS and resuspend in KRB buffer.

  • Pre-incubate the gland suspension for 30 minutes at 37°C.

  • Add [¹⁴C]aminopyrine to a final concentration of 0.1 µCi/ml.

  • Add varying concentrations of this compound to the gland suspensions.

  • Incubate for 20 minutes at 37°C.

  • Centrifuge the tubes to pellet the glands.

  • Measure the radioactivity in an aliquot of the supernatant and in the pellet.

  • Calculate the aminopyrine accumulation ratio: (cpm in pellet / cpm in supernatant).

Experimental Workflows

The following diagrams illustrate the general workflows for the in vivo and in vitro experimental protocols described.

InVivo_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Surgical Preparation (Laparotomy, Cannulation) Anesthesia->Surgery Perfusion Stomach Perfusion with Saline Surgery->Perfusion Basal_Collection Collect Basal Secretion Perfusion->Basal_Collection Amthamine_Admin Administer this compound (i.v.) Basal_Collection->Amthamine_Admin Stimulated_Collection Collect Stimulated Secretion Amthamine_Admin->Stimulated_Collection Analysis Measure pH and Calculate Acid Output Stimulated_Collection->Analysis End End Analysis->End

In Vivo Experimental Workflow.

InVitro_Workflow Start Start Isolation Isolate Gastric Glands from Rabbit Stomach Start->Isolation Preincubation Pre-incubate Glands Isolation->Preincubation Radiolabeling Add [¹⁴C]Aminopyrine Preincubation->Radiolabeling Stimulation Add this compound Radiolabeling->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Separation Separate Glands from Supernatant Incubation->Separation Counting Scintillation Counting Separation->Counting Analysis Calculate Aminopyrine Ratio Counting->Analysis End End Analysis->End

In Vitro Experimental Workflow.

References

Application Notes and Protocols for Cell Culture Assays Using Amthamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine is a potent and highly selective agonist for the histamine H2 receptor (H2R), a member of the G protein-coupled receptor (GPCR) superfamily.[1] Its selectivity makes it an invaluable tool for investigating the physiological and pathological roles of the H2R in various cellular systems. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to characterize H2R activation and downstream signaling pathways.

Activation of the H2 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit of its associated G protein.[2] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The accumulation of intracellular cAMP is a hallmark of H2R activation and serves as a robust readout in functional cell-based assays.

Furthermore, evidence suggests that H2R activation can also trigger alternative or "biased" signaling pathways, such as the phosphorylation of Extracellular signal-regulated kinases (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5] Investigating both cAMP accumulation and ERK phosphorylation provides a more comprehensive understanding of the signaling profile of this compound and the functional consequences of H2R activation.

Quantitative Data Summary

The potency of this compound in activating the H2 receptor can be quantified by its half-maximal effective concentration (EC50). This value can vary depending on the cell line, receptor expression levels, and the specific assay used. The following table summarizes reported EC50 values for this compound in various cell culture systems.

Cell LineAssay TypeThis compound EC50Reference
CHO-K1 (recombinant human H2R)cAMP Accumulation (TR-FRET)0.0038 µM
CHO (recombinant human H2R)cAMP AccumulationpEC50 = 6.4
CHO (recombinant human H3R)cAMP AccumulationpIC50 = 4.87
Rat Gastric Fundus (isolated tissue)Functional (Secretagogue)18.9 µM

Signaling Pathways

Canonical Gs-cAMP Signaling Pathway

The primary signaling pathway activated by this compound upon binding to the H2 receptor is the Gs-protein coupled adenylyl cyclase cascade, leading to the production of the second messenger cAMP.

H2R_cAMP_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Gs Gs Protein (α, β, γ) H2R->Gs Activation AC Adenylyl Cyclase Gs->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Canonical H2R-Gs-cAMP signaling pathway initiated by this compound.
Alternative ERK1/2 Signaling Pathway

This compound has also been shown to induce the phosphorylation of ERK1/2, suggesting a Gs-independent signaling mechanism that may involve other signaling intermediates.

H2R_ERK_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Signaling_Intermediate Signaling Intermediates (e.g., PI3K) H2R->Signaling_Intermediate Activation Ras_Raf_MEK Ras/Raf/MEK Cascade Signaling_Intermediate->Ras_Raf_MEK Activates ERK ERK1/2 Ras_Raf_MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Alternative H2R-mediated ERK1/2 signaling pathway.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol describes a homogenous time-resolved fluorescence (HTRF) competitive immunoassay to quantify intracellular cAMP levels following stimulation with this compound.

Experimental Workflow:

cAMP_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection A Seed cells in a white 384-well plate B Incubate overnight A->B C Prepare this compound serial dilutions B->C D Add this compound to cells C->D E Incubate for 30 min at RT D->E F Add cAMP-d2 and anti-cAMP cryptate E->F G Incubate for 1 hr at RT F->G H Read plate on HTRF -compatible reader G->H

Workflow for the HTRF cAMP accumulation assay.

Materials:

  • Cells expressing the histamine H2 receptor (e.g., recombinant CHO-K1 or HEK293 cells)

  • White, low-volume 384-well plates

  • This compound dihydrobromide

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in an appropriate assay buffer.

    • Seed cells into a white, low-volume 384-well plate at a pre-optimized density.

    • Incubate the plate overnight at 37°C in a CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform a serial dilution of the this compound stock solution to generate a range of concentrations for the dose-response curve.

    • Include a vehicle control (solvent only).

    • Add the PDE inhibitor IBMX to the cell plate to prevent cAMP degradation.

    • Add the this compound dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol by mixing the cAMP-d2 and anti-cAMP cryptate.

    • Add the detection reagent mixture to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

    • Calculate the 665/620 ratio and normalize the data.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by Western blot following stimulation with this compound.

Experimental Workflow:

WesternBlot_Workflow A Seed and grow cells in 6-well plates B Serum-starve cells overnight A->B C Treat cells with This compound for 5-10 min B->C D Lyse cells and quantify protein C->D E SDS-PAGE and protein transfer D->E F Block membrane E->F G Incubate with primary antibody (anti-p-ERK) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using chemiluminescence H->I J Strip and re-probe for total ERK I->J

Workflow for the ERK1/2 phosphorylation Western blot assay.

Materials:

  • Cells expressing the histamine H2 receptor

  • 6-well cell culture plates

  • This compound dihydrobromide

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-phospho-ERK1/2

  • Primary antibody: Mouse anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • HRP-conjugated anti-mouse secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C. Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an appropriate imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane of the first set of antibodies.

    • Re-probe the membrane with the primary antibody against total ERK1/2, followed by the corresponding secondary antibody and detection.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the fold change in the p-ERK/total ERK ratio relative to the untreated control against the this compound concentration.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for researchers utilizing this compound to study histamine H2 receptor signaling in cell culture. The choice of assay will depend on the specific research question, with cAMP accumulation being the primary and most direct measure of H2R activation, while ERK phosphorylation can reveal alternative signaling pathways. Careful optimization of experimental conditions, including cell density, incubation times, and reagent concentrations, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Amthamine Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine is a potent and highly selective agonist for the histamine H2 receptor.[1] It exhibits minimal to no activity at H1 and H3 receptors, making it a valuable pharmacological tool for investigating the specific roles of the H2 receptor in various physiological and pathological processes.[2] These application notes provide detailed protocols for the administration of this compound in common preclinical models to study its effects on gastric acid secretion, cardiovascular function, skin inflammation, and neuroinflammation.

Mechanism of Action

This compound acts as a full agonist at histamine H2 receptors.[3] The activation of these G-protein coupled receptors is primarily linked to the stimulation of adenylate cyclase through the Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[4] Evidence also suggests that H2 receptor activation can be coupled to the phosphoinositide signaling pathway, resulting in an increase in intracellular calcium. Furthermore, this compound has been shown to induce biased agonism, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[5]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Gastric Acid Secretion Models
Preclinical ModelAnimal SpeciesAdministration RouteED50Reference
Conscious with Gastric FistulaCatIntravenous Infusion0.069 µmol/kg/h
Anesthetized with Lumen-Perfused StomachRatIntravenous Bolus11.69 µmol/kg
Table 2: In Vitro and In Vivo Cardiovascular Effects of this compound
Preclinical ModelAnimal/Tissue SpeciesParameter MeasuredAdministration/Concentration RangeKey FindingsReference
Anesthetized RatRatMean Arterial Pressure0.03 - 3 µmol/kg i.v.Vasodepressor response
Anesthetized RatRatMean Arterial Pressure30 - 100 µmol/kg i.v.Modest pressor response
Anesthetized RatRatHeart Rate1 - 100 µmol/kg i.v.Dose-dependent tachycardia
Isolated Guinea Pig AtriaGuinea PigSinus Rate (Chronotropy)-pD2 = 6.72
Isolated Guinea Pig Papillary MuscleGuinea PigContractility (Inotropy)-pD2 = 6.17
Isolated Human AtriumHumanContractility (Inotropy)0.3 - 100 µMPositive inotropic effect
Table 3: this compound Administration in Inflammation Models
Preclinical ModelAnimal SpeciesAdministration RouteDosageKey FindingsReference
Imiquimod-Induced PsoriasisMouse (BALB/c)IntraperitonealNot specified, twice dailyAmeliorated skin inflammation
Perioperative Neurocognitive DisordersRatSite-directed injection (brain)10 mM, 5 µlInhibited microglia activation
LPS-Activated Microglia (in vitro)Mouse-10 µMInhibited TNF-α and IL-1β release

Experimental Protocols

Protocol 1: Measurement of Gastric Acid Secretion in the Anesthetized Rat (Lumen-Perfused Stomach Model)

This protocol is adapted from studies investigating the effect of H2 receptor agonists on gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g), fasted for 24 hours with free access to water.

  • Urethane anesthetic.

  • This compound dihydrobromide.

  • Saline (0.9% NaCl).

  • Sodium hydroxide (NaOH) solution (0.01 N) for titration.

  • Phenolphthalein indicator.

  • Peristaltic pump.

  • pH meter.

  • Surgical instruments.

  • Polyethylene tubing.

Procedure:

  • Anesthetize the rat with urethane (1.25 g/kg, intraperitoneal injection).

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach.

  • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a peristaltic pump.

  • Collect the perfusate every 15 minutes.

  • After a stabilization period to establish a basal acid output, administer this compound intravenously (e.g., via a cannulated jugular vein) in a cumulative dose-response manner.

  • Determine the acid concentration in each collected sample by titration with 0.01 N NaOH to a pH of 7.0, using phenolphthalein as an indicator.

  • Calculate the acid output as µmol H+/15 min.

Protocol 2: Assessment of Cardiovascular Effects in the Anesthetized Rat

This protocol is based on studies evaluating the hemodynamic effects of this compound.

Materials:

  • Male Wistar rats (250-300 g).

  • Anesthetic (e.g., sodium pentobarbital).

  • This compound dihydrobromide.

  • Saline (0.9% NaCl).

  • Polyethylene catheters.

  • Pressure transducer.

  • Electrocardiogram (ECG) recorder.

  • Surgical instruments.

Procedure:

  • Anesthetize the rat (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal injection).

  • Cannulate the trachea to ensure a patent airway.

  • Insert a catheter into the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.

  • Insert a catheter into the jugular vein for intravenous administration of this compound.

  • Place ECG leads to monitor heart rate and rhythm.

  • Allow the animal to stabilize for at least 20 minutes after surgery.

  • Administer this compound intravenously in increasing doses (0.03 - 100 µmol/kg).

  • Record mean arterial pressure (MAP) and heart rate (HR) continuously.

Protocol 3: Evaluation of Inotropic and Chronotropic Effects in Isolated Guinea Pig Atria

This protocol is based on in vitro studies of this compound's cardiac effects.

Materials:

  • Male guinea pigs (300-400 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).

  • This compound dihydrobromide.

  • Organ bath with a force transducer.

  • Thermoregulator.

  • Carbogen gas (95% O2, 5% CO2).

  • Surgical instruments.

Procedure:

  • Euthanize the guinea pig and quickly excise the heart.

  • Dissect the right (for chronotropy) and left (for inotropy) atria in cold Krebs-Henseleit solution.

  • Mount the atria in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.

  • For the left atria, apply a resting tension of 1 g and stimulate electrically (e.g., 1 Hz, 5 ms duration, supramaximal voltage).

  • Allow the preparations to equilibrate for 60 minutes.

  • Record the spontaneous beating rate of the right atria and the isometric contractile force of the left atria.

  • Add this compound to the organ bath in a cumulative concentration-response manner.

  • Record the changes in heart rate and force of contraction.

Protocol 4: Imiquimod-Induced Psoriasis Model in Mice

This protocol is adapted from a study investigating the therapeutic potential of H2 receptor agonism in a psoriasis model.

Materials:

  • Female BALB/c mice (7-8 weeks old).

  • Imiquimod cream (5%).

  • This compound dihydrobromide.

  • Sterile saline (0.9% NaCl).

  • Psoriasis Area and Severity Index (PASI) scoring system.

Procedure:

  • Shave the back skin of the mice.

  • Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back for 7-10 consecutive days.

  • Administer this compound or vehicle (saline) via intraperitoneal injection twice daily.

  • Score the severity of skin inflammation daily based on erythema, scaling, and thickness using a modified PASI score (each parameter scored from 0 to 4).

  • At the end of the experiment, skin samples can be collected for histological analysis.

Protocol 5: LPS-Induced Microglia Activation Assay

This protocol is based on studies of neuroinflammation and microglia activation.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • This compound dihydrobromide.

  • ELISA kit for TNF-α and IL-1β.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Plate microglial cells in a 96-well plate and culture until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/ml) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

Amthamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds to G_protein Gs Protein (α, β, γ) H2R->G_protein Activates ERK ERK H2R->ERK Biased agonism activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Cardiac Contraction) CREB->Cellular_Response Leads to ERK->Cellular_Response Leads to Experimental_Workflow_Gastric_Acid start Start: Fasted Rat anesthesia Anesthetize (Urethane) start->anesthesia surgery Surgical Preparation: - Laparotomy - Pylorus Ligation - Esophageal Cannulation anesthesia->surgery perfusion Stomach Perfusion (Saline) surgery->perfusion stabilization Stabilization Period (Establish Basal Secretion) perfusion->stabilization drug_admin Administer this compound (i.v.) stabilization->drug_admin collection Collect Perfusate Samples drug_admin->collection titration Titrate Acid Content (NaOH) collection->titration analysis Data Analysis: Calculate Acid Output titration->analysis end End analysis->end Psoriasis_Model_Workflow start Start: BALB/c Mice shave Shave Back Skin start->shave amthamine_ip Twice Daily this compound (i.p.) imiquimod Daily Topical Imiquimod (5%) shave->imiquimod scoring Daily PASI Scoring (Erythema, Scaling, Thickness) imiquimod->scoring amthamine_ip->scoring endpoint Endpoint Analysis: - Histology - Cytokine Levels scoring->endpoint end End endpoint->end

References

Application Notes and Protocols for In Vitro Dose-Response Analysis of Amthamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine is a potent and highly selective histamine H2 receptor agonist. Understanding its dose-response relationship in vitro is crucial for characterizing its pharmacological profile and for the development of novel therapeutics targeting the histamine H2 receptor. These application notes provide a summary of quantitative data from in vitro studies of this compound and detailed protocols for key experiments.

This compound's primary mechanism of action is the activation of the histamine H2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade mediates various physiological responses, including the stimulation of gastric acid secretion and an increase in cardiac contractility and rate.

Data Presentation

The following table summarizes the quantitative dose-response data for this compound in various in vitro models. This compound consistently demonstrates high potency as a full agonist at the histamine H2 receptor.

Tissue/Cell LineSpeciesParameterValueReference
Spontaneously beating atriaGuinea PigpD26.72[1]
Electrically driven papillary muscleGuinea PigpD26.17[1]
Right atriumGuinea PigpD26.21[2]
Isolated gastric fundusRatEC50 (µmol/L)18.9[3]
Human atriumHumanpD25.38[1]
CHO cells expressing human H2 receptorN/ApEC50Varies with receptor expression level
Human heart (pectinate muscle)HumanPotency & EfficacySimilar to histamine

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. This compound is consistently reported as a "full agonist," indicating that its maximal effect (Emax) is comparable to that of the endogenous agonist, histamine. Specific Emax and Hill slope values are not consistently reported in the reviewed literature.

Experimental Protocols

Isolated Guinea Pig Atrium Assay for this compound Dose-Response

This protocol describes the methodology for determining the dose-response curve of this compound on the contractility of isolated guinea pig atria.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound dihydrobromide

  • Histamine dihydrochloride (for comparison)

  • Ranitidine hydrochloride (H2 antagonist)

  • Organ bath system with temperature control and aeration

  • Isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

    • Dissect the spontaneously beating right atrium.

    • Suspend the atrium in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with 95% O2 / 5% CO2.

    • Attach one end of the atrium to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Dose-Response Curve Generation:

    • After equilibration, record the baseline atrial rate and force of contraction.

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize (typically 3-5 minutes) before adding the next concentration.

    • Record the maximum increase in atrial rate and/or force of contraction at each concentration.

  • Data Analysis:

    • Express the response as a percentage of the maximal response to a supramaximal concentration of histamine or this compound.

    • Plot the percentage response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and pD2 values.

cAMP Accumulation Assay in CHO Cells Expressing the Human Histamine H2 Receptor

This protocol outlines the steps to measure intracellular cAMP levels in response to this compound in a cell-based assay.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H2 receptor (CHO-H2R)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • Phosphate-Buffered Saline (PBS)

  • This compound dihydrobromide

  • Forskolin (positive control)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture CHO-H2R cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of 10,000-50,000 cells per well and allow them to attach overnight.

  • Assay Protocol:

    • The following day, wash the cells once with warm PBS.

    • Add 50 µL of stimulation buffer (e.g., serum-free medium containing 1 mM IBMX) to each well.

    • Incubate for 30 minutes at 37°C to inhibit phosphodiesterase activity.

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add 50 µL of the this compound dilutions to the respective wells. For control wells, add buffer alone (basal) or a known concentration of forskolin (positive control).

    • Incubate the plate for 10-30 minutes at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement and Data Analysis:

    • Measure the intracellular cAMP concentration using the chosen assay kit.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and pEC50 values.

Mandatory Visualizations

G cluster_0 Histamine H2 Receptor Signaling Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds and Activates G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, gastric acid secretion) PKA->Cellular_Response Phosphorylates target proteins leading to

Caption: Histamine H2 Receptor Signaling Pathway Activated by this compound.

G cluster_1 Experimental Workflow for this compound Dose-Response Curve start Start prepare_cells Prepare Cells/Tissue (e.g., CHO-H2R cells or isolated guinea pig atrium) start->prepare_cells add_this compound Add Increasing Concentrations of this compound prepare_cells->add_this compound incubate Incubate add_this compound->incubate measure_response Measure Response (e.g., cAMP levels or tissue contraction) incubate->measure_response analyze_data Data Analysis (Plot dose-response curve, calculate EC50/pD2) measure_response->analyze_data end End analyze_data->end

Caption: General Experimental Workflow for an In Vitro this compound Dose-Response Assay.

References

Preparation of Amthamine Solutions for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amthamine is a potent and selective histamine H₂ receptor agonist widely utilized in preclinical research to investigate the physiological and pathological roles of the H₂ receptor.[1][2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound solutions for both in vitro and in vivo studies.

Chemical and Physical Properties of this compound

This compound, with the chemical name 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is commonly available as a dihydrobromide salt.[3] Its key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₁N₃S (this compound)[2]
C₆H₁₃Br₂N₃S (this compound dihydrobromide)
Molecular Weight157.24 g/mol (this compound)[2]
319.06 g/mol (this compound dihydrobromide)
AppearanceSolid
SolubilitySoluble in water up to 100 mM
StorageDesiccate at -20°C

Biological Activity of this compound

This compound is a full agonist at histamine H₂ receptors and is noted for its high selectivity over H₁ and H₃ receptors. Its biological activity has been characterized in various experimental models, as detailed in the following tables.

In Vitro Activity

| Parameter | Species/System | Value | Reference | | --- | --- | --- | | pD₂ | Guinea pig atria (sinus rate) | 6.72 | | | pD₂ | Guinea pig papillary muscle (contractility) | 6.17 | | | pD₂ | Human atrium (contractility) | 5.38 | | | EC₅₀ | Rat isolated gastric fundus | 18.9 µmol/L | |

In Vivo Activity

| Parameter | Species/System | Route of Administration | Value | Reference | | --- | --- | --- | --- | | ED₅₀ | Conscious cats (gastric acid secretion) | Intravenous infusion | 0.069 µmol/kg/h | | | ED₅₀ | Anesthetized rats (gastric acid secretion) | Intravenous | 11.69 µmol/kg | | | Dose Range | Anesthetized rats (cardiovascular effects) | Intravenous | 0.03 - 100 µmol/kg | |

Protocols for Solution Preparation

General Guidelines
  • Purity: Use this compound dihydrobromide of high purity (≥98%) for all experiments.

  • Weighing: Weigh the compound in a clean, dry environment.

  • Solvents: Use high-purity, sterile solvents (e.g., nuclease-free water, DMSO) and buffers.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot stock solutions into single-use volumes.

Preparation of Stock Solutions

Protocol for a 10 mM Aqueous Stock Solution:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution of this compound dihydrobromide (MW: 319.06 g/mol ), the required mass is 3.19 mg.

  • Dissolution:

    • Aseptically weigh 3.19 mg of this compound dihydrobromide.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, nuclease-free water.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Sterilization:

    • For in vitro applications, sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Experiments

Protocol for Diluting this compound in Cell Culture Medium:

  • Thaw the stock solution:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

  • Application:

    • Add the final diluted this compound solution to the cell cultures. Ensure that the final concentration of any solvent (e.g., DMSO) is below the threshold known to affect the cells (typically <0.1%).

Preparation of Solutions for In Vivo Experiments

Protocol for a 1 mg/mL Solution in Saline for Intravenous Injection:

  • Vehicle:

    • Use sterile, pyrogen-free saline (0.9% NaCl) as the vehicle.

  • Dissolution:

    • Aseptically weigh the required amount of this compound dihydrobromide.

    • Dissolve the compound in the sterile saline to the desired concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution by vortexing.

  • Administration:

    • Administer the solution to the animal via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection). The volume of injection should be appropriate for the size of the animal.

Stability and Storage

While specific stability data for this compound in various buffers is limited, the following general recommendations can be made based on the properties of similar compounds:

  • Aqueous Solutions: this compound is a thiazole derivative. Thiazole rings are generally stable, but the overall stability of the molecule in solution can be influenced by pH, temperature, and light exposure. It is recommended to prepare fresh working solutions daily from frozen stock solutions.

  • pH: The stability of compounds with amine groups can be pH-dependent. It is advisable to use buffers within a physiological pH range (e.g., pH 7.2-7.4) for most biological experiments.

  • Storage of Solid Compound: Store solid this compound dihydrobromide desiccated at -20°C to prevent degradation.

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Solution Preparation

G cluster_prep Preparation of Stock Solution cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Dosing Solution weigh Weigh this compound Dihydrobromide dissolve Dissolve in Sterile Water/DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw_iv Thaw Stock Solution store->thaw_iv For In Vitro Use thaw_invivo Thaw Stock Solution store->thaw_invivo For In Vivo Use dilute_iv Dilute in Cell Culture Medium thaw_iv->dilute_iv apply_iv Apply to Cells dilute_iv->apply_iv dilute_invivo Dilute in Sterile Saline/Vehicle thaw_invivo->dilute_invivo administer Administer to Animal dilute_invivo->administer

Workflow for the preparation of this compound solutions.
Histamine H₂ Receptor Signaling Pathway

G This compound This compound H2R Histamine H₂ Receptor This compound->H2R binds to Gs Gαs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Physiological Physiological Response (e.g., Gastric Acid Secretion) PKA->Physiological Gene Gene Transcription CREB->Gene activates

This compound-activated H₂ receptor signaling pathway.

References

Amthamine in Smooth Muscle Contraction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine is a potent and highly selective agonist for the histamine H2 receptor. This characteristic makes it an invaluable tool in pharmacological research, particularly in studies investigating the role of H2 receptors in smooth muscle physiology and pathophysiology. Unlike histamine, which also potently activates H1 receptors leading to smooth muscle contraction, this compound allows for the specific interrogation of H2 receptor-mediated pathways, which are typically associated with smooth muscle relaxation. These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies, including detailed experimental protocols and a summary of its pharmacological properties.

Mechanism of Action

This compound exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway following H2 receptor activation in smooth muscle cells involves the following steps:

  • Receptor Activation: this compound binds to the H2 receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The α-subunit of the Gs protein activates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to and activates protein kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets that lead to smooth muscle relaxation. A key target is the phosphorylation of myosin light chain kinase (MLCK), which decreases its activity. This leads to the dephosphorylation of the myosin light chain, inhibiting the cross-bridge cycling required for muscle contraction.[1]

This pathway generally leads to smooth muscle relaxation, opposing the contractile effects mediated by H1 receptor activation, which typically involves an increase in intracellular calcium.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the reported potency and efficacy of this compound and related compounds in various smooth muscle preparations.

Table 1: Potency of this compound in Functional Assays

Tissue PreparationSpeciesParameterValueReference
Isolated Gastric FundusRatEC50 (Acid Secretion)18.9 µmol/l[2]
Conscious Gastric FistulaCatED50 (Acid Secretion)0.069 µmol/kg/h[2]
Lumen-perfused StomachRatED50 (Acid Secretion)11.69 µmol/kg i.v.[2]

Table 2: Comparative Potency of Histamine H2 Receptor Agonists

AgonistTissue PreparationSpeciesParameterValueReference
This compoundIsolated Gastric FundusRatEC5018.9 µmol/l[2]
DimapritGuinea Pig IleumGuinea PigEC50 (Contraction)5.1 +/- 1.8 µM
4-MethylhistamineRabbit TracheaRabbit-log EC50Not specified, but potent
HistamineGuinea Pig Tracheal Rings (precontracted)Guinea Pig-log molar ED50 (Relaxation)~4.5

Table 3: Selectivity Profile of this compound

ReceptorActivityCommentsReference
H1 ReceptorDevoid of stimulatory activityExperiments with H1 receptor antagonists show no effect of this compound.
H2 ReceptorFull AgonistPotent and selective activation.
H3 ReceptorDevoid of stimulatory activityExperiments with H3 receptor antagonists show no effect of this compound.

Experimental Protocols

Protocol 1: Isometric Tension Recording in Isolated Guinea Pig Tracheal Rings

This protocol details the procedure for studying the relaxant effects of this compound on pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (250–700 g)

  • Tyrode's solution (in mM): NaCl 137.0, NaHCO3 11.9, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24, and glucose 5.6.

  • Carbogen gas (95% O2 / 5% CO2)

  • Histamine (for pre-contraction)

  • This compound

  • Isolated tissue organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize a guinea pig following approved institutional guidelines (e.g., CO2 inhalation followed by exsanguination).

    • Carefully dissect the trachea and place it in ice-cold Tyrode's solution.

    • Gently clean the trachea of adhering connective tissue.

    • Cut the trachea into rings, each 4-5 mm in length.

  • Tissue Mounting:

    • Suspend each tracheal ring between two stainless steel hooks in a 10 ml organ bath filled with Tyrode's solution.

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

    • Maintain the bath at 37°C and continuously bubble with carbogen gas.

  • Equilibration:

    • Apply a resting tension of 1.0 g to each tracheal ring.

    • Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Tyrode's solution every 15 minutes.

  • Pre-contraction:

    • Induce a stable contraction by adding a submaximal concentration of a contractile agent. Histamine (e.g., 1x10⁻⁵ M) is commonly used to pre-contract the tissue.

  • This compound Administration:

    • Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath to construct a concentration-response curve.

    • Start with a low concentration (e.g., 10⁻⁹ M) and increase in logarithmic increments until a maximal response is observed or the concentration-response curve plateaus.

    • Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by histamine.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the pD2 (-log EC50) to quantify the potency of this compound.

Protocol 2: Investigation of this compound's Effect on Guinea Pig Ileum Contraction

This protocol is designed to study the effects of this compound on the contractility of the guinea pig ileum, a tissue known to have a complex interplay of histamine receptor subtypes.

Materials:

  • Guinea pigs

  • Krebs' solution or Tyrode's solution

  • Carbogen gas (95% O2 / 5% CO2)

  • This compound

  • H1 receptor antagonist (e.g., mepyramine)

  • H2 receptor antagonist (e.g., cimetidine)

  • Tetrodotoxin (optional, to investigate neural involvement)

  • Isolated tissue organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Following euthanasia, isolate a segment of the terminal ileum.

    • Gently flush the lumen with physiological salt solution to remove contents.

    • Cut segments of 2-3 cm in length.

  • Tissue Mounting and Equilibration:

    • Mount the ileum segments in an organ bath containing the chosen physiological salt solution at 37°C and gassed with carbogen.

    • Apply a resting tension of 0.5-1.0 g and allow for a 30-60 minute equilibration period with regular washes.

  • Experimental Design:

    • Direct Effect of this compound: Construct a cumulative concentration-response curve for this compound to observe its direct effect on the resting tone of the ileum.

    • Interaction with H1 and H2 Receptors:

      • In separate experiments, pre-incubate the tissue with an H1 antagonist (e.g., mepyramine) to isolate H2 receptor-mediated effects. Then, generate an this compound concentration-response curve.

      • Similarly, pre-incubate with an H2 antagonist (e.g., cimetidine) to confirm that the observed effects of this compound are indeed H2 receptor-mediated.

    • Investigating Neural Involvement: To determine if the effects of this compound are mediated through neurotransmitter release, pre-incubate the tissue with tetrodotoxin (a neuronal blocker) before adding this compound.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express contractile responses as a percentage of a maximal response to a standard agonist (e.g., acetylcholine or histamine).

    • Plot concentration-response curves and calculate EC50 or pD2 values.

Visualizations

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H2R H2 Receptor This compound->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: H2 Receptor Signaling Pathway in Smooth Muscle.

Experimental_Workflow Start Start: Euthanize Animal & Dissect Tissue Preparation Prepare Tissue Rings/Strips in Physiological Solution Start->Preparation Mounting Mount Tissue in Organ Bath with Force Transducer Preparation->Mounting Equilibration Equilibrate under Resting Tension (60 min with washes) Mounting->Equilibration Precontraction Induce Stable Contraction (e.g., with Histamine) Equilibration->Precontraction Amthamine_Addition Cumulative Addition of this compound Precontraction->Amthamine_Addition Data_Acquisition Record Isometric Tension Changes Amthamine_Addition->Data_Acquisition Analysis Analyze Data: - % Relaxation - Concentration-Response Curve - EC50 / pD2 Calculation Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental Workflow for this compound Studies.

References

Investigating Vasodilation with Amthamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine is a potent and selective histamine H2 receptor agonist. Its targeted action on the H2 receptor makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor subtype in various systems, particularly the cardiovascular system. Activation of histamine H2 receptors is known to induce vasodilation, a critical process in the regulation of blood flow and blood pressure. These application notes provide detailed protocols for studying this compound-induced vasodilation in both in vivo and ex vivo settings, along with a summary of its mechanism of action and expected quantitative effects.

Mechanism of Action: this compound-Induced Vasodilation

This compound exerts its vasodilatory effects by selectively binding to and activating histamine H2 receptors located on vascular smooth muscle cells and, in some vascular beds, on endothelial cells. The primary signaling pathway involves the activation of a Gs-coupled protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and vasodilation. In certain endothelial cells, H2 receptor activation may also contribute to the production of nitric oxide (NO), a potent vasodilator.

Amthamine_Vasodilation_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Endothelium Endothelial Cell (in some tissues) This compound This compound H2R Histamine H2 Receptor This compound->H2R Gs Gs Protein H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA VascSmoothMuscle Vascular Smooth Muscle Relaxation PKA->VascSmoothMuscle Vasodilation Vasodilation VascSmoothMuscle->Vasodilation EndothelialCell Endothelial Cell eNOS eNOS NO Nitric Oxide (NO) NO->Vasodilation L_Arginine L-Arginine L_Arginine->NO eNOS H2R_endo Histamine H2 Receptor H2R_endo->eNOS activates Amthamine_endo This compound Amthamine_endo->H2R_endo Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_ExVivo Ex Vivo Experiment AnimalPrep Animal Preparation (Anesthesia, Surgery) Cannulation Carotid Artery & Jugular Vein Cannulation AnimalPrep->Cannulation Stabilization_InVivo Stabilization & Baseline BP/HR Recording Cannulation->Stabilization_InVivo Amthamine_Admin_InVivo Intravenous Administration of this compound (Dose-Response) Stabilization_InVivo->Amthamine_Admin_InVivo Data_Acq_InVivo Continuous BP/HR Data Acquisition Amthamine_Admin_InVivo->Data_Acq_InVivo Data_Analysis_InVivo Data Analysis (Peak Hypotensive Response) Data_Acq_InVivo->Data_Analysis_InVivo Tissue_Isolation Tissue Isolation (e.g., Mesenteric Artery) Mounting Mounting in Wire Myograph Tissue_Isolation->Mounting Normalization Normalization & Equilibration Mounting->Normalization Viability Viability & Endothelium Integrity Check Normalization->Viability Precontraction Pre-contraction (e.g., with Phenylephrine) Viability->Precontraction Amthamine_Admin_ExVivo Cumulative Addition of this compound (Concentration-Response) Precontraction->Amthamine_Admin_ExVivo Data_Acq_ExVivo Tension Recording Amthamine_Admin_ExVivo->Data_Acq_ExVivo Data_Analysis_ExVivo Data Analysis (% Relaxation, EC50) Data_Acq_ExVivo->Data_Analysis_ExVivo

Amthamine: Application Notes and Protocols for cAMP Measurement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Amthamine, a potent and selective histamine H2 receptor agonist, in cyclic AMP (cAMP) measurement assays. This document includes detailed protocols, data presentation tables, and visual diagrams of the signaling pathway and experimental workflow.

Introduction

This compound is a valuable pharmacological tool for studying the histamine H2 receptor (H2R), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastric acid secretion. The H2R is coupled to the Gs alpha-subunit of the heterotrimeric G protein. Activation of the H2R by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration triggers downstream signaling cascades. Measurement of cAMP accumulation is a primary method for quantifying the activation of the H2R and determining the potency and efficacy of its agonists.

Mechanism of Action

This compound selectively binds to and activates the histamine H2 receptor. This activation stimulates the associated Gs protein, leading to the dissociation of the Gαs subunit. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that synthesizes cAMP from ATP. The accumulation of intracellular cAMP serves as a robust and quantifiable readout of H2 receptor activation.[1]

Data Presentation

The following table summarizes the potency of this compound in stimulating cAMP production in various cell-based assays. The EC50 value represents the concentration of this compound that elicits 50% of the maximal response.

Cell LineReceptorAssay TypeThis compound EC50Reference
CHO-K1Human Histamine H2TR-FRET0.0038 µM[1]
Type-1 AstrocytesRat Histamine H2-12 µM (for Histamine)[2]
U-937Human Histamine H2-3.2-4.6 µM (for Histamine)[3]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound binding to the histamine H2 receptor.

Amthamine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor (H2R) This compound->H2R Binds to G_Protein Gs Protein (α, β, γ) H2R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound-induced H2R signaling pathway.

Experimental Protocols

This section provides a detailed protocol for a typical cAMP measurement assay using this compound in a cell-based format, such as in Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H2 receptor. This protocol is adaptable for various cAMP detection technologies, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Enzyme-Linked Immunosorbent Assay (ELISA).

Materials
  • Cells: CHO-K1 cells stably expressing the human histamine H2 receptor.

  • Cell Culture Medium: Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • This compound dihydrobromide: Prepare a stock solution in sterile water or a suitable buffer.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation. Prepare a stock solution in DMSO.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, LANCE, ELISA).

  • Cell Culture Plates: 96-well or 384-well white, opaque plates suitable for luminescence or fluorescence detection.

  • CO2 Incubator: Maintained at 37°C with 5% CO2.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cell_culture 1. Culture CHO-H2R cells cell_seeding 2. Seed cells into assay plates cell_culture->cell_seeding cell_incubation 3. Incubate overnight cell_seeding->cell_incubation wash 4. Wash cells cell_incubation->wash add_ibmx 5. Add IBMX-containing assay buffer wash->add_ibmx add_this compound 6. Add this compound dilutions add_ibmx->add_this compound incubation 7. Incubate (e.g., 7-10 min at 37°C) add_this compound->incubation add_reagents 8. Add cAMP detection reagents (Lysis + FRET) incubation->add_reagents read_plate 9. Read plate add_reagents->read_plate

Caption: Experimental workflow for a cAMP assay.

Step-by-Step Protocol
  • Cell Seeding:

    • One day prior to the assay, harvest CHO-K1 cells expressing the human H2 receptor.

    • Resuspend the cells in fresh culture medium and adjust the cell density.

    • Seed the cells into a 96-well or 384-well plate at a density of approximately 1 x 10^5 cells/mL. The optimal seeding density should be determined empirically.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, prepare the this compound serial dilutions in assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the assay buffer containing a PDE inhibitor. A final concentration of 1 mM IBMX is commonly used.[4]

  • Compound Addition and Incubation:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the assay buffer containing IBMX to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to enter the cells.

    • Add the this compound serial dilutions to the respective wells. Include a vehicle control (assay buffer with no this compound).

    • Incubate the plate for 7 to 10 minutes at 37°C. The optimal incubation time should be determined to capture the peak cAMP accumulation.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, LANCE). This typically involves adding a lysis buffer followed by the detection reagents.

    • Incubate the plate with the detection reagents for the time specified in the kit's protocol (usually around 60 minutes at room temperature).

    • Read the plate on a suitable plate reader (e.g., a fluorescence plate reader for TR-FRET assays).

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio) is inversely proportional to the amount of cAMP produced.

    • Convert the raw data to cAMP concentrations using a standard curve generated with known concentrations of cAMP.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and the maximum response (Emax).

Conclusion

This compound is a highly effective tool for investigating the function of the histamine H2 receptor. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust and reliable cAMP measurement assays to characterize the pharmacology of the H2 receptor and to screen for novel H2 receptor modulators. It is always recommended to optimize assay conditions, such as cell number and incubation times, for the specific cell line and detection platform being used.

References

Troubleshooting & Optimization

Amthamine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Amthamine. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its potency and stability. The following table summarizes the recommended storage conditions for both solid this compound dihydrobromide and its solutions.

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°CLong-termDesiccate to protect from moisture.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2][3]
-20°CUp to 1 monthSealed storage, away from moisture.[1]
Working Solution 4°CUp to 24 hoursPrepare fresh daily if possible. Protect from light.

Note on Solution Stability: While specific quantitative stability data for this compound in various solutions is limited, studies on the structurally related H2 receptor agonist, famotidine, provide valuable insights. Famotidine solutions exhibit maximum stability at approximately pH 6.5. Degradation is observed to increase at both lower (acidic) and higher (alkaline) pH values. Similarly, studies on histamine solutions indicate that they are stable for extended periods when stored at low temperatures and protected from light. Exposure to room temperature and fluorescent light can lead to significant degradation. Therefore, it is crucial to protect this compound solutions from light and maintain appropriate temperatures.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrobromide.

Materials:

  • This compound dihydrobromide (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Laminar flow hood (optional, for sterile applications)

Procedure:

  • Weighing: In a sterile environment, carefully weigh the desired amount of this compound dihydrobromide powder. For a 10 mM stock solution, you will need approximately 3.19 mg per 1 mL of DMSO (based on a molecular weight of 319.06 g/mol for the dihydrobromide salt).

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Workflow for Preparing this compound Solutions

G start Start: Weigh this compound Dihydrobromide Powder dissolve Dissolve in Sterile DMSO start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for the preparation of this compound solutions for experimental use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity of this compound Improper storage of solid or stock solutions.Ensure solid this compound is stored desiccated at -20°C. Store stock solutions in aliquots at -80°C or -20°C and avoid repeated freeze-thaw cycles.
Degradation of working solution.Prepare working solutions fresh for each experiment. Protect from light and keep on ice.
Incorrect concentration calculation.Double-check calculations, accounting for the molecular weight of the dihydrobromide salt (319.06 g/mol ).
Precipitation of this compound in aqueous buffer Low aqueous solubility at neutral or alkaline pH.This compound has higher solubility at lower pH. Consider preparing the working solution in a slightly acidic buffer if compatible with your experimental system.
High concentration of the working solution.Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the specific buffer and temperature conditions.
Inconsistent experimental results Degradation of this compound due to light exposure.Protect all this compound solutions from light by using amber tubes or covering tubes with foil.
Variability in stock solution concentration due to improper mixing.Ensure the stock solution is thoroughly mixed by vortexing after thawing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing concentrated stock solutions of this compound. It is also soluble in water up to 100 mM.

Q2: How should I store my this compound stock solution?

A2: For long-term stability, it is best to aliquot your stock solution into single-use vials and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month). This minimizes the risk of degradation due to repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: this compound, containing a thiazole ring, may be susceptible to degradation through several pathways. Photo-degradation can occur in thiazole-containing compounds through a reaction with singlet oxygen. Additionally, as an amine, it could undergo oxidation. Hydrolysis, particularly at non-optimal pH, is another potential degradation route, as seen with the related compound famotidine which degrades in both acidic and alkaline conditions. Biotransformation in vivo can occur via cytochrome P450 enzymes, leading to the formation of reactive metabolites.

Q5: How does this compound exert its biological effect?

A5: this compound is a selective agonist for the histamine H2 receptor. The activation of the H2 receptor initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

Histamine H2 Receptor Signaling Pathway

G This compound This compound H2R Histamine H2 Receptor This compound->H2R binds to Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates target proteins

Caption: Simplified signaling pathway of the Histamine H2 receptor activated by this compound.

References

optimizing Amthamine concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Amthamine concentration in cell-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective agonist for the histamine H2 receptor.[1][2] Histamine receptors are a class of G protein-coupled receptors (GPCRs) that bind histamine to mediate various physiological processes.[3][4] The H2 receptor, specifically, is classically linked to the stimulation of gastric acid secretion and smooth muscle relaxation. Upon activation by an agonist like this compound, the H2 receptor couples to a stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Some studies also show that H2 receptor activation can lead to the phosphorylation of ERK1/2.

cluster_membrane Cell Membrane This compound This compound H2R H2 Receptor This compound->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response Initiates

Caption: this compound H2 Receptor Signaling Pathway.

Q2: What is a good starting concentration range for this compound in a new cell-based assay?

A broad concentration range is recommended for initial experiments to capture the full dose-response curve. Based on published in vitro data, a starting range of 10 nM to 100 µM is advisable. Maximal stimulation in human melanoma cell lines was observed at 10 nM, while effects on human heart tissue were seen in the 0.3 µM to 100 µM range. The half-maximal effective concentration (EC50) can vary significantly depending on the cell type and the specific endpoint being measured.

Data Summary: Effective this compound Concentrations (In Vitro)

Tissue/Cell TypeAssay EndpointEffective Concentration / PotencyCitation
Human AtriumInotropic Activity (Contractility)0.3 - 100 µM (pD2 = 5.38)
Guinea-Pig AtriaSinus RatepD2 = 6.72 (~0.19 µM EC50)
Guinea-Pig Papillary MuscleContractilitypD2 = 6.17 (~0.68 µM EC50)
Rat Gastric FundusAcid SecretionEC50 = 18.9 µM
Human Melanoma CellsCell ProliferationMaximal stimulation at 10 nM

Q3: I am not observing the expected cellular response. What are some common troubleshooting steps?

If this compound fails to elicit a response, consider the following factors in a stepwise manner.

Start No Response to this compound CheckReceptor Does my cell line express the H2 Receptor? Start->CheckReceptor CheckCells Are the cells healthy and in the log growth phase? CheckReceptor->CheckCells Yes NoReceptor Solution: Use a positive control cell line or transfect cells with H2 receptor. CheckReceptor->NoReceptor No / Unsure CheckReagent Is the this compound stock prepared correctly and potent? CheckCells->CheckReagent Yes UnhealthyCells Solution: Use lower passage cells, optimize seeding density, check for contamination. CheckCells->UnhealthyCells No CheckAssay Is the assay readout sensitive enough? CheckReagent->CheckAssay Yes BadReagent Solution: Prepare fresh this compound stock from a reliable source. Verify with a positive control. CheckReagent->BadReagent No / Unsure BadAssay Solution: Optimize assay parameters (e.g., incubation time, cell number). Use a more sensitive detection method. CheckAssay->BadAssay No Success Problem Solved NoReceptor->Success UnhealthyCells->Success BadReagent->Success BadAssay->Success

Caption: Troubleshooting workflow for lack of response.
  • H2 Receptor Expression: Confirm that your chosen cell line endogenously expresses the histamine H2 receptor. If expression is low or absent, consider using a cell line known to express the receptor or a transient transfection system.

  • Cell Health and Confluency: Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase. Overly confluent or stressed cells may exhibit altered receptor expression or signaling capacity.

  • Reagent Integrity: Prepare fresh this compound stocks and store them properly. Degradation of the compound can lead to a loss of potency.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. Optimize parameters like cell seeding density and incubation time.

Q4: My cells are showing high levels of cytotoxicity. How can I address this?

High concentrations of any compound can lead to off-target effects and cytotoxicity.

  • Perform a Cytotoxicity Assay: First, run a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release) to determine the concentration at which this compound becomes toxic to your cells.

  • Separate Efficacy from Toxicity: Compare the dose-response curve for your desired biological effect with the cytotoxicity curve. The optimal concentration will be one that provides a robust signal with minimal cell death.

  • Check for Off-Target Effects: At very high concentrations (e.g., >30 µM), this compound has been shown to interact with the adrenergic system in vivo. If your effective concentration is in a high range where toxicity is observed, the effect may not be H2-specific.

  • Reduce Incubation Time: Shortening the exposure time may reduce cytotoxicity while still allowing for the observation of the primary biological effect.

Q5: How can I confirm the observed effect is specifically mediated by the H2 receptor?

To ensure the cellular response is due to H2 receptor activation, perform a competitive antagonism experiment.

  • Use a Selective H2 Antagonist: Pre-incubate the cells with a selective H2 receptor antagonist, such as famotidine or ranitidine, before adding this compound.

  • Observe a Shift in Potency: A specific H2-mediated effect will be blocked or significantly reduced in the presence of the antagonist. This will manifest as a rightward shift in the this compound dose-response curve, requiring a higher concentration of this compound to achieve the same level of response.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration with a Dose-Response Curve

This protocol outlines the steps to find the EC50 of this compound for your specific assay.

cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis p1 1. Seed cells in a 96-well plate at optimized density. p2 2. Allow cells to adhere overnight. p1->p2 p3 3. Prepare serial dilutions of this compound (e.g., 10 nM to 100 µM). p2->p3 t1 4. Replace media with this compound dilutions. Include vehicle control. p3->t1 t2 5. Incubate for a predetermined duration (e.g., 24, 48 hours). t1->t2 a1 6. Perform assay readout (e.g., measure cAMP levels, gene expression, or cell proliferation). t2->a1 a2 7. Plot response vs. log[this compound]. a1->a2 a3 8. Calculate EC50 using non-linear regression. a2->a3

Caption: Workflow for generating a dose-response curve.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach and recover overnight.

  • Compound Preparation: Prepare a 2x concentrated stock of this compound. Perform 1:10 serial dilutions in appropriate cell culture media to create a range of concentrations (e.g., from 200 µM down to 20 nM). Also, prepare a vehicle-only control.

  • Cell Treatment: Remove the old media from the cells and add an equal volume of the 2x this compound dilutions to the wells. This will result in a final concentration range of 100 µM to 10 nM.

  • Incubation: Incubate the plate for a duration appropriate for your assay endpoint (this may range from minutes for rapid signaling events to 72 hours for proliferation assays).

  • Data Acquisition: Following incubation, perform the assay readout (e.g., cAMP measurement, reporter gene assay, cell viability assay).

  • Data Analysis: Subtract the background (vehicle control) from all measurements. Normalize the data (e.g., setting the maximum response to 100%). Plot the normalized response against the logarithm of the this compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) model to calculate the EC50 value.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol measures cell metabolic activity as an indicator of viability.

Methodology:

  • Seeding and Treatment: Seed and treat cells with a range of this compound concentrations as described in Protocol 1. Include a "no-cell" control for background subtraction and a positive control for toxicity (e.g., 10% DMSO).

  • Incubation: Incubate for the desired exposure period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against this compound concentration to determine the cytotoxic concentration 50 (CC50).

References

potential off-target effects of high Amthamine concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Amthamine, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a selective histamine H2 receptor agonist, but at high concentrations, we observe unexpected cardiovascular effects (e.g., increased heart rate and blood pressure). What could be the cause?

A1: At concentrations significantly higher than those required to saturate histamine H2 receptors, this compound can exhibit off-target effects on the adrenergic system. These effects are twofold:

  • Direct activation of alpha-2 adrenoceptors: High concentrations of this compound can directly stimulate postjunctional alpha-2 adrenoceptors in vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[1]

  • Tyramine-like effect: this compound can induce the release of catecholamines (e.g., norepinephrine) from neuronal stores. This indirect sympathomimetic action contributes to an increased heart rate (tachycardia).[1]

These off-target effects are important considerations when using high doses of this compound in cardiovascular studies or other experiments where adrenergic signaling is a confounding factor.[1]

Q2: How can we experimentally confirm that the observed tachycardia is due to a tyramine-like effect of this compound?

A2: To confirm a tyramine-like mechanism, you can perform experiments to deplete or block the reuptake of catecholamines.

  • Reserpine or 6-hydroxydopamine (6-OHDA) pre-treatment: Pre-treating animal models with reserpine (which depletes catecholamine stores) or 6-OHDA (a neurotoxin that destroys adrenergic nerve terminals) should significantly reduce the tachycardic effect of high-dose this compound.[1]

  • Cocaine co-administration: Cocaine blocks the reuptake of norepinephrine. If this compound's effect is tyramine-like, co-administration with cocaine should potentiate the increase in heart rate.[1]

Q3: Is this compound known to interact with other histamine receptor subtypes or other receptor families at high concentrations?

A3: this compound is known for its high selectivity for the histamine H2 receptor. Studies have shown that it is devoid of stimulatory activity at H1 and H3 receptors. However, comprehensive screening data against a broad panel of receptors is not widely available in the public domain. Some histaminergic ligands have been shown to interact with sigma receptors, but there is no direct evidence to date of this compound binding to these receptors. It is recommended to perform off-target screening if you suspect interactions with other receptor families in your experimental system.

Q4: We are observing unexpected neurological or behavioral effects in our in vivo studies with high-dose this compound. What could be the potential off-target mechanism?

A4: While not extensively documented for this compound, some compounds with similar structural motifs (e.g., containing an imidazole ring) can interact with various central nervous system (CNS) targets. The tyramine-like effect, causing catecholamine release, could contribute to CNS-related effects. Additionally, although there is no direct evidence for this compound, some H1 receptor antagonists have been shown to interact with sigma receptors, which can lead to CNS side effects. If you are observing significant neurological phenomena, it would be prudent to investigate potential interactions with monoamine transporters (dopamine, serotonin, norepinephrine transporters) and sigma receptors.

Troubleshooting Guides

Problem: Unexpected increase in blood pressure in an in vivo experiment.

Possible Cause Troubleshooting Step
High concentration of this compound causing off-target alpha-2 adrenoceptor activation. 1. Review the dose of this compound being used. Is it in excess of what is needed for H2 receptor activation? 2. Co-administer a selective alpha-2 adrenoceptor antagonist, such as yohimbine. A reversal of the pressor effect would indicate alpha-2 adrenoceptor involvement. 3. Perform a dose-response curve to determine the threshold for this off-target effect.
Tyramine-like effect leading to norepinephrine release and subsequent vasoconstriction. 1. Pre-treat with reserpine to deplete catecholamine stores and observe if the pressor effect is diminished. 2. Measure plasma catecholamine levels after this compound administration.

Problem: Inconsistent or unexpected results in cell-based assays.

Possible Cause Troubleshooting Step
Expression of off-target receptors in the cell line. 1. Characterize your cell line for the expression of adrenergic receptors (alpha-2) and monoamine transporters. 2. Use a cell line with minimal or no expression of these potential off-targets if possible.
High this compound concentration leading to non-specific effects. 1. Perform a thorough dose-response curve to ensure you are working within the selective concentration range for the H2 receptor. 2. Use a selective H2 receptor antagonist (e.g., famotidine, ranitidine) to confirm that the primary observed effect is H2-mediated.

Quantitative Data on this compound and Potential Off-Targets

While specific binding affinities and functional potencies of this compound at its off-targets are not extensively reported in public literature, the following tables provide a summary of its known on-target activity and a template for the types of quantitative data researchers should aim to generate to characterize off-target effects.

Table 1: On-Target Activity of this compound at the Histamine H2 Receptor

Preparation Parameter Value Reference
Conscious cats (gastric fistula)ED50 (acid secretion)0.069 µmol/kg/h
Anesthetized rats (lumen-perfused stomach)ED50 (acid secretion)11.69 µmol/kg i.v.
Rat isolated gastric fundusEC50 (contraction)18.9 µmol/L
Spontaneously beating guinea-pig atriapD2 (sinus rate)6.72
Electrically driven guinea-pig papillary musclepD2 (contractility)6.17
Human atriumpD2 (contractility)5.38

Table 2: Illustrative Data Table for Characterizing Off-Target Interactions of this compound

Note: The following are example data points. Researchers should generate this data for this compound in their specific experimental systems.

Off-Target Assay Type Parameter Example Value
Alpha-2A AdrenoceptorRadioligand BindingKiX nM/µM
Alpha-2B AdrenoceptorRadioligand BindingKiX nM/µM
Alpha-2C AdrenoceptorRadioligand BindingKiX nM/µM
Alpha-2 AdrenoceptorFunctional Assay (cAMP)IC50/EC50X nM/µM
Norepinephrine Transporter (NET)Uptake AssayIC50X µM
Dopamine Transporter (DAT)Uptake AssayIC50X µM
Serotonin Transporter (SERT)Uptake AssayIC50X µM
Sigma-1 ReceptorRadioligand BindingKiX µM
Sigma-2 ReceptorRadioligand BindingKiX µM
PC12 CellsCatecholamine ReleaseEC50X µM

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Alpha-2 Adrenoceptors

Objective: To determine the binding affinity (Ki) of this compound for alpha-2 adrenoceptors.

Materials:

  • Cell membranes expressing the alpha-2 adrenoceptor subtype of interest.

  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.

  • Non-specific ligand: Phentolamine or unlabeled yohimbine.

  • This compound in a range of concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of non-specific ligand), and competitive binding (radioligand + membranes + varying concentrations of this compound).

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Catecholamine Release Assay Using PC12 Cells

Objective: To determine if this compound induces catecholamine release and to quantify its potency (EC50).

Materials:

  • PC12 cells (a rat adrenal pheochromocytoma cell line).

  • [³H]-Norepinephrine for pre-loading cells.

  • This compound in a range of concentrations.

  • Physiological salt solution (e.g., Krebs-Ringer buffer).

  • Scintillation counter.

Methodology:

  • Cell Culture and Plating: Culture PC12 cells and plate them in multi-well plates.

  • Radiolabeling: Load the cells with [³H]-norepinephrine for a designated period.

  • Wash: Wash the cells extensively with buffer to remove extracellular [³H]-norepinephrine.

  • Stimulation: Add this compound at various concentrations to the cells and incubate for a short period (e.g., 10-20 minutes).

  • Sample Collection: Collect the supernatant, which contains the released [³H]-norepinephrine.

  • Cell Lysis: Lyse the cells to determine the amount of [³H]-norepinephrine remaining.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Express the released [³H]-norepinephrine as a percentage of the total cellular radioactivity. Plot the percentage of release against the log concentration of this compound to determine the EC50.

Visualizations

Potential Off-Target Signaling of High this compound Concentrations This compound High Concentration This compound H2R Histamine H2 Receptor This compound->H2R On-Target (Agonist) Alpha2AR Alpha-2 Adrenoceptor This compound->Alpha2AR Off-Target (Agonist) NeuronalTerminal Adrenergic Neuronal Terminal This compound->NeuronalTerminal Off-Target (Tyramine-like) VascularSmoothMuscle Vascular Smooth Muscle Cell Alpha2AR->VascularSmoothMuscle Located on NE_release Norepinephrine Release NeuronalTerminal->NE_release Induces Vasoconstriction Vasoconstriction VascularSmoothMuscle->Vasoconstriction Leads to Heart Heart IncreasedHR Increased Heart Rate (Tachycardia) Heart->IncreasedHR Results in NE_release->Heart Acts on IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Contributes to IncreasedHR->IncreasedBP Contributes to Experimental Workflow for Investigating Off-Target Effects start Start: Unexpected Experimental Outcome hypothesis Hypothesize Off-Target Effect (e.g., Adrenergic) start->hypothesis binding_assay In Vitro Binding Assay (e.g., Radioligand binding for Alpha-2 Adrenoceptors) hypothesis->binding_assay functional_assay In Vitro Functional Assay (e.g., Catecholamine release from PC12 cells) hypothesis->functional_assay data_analysis Data Analysis: Determine Ki, IC50/EC50 binding_assay->data_analysis functional_assay->data_analysis in_vivo_validation In Vivo Validation (e.g., Co-administration with selective antagonists) conclusion Conclusion: Confirm or Refute Off-Target Mechanism in_vivo_validation->conclusion data_analysis->in_vivo_validation Troubleshooting Logic for Unexpected Cardiovascular Effects start Increased HR and/or BP with high this compound? is_h2_mediated Is effect blocked by H2 antagonist? start->is_h2_mediated yes_h2 Primary effect is on-target H2R-mediated is_h2_mediated->yes_h2 Yes no_h2 Off-target effect likely is_h2_mediated->no_h2 No is_alpha2_mediated Is BP increase blocked by Yohimbine? no_h2->is_alpha2_mediated yes_alpha2 Alpha-2 adrenoceptor -mediated effect is_alpha2_mediated->yes_alpha2 Yes no_alpha2 Consider other mechanisms is_alpha2_mediated->no_alpha2 No is_tyramine_like Is HR increase reduced by Reserpine pre-treatment? no_alpha2->is_tyramine_like yes_tyramine Tyramine-like effect (catecholamine release) is_tyramine_like->yes_tyramine Yes no_tyramine Investigate other off-targets is_tyramine_like->no_tyramine No

References

addressing tachyphylaxis with repeated Amthamine administration

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amthamine Tachyphylaxis

This guide provides troubleshooting advice and frequently asked questions for researchers investigating tachyphylaxis following repeated administration of this compound, a selective histamine H2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent and selective agonist for the histamine H2 receptor.[1] Its primary mechanism involves binding to the H2 receptor, a G-protein coupled receptor (GPCR), which canonically couples to a Gs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger in cellular signaling.[2][3]

Q2: What is tachyphylaxis and why is it observed with this compound?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration. With this compound, this is primarily due to the desensitization of the H2 receptor. Continuous or repeated exposure to the agonist triggers regulatory mechanisms that reduce the receptor's signaling capacity to prevent overstimulation. This process is rapid, with studies in transfected COS-7 cells showing a half-life (t1/2) for desensitization of approximately 0.49 minutes.[2][4]

Q3: What are the molecular mechanisms behind H2 receptor tachyphylaxis?

The primary mechanisms are receptor phosphorylation and internalization:

  • Phosphorylation: Agonist binding promotes the phosphorylation of the H2 receptor by G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK3. This phosphorylation event uncouples the receptor from its G protein, attenuating the downstream signal (i.e., cAMP production).

  • Internalization: Following phosphorylation, β-arrestin proteins bind to the receptor, leading to its internalization from the cell surface into endosomes. This reduces the number of available receptors on the plasma membrane that can respond to this compound. Studies have shown that histamine treatment can cause a complete disappearance of immunoreactive H2 receptors from the plasma membrane within an hour.

Q4: How do I distinguish between receptor desensitization and downregulation?

  • Desensitization is a rapid, short-term process, often occurring within minutes, that involves the uncoupling of the receptor from its signaling pathway (e.g., via phosphorylation). The total number of receptors in the cell remains unchanged.

  • Downregulation is a slower, long-term process that occurs over hours to days. It involves a decrease in the total number of receptors in the cell, often through degradation of the receptor protein.

Troubleshooting Guide

This section addresses common problems encountered during experiments on this compound-induced tachyphylaxis.

Problem 1: No significant tachyphylaxis or desensitization observed.
Possible Cause Troubleshooting Step
This compound Concentration Too Low Ensure the this compound concentration is sufficient to induce a robust initial response and subsequent desensitization. Perform a dose-response curve to determine the EC80-EC100 for your specific experimental system.
Incubation Time Too Short While initial desensitization is rapid, the time course can vary between cell types. Perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr) to determine the optimal pre-treatment duration to observe tachyphylaxis.
Cell Line/Model System The expression levels of H2 receptors and associated regulatory proteins (like GRKs) can vary. Verify H2 receptor expression in your chosen cell line (e.g., via qPCR, Western blot, or radioligand binding). Consider using a well-characterized system like transfected HEK293T or COS-7 cells.
This compound Degradation Prepare fresh this compound solutions for each experiment. Check the storage conditions and shelf-life of your stock.
Assay Insensitivity Ensure your functional assay (e.g., cAMP measurement) has a sufficient dynamic range to detect a decrease in signal. Optimize assay conditions, including cell number and stimulation time.
Problem 2: High variability in cAMP measurements.
Possible Cause Troubleshooting Step
Phosphodiesterase (PDE) Activity PDEs degrade cAMP, which can mask the signal. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer during the this compound stimulation step to allow cAMP to accumulate.
Cell Health and Density Ensure cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for all experiments, as variations can significantly affect cAMP production.
Inconsistent Agonist Exposure Ensure consistent timing and thorough mixing when adding this compound and other reagents to all wells/tubes.
Assay Technique Follow the protocol for your cAMP assay kit precisely. Pay close attention to incubation times, temperatures, and washing steps.
Problem 3: Unexpected off-target effects.
Possible Cause Troubleshooting Step
High this compound Concentration While this compound is highly selective for the H2 receptor, very high concentrations may lead to off-target effects. At high doses, this compound has been shown to interact with the adrenergic system, potentially causing catecholamine release.
Use of Antagonists To confirm that the observed effects are H2 receptor-mediated, perform control experiments where cells are pre-treated with a selective H2 receptor antagonist (e.g., famotidine, ranitidine). The antagonist should block both the initial response and the subsequent tachyphylaxis.

Quantitative Data Summary

The following tables summarize key quantitative data related to H2 receptor activation and desensitization.

Table 1: Potency of H2 Receptor Agonists

Agonist System Parameter Value
This compound Rat Gastric Fundus EC50 18.9 µM
Histamine CHO Cells (hH2R) EC50 (cAMP) 920 nM

| Dimaprit | CHO Cells (hH2R) | EC50 (cAMP) | 3600 nM |

Table 2: Time Course of H2 Receptor Desensitization & Internalization

Agonist/Ligand System Process Time Point % Reduction
This compound COS-7 Cells (H2R) Desensitization (t1/2) 0.49 min 50%
Histamine HGT-1 Cells Desensitization (t1/2) 20 min 50%

| Famotidine | HEK293T Cells (H2R) | Internalization | 60 min | 55% ± 7% |

Visualized Pathways and Workflows

H2 Receptor Signaling and Desensitization Pathway

H2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound H2R H2 Receptor This compound->H2R Binds G_Protein Gs Protein (αβγ) H2R->G_Protein Activates GRK GRK2/3 H2R->GRK Recruits H2R_P Phosphorylated H2 Receptor H2R->H2R_P AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to GRK->H2R Phosphorylates Arrestin β-Arrestin H2R_P->Arrestin Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Endosome Endosome Arrestin->Endosome Internalization

Caption: H2R signaling cascade and its GRK-mediated desensitization.

Experimental Workflow for Tachyphylaxis Study

Tachyphylaxis_Workflow start Start: Seed Cells culture Culture Cells (e.g., 24-48h) start->culture pretreat Pre-treatment: Add this compound (Time-course) or Vehicle Control culture->pretreat wash Wash Cells to Remove Agonist pretreat->wash restimulate Re-stimulation: Add this compound to all wells + PDE Inhibitor (e.g., IBMX) wash->restimulate lyse Lyse Cells restimulate->lyse assay Perform cAMP Assay (e.g., HTRF, ELISA) lyse->assay analyze Data Analysis: Normalize to Control, Calculate % Desensitization assay->analyze end End analyze->end

Caption: A typical workflow for an in vitro tachyphylaxis experiment.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: No Tachyphylaxis Observed c1 Is initial response (Emax) robust? start->c1 s1 Action: Increase this compound concentration. Perform full dose-response curve. c1->s1 No c2 Is pre-treatment duration sufficient? c1->c2 Yes s1->c2 s2 Action: Perform a time-course experiment (e.g., 5 min to 4 hr). c2->s2 No c3 Is H2R expressed and functional in the cell line? c2->c3 Yes s2->c3 s3 Action: Verify H2R mRNA/protein. Use positive control agonist. Consider validated cell line. c3->s3 No c4 Are results still negative? c3->c4 Yes s3->c4 s4 Action: Check for assay insensitivity (e.g., add PDE inhibitor). Confirm this compound stability. c4->s4 Yes end Consult further literature or technical support c4->end No, problem solved s4->end

Caption: A decision tree for troubleshooting absent tachyphylaxis.

Key Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol provides a general framework for measuring this compound-induced cAMP production in cultured cells.

  • Cell Plating: Seed cells (e.g., HEK293T cells transfected with H2R) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treatment (Desensitization):

    • Aspirate the culture medium.

    • Add serum-free medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle (control) to the respective wells.

    • Incubate for the desired desensitization period (e.g., 30 minutes) at 37°C.

  • Washing:

    • Carefully aspirate the pre-treatment solution.

    • Wash the cells three times with a warm (37°C) buffer (e.g., PBS or HBSS) to completely remove the initial agonist.

  • Re-stimulation:

    • Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to all wells.

    • Add this compound at a concentration that elicits a maximal or near-maximal response (e.g., 10 µM) to all wells.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Aspirate the stimulation buffer.

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., HTRF, ELISA, or direct radioimmunoassay).

    • Measure the cAMP concentration.

  • Data Analysis:

    • Calculate the percentage of desensitization by comparing the cAMP response in the this compound pre-treated cells to the vehicle-treated (control) cells: % Desensitization = (1 - [cAMP_pretreated / cAMP_control]) * 100

Protocol 2: Receptor Internalization Assay (Radioligand Binding)

This protocol measures the loss of cell-surface receptors following agonist exposure.

  • Cell Culture: Grow cells expressing the H2 receptor in 12-well or 24-well plates.

  • Agonist Treatment:

    • Treat cells with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 0, 15, 30, 60, 90 minutes) at 37°C to induce internalization.

  • Washing:

    • Place plates on ice to stop membrane trafficking.

    • Wash cells three times with ice-cold buffer to remove the agonist.

  • Radioligand Binding:

    • Incubate the cells with a saturating concentration of a membrane-impermeable H2 receptor antagonist radioligand (e.g., [3H]-tiotidine) in a binding buffer at 4°C for 2-4 hours to reach equilibrium.

    • To determine non-specific binding, incubate a parallel set of wells with the radioligand plus a high concentration of a non-labeled antagonist (e.g., 10 µM ranitidine).

  • Final Wash and Lysis:

    • Rapidly wash the cells three times with ice-cold buffer to remove unbound radioligand.

    • Lyse the cells (e.g., with 0.1 M NaOH).

  • Quantification:

    • Transfer the lysate to scintillation vials.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • The reduction in specific binding in this compound-treated cells compared to vehicle-treated cells reflects the percentage of receptor internalization.

References

improving signal-to-noise ratio in Amthamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Amthamine experiments and improving the signal-to-noise ratio.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: High Background Signal in Your Assay

  • Question: Why is the background signal in my this compound experiment unusually high, masking the specific signal?

  • Answer: High background can obscure the true effect of this compound. Potential causes and solutions are outlined below:

    • In Radioligand Binding Assays:

      • Cause: Non-specific binding of the radioligand to cell membranes, filters, or plasticware.

      • Solution:

        • Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer.[1][2]

        • Increase the ionic strength of the buffer with NaCl to reduce electrostatic interactions.[1][2]

        • Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce radioligand adhesion.[1]

        • Ensure thorough and rapid washing of filters with ice-cold buffer to remove unbound radioligand.

    • In Cell-Based Functional Assays (e.g., cAMP Assays):

      • Cause: High basal activity of the signaling pathway in your cell line.

      • Solution:

        • Optimize cell density; too many cells can lead to a high basal signal.

        • Reduce the serum concentration in the cell culture medium prior to the assay, as serum components can sometimes stimulate the cells.

        • Ensure the phosphodiesterase (PDE) inhibitor used is at an optimal concentration and not contributing to the high background.

Issue 2: Low or No Signal Detected

  • Question: I am not observing a significant signal in response to this compound application. What could be the reason?

  • Answer: A weak or absent signal can be due to several factors related to the reagents, cells, or assay conditions.

    • Potential Causes & Solutions:

      • This compound Degradation: Ensure this compound is properly stored (desiccated at -20°C) and that working solutions are freshly prepared. This compound is soluble in water up to 100 mM.

      • Low Receptor Expression: The cell line used may not express a sufficient number of histamine H2 receptors. Verify receptor expression levels.

      • Suboptimal Assay Conditions:

        • Incubation Time: Ensure the incubation time is sufficient for this compound to elicit a maximal response.

        • Temperature: Maintain the recommended incubation temperature for the specific assay.

        • Cell Health: Use cells that are healthy and in the logarithmic growth phase.

      • cAMP Degradation (in cAMP assays): The activity of phosphodiesterases (PDEs) can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay to prevent this.

Issue 3: Poor Data Reproducibility

  • Question: My results from this compound experiments are inconsistent between assays. How can I improve reproducibility?

  • Answer: Inconsistent results often stem from variability in experimental procedures.

    • Potential Causes & Solutions:

      • Inconsistent Cell Culture:

        • Maintain consistent cell passage numbers and seeding densities.

        • Ensure uniform cell health and confluency at the time of the experiment.

      • Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques.

      • Reagent Variability: Prepare reagents in large batches where possible and aliquot to minimize freeze-thaw cycles.

      • Assay Conditions: Strictly adhere to standardized incubation times, temperatures, and washing procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective agonist for the histamine H2 receptor. Its primary action is to bind to and activate H2 receptors, which are Gs protein-coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

2. What are the common experimental applications of this compound?

This compound is frequently used in research to study the physiological roles of the histamine H2 receptor. Common applications include investigating its effects on gastric acid secretion, cardiac function, and inflammatory responses.

3. What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound can vary depending on the cell type and the specific assay. A common concentration used to elicit a response in H2 receptor-expressing cells is around 10 µM. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

4. Are there any known off-target effects of this compound?

While this compound is highly selective for the H2 receptor, some studies have shown that at higher concentrations, it can interact with the adrenergic system. It is important to consider this possibility when using high doses of this compound and to include appropriate controls.

5. How should this compound be prepared and stored?

This compound dihydrobromide should be stored desiccated at -20°C. For experiments, it is recommended to prepare fresh aqueous solutions. This compound is an amine and should be stored in tightly sealed containers to avoid exposure to air and moisture.

Data Presentation

Table 1: Key Parameters for this compound in H2 Receptor Assays

ParameterValueCell/Tissue TypeAssay TypeReference
EC50 18.9 µMRat isolated gastric fundusFunctional (Secretion)
Effective Concentration 10 µMCHO cells expressing human H2 receptorFunctional (cAMP)
Concentration Range 0.3 - 100 µMHuman atrial pectinate musclesFunctional (Inotropic)

Experimental Protocols

Protocol 1: cAMP Accumulation Assay in H2R-Expressing Cells

This protocol outlines the measurement of intracellular cAMP levels in response to this compound stimulation in a cell line expressing the histamine H2 receptor.

  • Cell Preparation:

    • Seed cells (e.g., HEK293 or CHO cells stably expressing the human H2 receptor) in a 96-well plate at an optimized density.

    • Culture cells until they reach the desired confluency.

  • Assay Procedure:

    • Wash the cells once with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) for a specified time (e.g., 10-30 minutes) at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells. Include a vehicle control.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value to determine the potency of this compound.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the H2 receptor using a radiolabeled antagonist.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue expressing the H2 receptor.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, a fixed concentration of a suitable H2 receptor radioligand (e.g., [³H]-tiotidine), and cell membranes.

      • Non-specific Binding: Assay buffer, the radioligand, a high concentration of an unlabeled H2 receptor antagonist (e.g., 10 µM ranitidine), and cell membranes.

      • Competition: Assay buffer, the radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50, from which the Ki (inhibition constant) can be calculated.

Mandatory Visualizations

H2_Receptor_Signaling_Pathway Histamine H2 Receptor Signaling Pathway This compound This compound H2R Histamine H2 Receptor (GPCR) This compound->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Histamine H2 Receptor Signaling Pathway activated by this compound.

Experimental_Workflow_cAMP_Assay Experimental Workflow for cAMP Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed H2R-expressing cells in 96-well plate Cell_Culture Culture to desired confluency Cell_Seeding->Cell_Culture Wash_Cells Wash cells Cell_Culture->Wash_Cells Add_PDEi Add PDE inhibitor (e.g., IBMX) Wash_Cells->Add_PDEi Add_this compound Add this compound (dose-response) Add_PDEi->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP (e.g., HTRF) Lyse_Cells->Measure_cAMP Plot_Data Plot dose-response curve Measure_cAMP->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Caption: A typical experimental workflow for an this compound cAMP assay.

Troubleshooting_Logic_High_Background Troubleshooting Logic for High Background Start High Background Signal Observed Assay_Type What type of assay? Start->Assay_Type Radioligand_Assay Radioligand Binding Assay_Type->Radioligand_Assay Binding Functional_Assay Cell-Based Functional Assay_Type->Functional_Assay Functional Check_NSB Check non-specific binding components Radioligand_Assay->Check_NSB Check_Basal Check basal cellular activity Functional_Assay->Check_Basal Optimize_Blocking Optimize blocking agents (BSA, PEI) Check_NSB->Optimize_Blocking Optimize_Washing Optimize washing steps Check_NSB->Optimize_Washing Optimize_Cell_Density Optimize cell density Check_Basal->Optimize_Cell_Density Check_Serum Reduce serum in media Check_Basal->Check_Serum Resolved Problem Resolved Optimize_Blocking->Resolved Optimize_Washing->Resolved Optimize_Cell_Density->Resolved Check_Serum->Resolved

Caption: A logical approach to troubleshooting high background signals.

References

selecting the appropriate vehicle for Amthamine delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful delivery of Amthamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound dihydrobromide?

A1: this compound dihydrobromide is soluble in water up to 100 mM. For most in vitro and in vivo applications, sterile, nuclease-free water or a buffered physiological solution such as phosphate-buffered saline (PBS) is recommended.

Q2: How should this compound solutions be prepared and stored?

A2: It is recommended to prepare stock solutions in water, which can then be diluted to the working concentration.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1] Ensure the product is stored desiccated at -20°C before reconstitution.

Q3: Can I use solvents other than water?

A3: While water is the primary recommended solvent, for specific applications requiring non-aqueous vehicles, solubility in other solvents like DMSO or ethanol should be determined empirically. However, be aware that organic solvents can impact cellular viability and experimental outcomes.

Q4: What are the common routes of administration for in vivo studies?

A4: In published studies, this compound has been administered intravenously (i.v.) and intracerebroventricularly (i.c.v.).[2] The choice of administration route will depend on the specific research question and target organ system.

Q5: Are there any known stability issues with this compound?

A5: this compound, like other amines, can be susceptible to degradation over time, especially in aqueous solutions at non-optimal pH and temperature. It is crucial to use freshly prepared solutions or properly stored frozen aliquots for experiments to ensure potency and reproducibility.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in solution upon storage - Solution concentration exceeds solubility in the chosen buffer or at the storage temperature.- pH of the solution has shifted.- Ensure the concentration does not exceed the known solubility.- Consider preparing a fresh solution.- Verify the pH of your buffer and adjust if necessary.
Inconsistent experimental results - Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration of the stock solution.- Prepare fresh aliquots from a newly opened vial.- Always use a precise balance to weigh the compound and use the batch-specific molecular weight provided on the Certificate of Analysis.
Unexpected off-target effects in vivo - At higher doses, this compound can interact with the adrenergic system, causing cardiovascular effects such as changes in blood pressure and heart rate.- Conduct dose-response studies to determine the optimal concentration that selectively activates H2 receptors without engaging adrenergic receptors.- Include appropriate controls to monitor cardiovascular parameters.
Low or no response in cell-based assays - Low expression of the H2 receptor in the cell line.- Cellular desensitization to the agonist.- Incorrect assay conditions.- Confirm H2 receptor expression in your cell line using techniques like qPCR or western blotting.- Avoid prolonged pre-incubation with this compound before the measurement period.- Optimize assay parameters such as cell density, incubation time, and temperature.

Data Presentation

Table 1: Physicochemical Properties of this compound Dihydrobromide

PropertyValueReference
Molecular Weight319.06 g/mol
FormulaC₆H₁₁N₃S·2HBr
Purity≥99%
SolubilitySoluble to 100 mM in water
StorageDesiccate at -20°C

Table 2: Recommended Vehicle Selection Guide

ApplicationRecommended VehicleConsiderations
In vitro cell culture Sterile, nuclease-free water or cell culture mediumEnsure final solvent concentration (if not water) is non-toxic to cells.
In vivo (intravenous) Sterile physiological saline or PBSEnsure the solution is isotonic and at a physiological pH.
In vivo (intracerebroventricular) Sterile artificial cerebrospinal fluid (aCSF)The vehicle should be sterile and match the composition of CSF to avoid neurotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Allow the vial of this compound dihydrobromide to equilibrate to room temperature before opening.

  • Weigh out the required amount of this compound dihydrobromide using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, use 0.319 mg.

  • Dissolve the weighed compound in the desired volume of sterile, nuclease-free water.

  • Gently vortex until the solid is completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter into a sterile, nuclease-free tube.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cellular Assay for H2 Receptor Activation
  • Cell Seeding: Plate cells expressing the histamine H2 receptor (e.g., HEK293-H2R) in a suitable multi-well plate at a predetermined density. Allow cells to adhere and grow overnight.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the appropriate assay buffer (e.g., HBSS).

  • Agonist Stimulation: Remove the culture medium from the cells and wash once with the assay buffer. Add the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for receptor activation and downstream signaling.

  • Signal Detection: Measure the downstream signaling readout. A common method is to quantify the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or TR-FRET assay.

  • Data Analysis: Plot the response (e.g., cAMP concentration) against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Mandatory Visualization

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound H2R H2 Receptor This compound->H2R binds G_protein Gs Protein (α, β, γ) H2R->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response PKA->Cellular_Response mediates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates

Caption: Canonical signaling pathway of the Histamine H2 receptor upon activation by this compound.

Amthamine_Delivery_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Weigh this compound dihydrobromide B Dissolve in sterile water A->B C Sterile filter (0.22 µm) B->C D Aliquot and store at -80°C C->D E Thaw aliquot and dilute to working concentration D->E F_in_vitro In Vitro: Add to cell culture E->F_in_vitro F_in_vivo In Vivo: Administer to animal E->F_in_vivo G_in_vitro Measure cellular response (e.g., cAMP) F_in_vitro->G_in_vitro G_in_vivo Measure physiological response F_in_vivo->G_in_vivo H Data analysis and interpretation G_in_vitro->H G_in_vivo->H

Caption: Experimental workflow for this compound delivery from preparation to analysis.

References

Technical Support Center: Troubleshooting Amthamine In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential challenges in replicating in vivo results with Amthamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our in vivo model of gastric acid secretion. What are the potential causes?

A1: Several factors could contribute to this observation. Firstly, review your drug preparation and administration protocol. This compound, like many small molecules, can be sensitive to storage conditions and vehicle formulation. Ensure it is fully solubilized and the pH of the vehicle is appropriate. Secondly, the choice of animal model and its physiological state can significantly impact results. Factors such as the species, strain, age, and diet of the animals can alter drug metabolism and response. Finally, the anesthetic used can influence physiological parameters, including gastric acid secretion. A thorough review of your experimental protocol against established methodologies is recommended.

Q2: Our results show significant variability between individual animals in the same treatment group. How can we reduce this?

A2: In vivo experiments are inherently more variable than in vitro assays. To minimize inter-individual variation, ensure strict standardization of your experimental procedures. This includes acclimatizing the animals to the laboratory environment and handling procedures to reduce stress. Use of a homogenous population of animals in terms of age and weight is also critical. Blinding the experimenter to the treatment groups can help reduce unconscious bias in measurements. Increasing the number of animals per group can also enhance the statistical power to detect a true effect despite individual variability.

Q3: We are observing unexpected cardiovascular effects at higher doses of this compound, which are confounding our primary measurements. How should we address this?

A3: While this compound is a selective H2 receptor agonist, at higher doses, it can interact with the adrenergic system, leading to cardiovascular effects such as changes in blood pressure and heart rate.[1] This is a critical consideration when designing dose-response studies. It is advisable to perform a preliminary dose-ranging study to identify a dose that is effective for your primary endpoint without causing significant off-target cardiovascular effects. If high doses are necessary, consider co-administration of an appropriate adrenergic antagonist to block these effects, though this adds complexity to the experimental design and interpretation.

Q4: How can we confirm that the observed effects in our in vivo model are specifically mediated by H2 receptor activation?

A4: To confirm the mechanism of action, it is essential to include appropriate controls. The most definitive control is to use a selective H2 receptor antagonist, such as famotidine or ranitidine.[2] Pre-treatment with an H2 antagonist should block the effects of this compound if they are indeed H2 receptor-mediated. A dose-response relationship, where increasing doses of this compound lead to a greater effect up to a certain maximum, also provides evidence for a specific receptor-mediated process.

Data Summary: In Vitro and In Vivo Potency of this compound

For ease of comparison, the following table summarizes key quantitative data for this compound from various experimental models.

ParameterSpecies/ModelValueReference
ED50 (Gastric Acid Secretion) Conscious Cats (gastric fistula)0.069 µmol/kg/h[2]
ED50 (Gastric Acid Secretion) Anesthetized Rats (lumen-perfused stomach)11.69 µmol/kg (i.v.)[2]
EC50 (Gastric Acid Secretion) Rat Isolated Gastric Fundus18.9 µmol/l[2]
pD2 (Sinus Rate) Guinea-Pig Atria6.72
pD2 (Contractility) Guinea-Pig Papillary Muscle6.17
pD2 (Contractility) Human Atrium5.38

Experimental Protocols

In Vivo Gastric Acid Secretion in Anesthetized Rats

This protocol is a summary of the methodology described in the literature.

  • Animal Model: Male Wistar rats.

  • Anesthesia: Urethane administration.

  • Surgical Preparation: A tracheal cannula is inserted, and the stomach is exposed. A double-lumen cannula is inserted into the stomach through an incision in the duodenum for continuous perfusion.

  • Perfusion: The stomach is perfused with saline at a constant rate. The perfusate is collected at regular intervals to measure acid output.

  • Drug Administration: this compound is administered intravenously (i.v.).

  • Measurement: Acid concentration in the collected perfusate is determined by titration with NaOH to a pH of 7.0.

In Vitro Cardiac Contractility in Guinea-Pig Papillary Muscle

This protocol is a summary of the methodology described in the literature.

  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of guinea pigs.

  • Experimental Setup: The muscle is mounted in an organ bath containing Krebs-Henseleit solution, maintained at a constant temperature, and gassed with 95% O2 and 5% CO2. The muscle is electrically stimulated at a fixed frequency.

  • Measurement: Isometric tension is recorded using a force transducer.

  • Drug Administration: Cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The increase in contractile force is measured, and a concentration-response curve is generated to determine parameters like pD2.

Visualizations

Amthamine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling pathway via the H2 receptor.

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization & Blinding Animal_Acclimatization->Randomization Drug_Preparation This compound Formulation Dosing This compound Administration Drug_Preparation->Dosing Protocol_Design Experimental Protocol Design Protocol_Design->Animal_Acclimatization Protocol_Design->Drug_Preparation Randomization->Dosing Monitoring In Vivo Monitoring & Data Collection Dosing->Monitoring Data_Analysis Statistical Analysis Monitoring->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting Interpretation->Reporting

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Start Inconsistent or Unexpected In Vivo Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_OffTarget Consider Off-Target Effects Start->Check_OffTarget Check_Drug Verify Drug Formulation & Administration Check_Protocol->Check_Drug Check_Animals Assess Animal Model & Health Status Check_Protocol->Check_Animals Consult Consult Literature/ Expert Check_Drug->Consult Check_Animals->Consult Refine_Dose Refine Dose Range Check_OffTarget->Refine_Dose Add_Controls Include Specific Antagonists Refine_Dose->Add_Controls Add_Controls->Check_Protocol

Caption: Troubleshooting logic for in vivo replication issues.

References

Technical Support Center: Mitigating Amthamine-Induced H2 Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving amthamine-induced desensitization of Histamine H2 receptors (H2R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect H2 receptors?

This compound is a potent and selective agonist for the Histamine H2 receptor.[1][2][3] Upon binding, it activates the H2 receptor, which is a G protein-coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade mediates various physiological responses, including the stimulation of gastric acid secretion. However, prolonged or repeated exposure to this compound can lead to desensitization of the H2 receptor, diminishing its response to the agonist.

Q2: What is H2 receptor desensitization?

H2 receptor desensitization is a process where the receptor's response to an agonist, like this compound, decreases over time with continuous or repeated exposure. This is a protective mechanism to prevent overstimulation of the receptor. The process is characterized by a rapid phase, occurring within minutes, and a longer-term phase, known as downregulation, which can occur over hours to days. For the H2 receptor, this compound-induced desensitization is a rapid event.

Q3: What is the primary mechanism of this compound-induced H2 receptor desensitization?

The primary mechanism for the rapid desensitization of H2 receptors is homologous desensitization. This process is initiated by the phosphorylation of the agonist-bound receptor by G protein-coupled receptor kinases (GRKs). Specifically for the H2 receptor, GRK2 and GRK3 have been identified as the key kinases that phosphorylate the receptor upon this compound stimulation. This phosphorylation increases the receptor's affinity for arrestin proteins. The binding of arrestin to the phosphorylated H2 receptor sterically hinders its coupling to the G protein, thereby terminating the signal. Arrestin binding also facilitates the internalization of the receptor from the cell surface into endosomes.

Signaling Pathway of H2 Receptor Desensitization

H2R_Desensitization cluster_activation Receptor Activation cluster_desensitization Desensitization & Internalization This compound This compound H2R_inactive H2 Receptor (Inactive) This compound->H2R_inactive Binds H2R_active H2 Receptor (Active) H2R_inactive->H2R_active Activates G_protein Gs Protein H2R_active->G_protein Activates GRK GRK2/3 H2R_active->GRK Recruits H2R_phospho Phosphorylated H2R H2R_active->H2R_phospho AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces GRK->H2R_active Phosphorylates Arrestin β-Arrestin H2R_phospho->Arrestin Binds Clathrin Clathrin-coated pit H2R_phospho->Clathrin Internalization Arrestin->G_protein Blocks G-protein coupling Arrestin->Clathrin Promotes Endosome Endosome Clathrin->Endosome cAMP_Workflow A 1. Seed cells in 96-well plates and grow to confluence. B 2. Serum-starve cells overnight. A->B C 3. Desensitization Step: Pre-incubate with this compound (or vehicle) for desired time (e.g., 30 min). B->C D 4. Wash cells 3x with warm PBS to remove agonist. C->D E 5. Stimulation Step: Add this compound (or control) in buffer containing 1 mM IBMX. Incubate for 15 min. D->E F 6. Lyse cells. E->F G 7. Perform cAMP assay according to manufacturer's instructions. F->G

References

Validation & Comparative

A Comparative Guide to Amthamine and Dimaprit: Efficacy and Potency as Histamine H₂ Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a detailed comparison of Amthamine and Dimaprit, two well-established selective agonists for the histamine H₂ receptor. By examining their efficacy and potency through experimental data, this document aims to facilitate informed decisions in research applications.

Quantitative Comparison of this compound and Dimaprit

The following table summarizes the key pharmacological parameters of this compound and Dimaprit from various in vitro and in vivo studies. This data highlights the relative potency and efficacy of these two compounds in different experimental models.

ParameterThis compoundDimapritExperimental ModelReference
Potency
pD₂6.72~5.72 (10x less potent)Spontaneously beating guinea-pig atria (sinus rate)[1]
pD₂6.17~5.17 (10x less potent)Electrically driven guinea-pig papillary muscle (contractility)[1]
pD₂5.38~4.38 (10x less potent)Human atrium (contractility)[1]
pD₂6.21Not specifiedGuinea pig right atrium[2]
EC₅₀18.9 µmol/lNot specifiedRat isolated gastric fundus (acid secretion)[3]
ED₅₀0.069 µmol/kg/hNot specifiedConscious cats with gastric fistula (acid secretion)
ED₅₀11.69 µmol/kg i.v.Not specifiedAnaesthetized rats with lumen-perfused stomach (acid secretion)
Relative PotencyApprox. equipotent with histamine; 3 to 10-fold more potent than DimapritLess potent than histamine and this compoundVarious gastric acid secretion models
KiNot specified44 µMGuinea pig right atrium
Efficacy
Intrinsic ActivityFull agonistFull agonist (lower efficacy in some systems)Guinea-pig atria, papillary muscle, human atrium
Maximal Response (Emax)Significantly higher than histamine and DimapritLower than this compoundAnaesthetized rats with a lumen-perfused stomach (acid secretion)
Maximal Response (Emax)Similar to histamineSimilar to histamineGuinea-pig right atrium
Selectivity
H₁ Receptor ActivityDevoid of stimulatory activityLess than 0.0001% the activity of histamineIsolated rabbit aorta and other models
H₃ Receptor ActivityWeak agonist (pD₂ = 4.70)Not specifiedNot specified

Histamine H₂ Receptor Signaling Pathway

This compound and Dimaprit exert their effects by activating the histamine H₂ receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined intracellular signaling cascade.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound / Dimaprit H2R Histamine H₂ Receptor Agonist->H2R Binds to G_Protein Gs Protein (αβγ) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates targets leading to

Caption: Histamine H₂ receptor signaling cascade initiated by agonist binding.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Dimaprit.

Isolated Guinea Pig Atria for Inotropic and Chronotropic Effects

This in vitro method is used to assess the potency and efficacy of substances on heart muscle contraction (inotropic effect) and heart rate (chronotropic effect).

Protocol:

  • Tissue Preparation: Guinea pigs are humanely euthanized, and the hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution. The atria are dissected free from the ventricles.

  • Mounting: The right atrium (for chronotropic effects) is suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The left atrium or a strip of the papillary muscle (for inotropic effects) is mounted similarly and attached to an isometric force transducer. The muscle is electrically stimulated at a constant frequency (e.g., 1 Hz).

  • Equilibration: The tissues are allowed to equilibrate for a period of 60 minutes, with the bathing solution being changed every 15 minutes.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (this compound or Dimaprit) to the organ bath. Each concentration is allowed to produce a stable response before the next concentration is added.

  • Data Analysis: The increase in heart rate (for the right atrium) or the force of contraction (for the left atrium/papillary muscle) is measured. The data is then plotted to determine the EC₅₀ (or pD₂) and the maximum response (Emax).

Rat Isolated Gastric Fundus for Acid Secretion

This in vitro model is employed to evaluate the secretagogue activity of compounds on gastric acid-secreting cells.

Protocol:

  • Tissue Preparation: Rats are fasted overnight with free access to water. Following euthanasia, the stomach is removed, and the fundic portion is isolated.

  • Mounting: The gastric fundus is mounted in an organ bath containing an appropriate physiological salt solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Measurement of Acid Secretion: Acid secretion is measured by monitoring the pH of the bathing solution using a pH-stat apparatus, which automatically titrates the secreted acid with a weak base to maintain a constant pH.

  • Drug Administration: After a basal period of acid secretion is established, cumulative concentrations of this compound or Dimaprit are added to the bath.

  • Data Analysis: The rate of acid secretion is calculated from the amount of base required to neutralize the secreted acid over time. Concentration-response curves are constructed to determine the EC₅₀ and Emax.

Experimental Workflow for Agonist Potency and Efficacy Determination

The following diagram illustrates a typical workflow for characterizing and comparing the pharmacological activity of agonists like this compound and Dimaprit.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Prep In Vitro Tissue Preparation (e.g., Guinea Pig Atria, Rat Gastric Fundus) or In Vivo Animal Model Setup Equilibration Equilibration and Baseline Measurement Tissue_Prep->Equilibration Drug_Admin Cumulative Addition of Agonist (this compound or Dimaprit) Equilibration->Drug_Admin Response_Measure Measurement of Physiological Response (e.g., Muscle Contraction, Acid Secretion) Drug_Admin->Response_Measure Response_Measure->Drug_Admin Repeat for each concentration CRC Construct Concentration-Response Curves Response_Measure->CRC Parameter_Calc Calculate Pharmacological Parameters (EC₅₀, pD₂, Emax) CRC->Parameter_Calc Comparison Compare Potency and Efficacy Parameter_Calc->Comparison

Caption: Workflow for determining agonist potency and efficacy.

Conclusion

Both this compound and Dimaprit are valuable pharmacological tools for studying the histamine H₂ receptor. The experimental data consistently demonstrates that this compound is a more potent and, in some models, a more efficacious agonist than Dimaprit. This compound's potency is often comparable to that of the endogenous ligand, histamine. Both compounds exhibit high selectivity for the H₂ receptor over the H₁ receptor. The choice between this compound and Dimaprit will depend on the specific requirements of the experimental design, with this compound being the preferred choice when higher potency and efficacy are desired.

References

validating Amthamine's selectivity for the H2 receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of Amthamine's selectivity for the histamine H2 receptor against other histamine receptor subtypes and compares its performance with other common histamine receptor ligands.

This compound is a potent and highly selective agonist for the histamine H2 receptor. Its utility as a research tool stems from its ability to preferentially activate H2 receptors, thereby enabling the specific investigation of H2 receptor-mediated physiological and pathological processes. This guide delves into the experimental data that validates this compound's selectivity, offering a clear comparison with other compounds and detailing the methodologies used to generate this data.

Comparative Analysis of Histamine Receptor Ligand Selectivity

The selectivity of this compound for the H2 receptor is best understood through a quantitative comparison of its binding affinity (Ki) and functional potency (EC50) across all four histamine receptor subtypes (H1, H2, H3, and H4). The following table summarizes this data alongside that of other key histamine receptor agonists and antagonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Functional Activity (EC50/IC50) [nM]Activity
This compound H2 ~62 pD2: 6.17 - 6.72 Full Agonist [1]
H1Not Reported (stated as inactive)[2]Not Reported-
H3Weak antagonist activity reportedNot ReportedWeak Antagonist[2]
H4Not ReportedNot Reported-
HistamineH1~1,00069.3 (Ca2+ flux)[3]Agonist
H2~300-Agonist
H3~10-Agonist
H4~15-Agonist
DimapritH2-~10x less potent than histamine[4]Agonist
H1Inactive--
4-MethylhistamineH47pEC50: 7.4Full Agonist
H2-ActiveAgonist
H1-Low potencyAgonist
H3Low affinity--
RanitidineH2~100pA2: 6.46 - 7.2Antagonist
MepyramineH1~1-Inverse Agonist
ClobenpropitH3pKi: 9.44 - 9.75pEC50: 8.07 (inverse agonist)Antagonist/Inverse Agonist
H413Partial AgonistPartial Agonist
H1pKi: 5.2--
H2pKi: 5.6--

Data is compiled from various sources and methodologies, and direct comparison should be made with caution. pD2 is the negative logarithm of the EC50 value. pKi is the negative logarithm of the Ki value. pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

The determination of a compound's receptor selectivity relies on robust and well-defined experimental protocols. The two primary assays used are radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the binding affinity (Ki) of this compound and other compounds for the H1, H2, H3, and H4 histamine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing one of the human histamine receptor subtypes (e.g., HEK293 or CHO cells).

  • Radioligands:

    • H1 Receptor: [3H]-Mepyramine

    • H2 Receptor: [3H]-Tiotidine or [125I]-Iodoaminopotentidine

    • H3 Receptor: [3H]-Nα-methylhistamine or [125I]-Iodoproxyfan

    • H4 Receptor: [3H]-Histamine

  • Test compounds (this compound and comparators) at a range of concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly separate the bound from the free radioligand by filtering the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation Assay for H2 Receptor)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For the Gs-coupled H2 receptor, agonist binding leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the functional potency (EC50) of this compound as an H2 receptor agonist.

Materials:

  • Intact cells expressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • Test compound (this compound) at a range of concentrations.

  • Forskolin (an adenylyl cyclase activator, used to measure inhibition for Gi-coupled receptors, but can be used to establish a maximal response).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the cell culture medium with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and add varying concentrations of the test compound.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. The concentration of the compound that produces 50% of the maximal response is the EC50 value.

Visualizing the Molecular Mechanisms

To further elucidate the processes involved in this compound's action and its validation, the following diagrams illustrate the H2 receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R H2 Receptor This compound->H2R Binds to Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylates target proteins

Caption: H2 Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing Receptor start->prepare_membranes prepare_reagents Prepare Radioligand and Test Compound Dilutions start->prepare_reagents incubation Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubation prepare_reagents->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

References

Comparative Guide to H2 Receptor Antagonists for Blocking Amthamine Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used histamine H2 receptor antagonists—cimetidine, ranitidine, and famotidine—in their ability to block the effects of the selective H2 receptor agonist, Amthamine. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate antagonist for their in vitro and in vivo studies.

Introduction to this compound and H2 Receptor Antagonists

This compound is a potent and selective agonist for the histamine H2 receptor, a G-protein coupled receptor (GPCR) primarily associated with the stimulation of gastric acid secretion.[1] Upon activation, the H2 receptor canonically couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). However, evidence also suggests that H2 receptors can signal through alternative pathways, including the activation of phospholipase C (PLC) and the ERK1/2 pathway.

H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine, are competitive inhibitors of the H2 receptor.[2] They are widely used to treat conditions related to excessive gastric acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).[3] In a research context, these antagonists are invaluable tools for studying the physiological and pathological roles of the H2 receptor by selectively blocking its activation by agonists like histamine and this compound.[1]

Quantitative Comparison of H2 Receptor Antagonists

The efficacy of H2 receptor antagonists in blocking this compound-induced responses can be quantified using various parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

AntagonistAgonistPreparationParameterValueReference
RanitidineThis compoundGuinea-pig spontaneously beating atriapA26.46[4]
RanitidineThis compoundGuinea-pig electrically driven papillary musclepA26.25

Signaling Pathways

The interaction between this compound, the H2 receptor, and its antagonists involves distinct signaling cascades.

cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs H2R->Gs Couples to Gq Gq H2R->Gq Couples to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->H2R Activates Antagonist H2 Antagonist (Cimetidine, Ranitidine, Famotidine) Antagonist->H2R Blocks Gs->AC Activates Gq->PLC Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates ERK ERK1/2 Activation PKC->ERK ERK->Response

This compound-H2 Receptor Signaling and Antagonist Blockade.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to evaluate the interaction between this compound and H2 receptor antagonists.

Isolated Perfused Rat Stomach Assay for Gastric Acid Secretion

This ex vivo method allows for the direct measurement of gastric acid secretion in a controlled environment.

Objective: To determine the effect of H2 receptor antagonists on this compound-stimulated gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane anesthesia

  • Perfusion pump

  • Krebs-Ringer bicarbonate buffer (oxygenated with 95% O2 / 5% CO2)

  • This compound solution

  • H2 receptor antagonist solutions (cimetidine, ranitidine, or famotidine)

  • pH meter and titration equipment (0.01 N NaOH)

  • Surgical instruments

Procedure:

  • Anesthetize the rat with urethane.

  • Perform a laparotomy to expose the stomach.

  • Cannulate the celiac artery for arterial perfusion and the portal vein for venous drainage.

  • Ligate the esophagus and pylorus. Insert a catheter into the stomach lumen through the forestomach for luminal perfusion and collection of gastric contents.

  • Begin perfusion of the stomach vasculature with oxygenated Krebs-Ringer bicarbonate buffer at a constant flow rate.

  • Perfuse the gastric lumen with distilled water and collect the effluent every 15 minutes.

  • After a basal collection period, introduce this compound into the arterial perfusate to stimulate acid secretion.

  • Once a stable stimulated secretion rate is achieved, introduce the H2 receptor antagonist at various concentrations into the arterial perfusate along with this compound.

  • Collect the luminal effluent for several more time periods.

  • Determine the acid output by titrating the collected samples to pH 7.0 with 0.01 N NaOH.

  • Analyze the data to determine the inhibitory effect of the antagonist on this compound-stimulated acid secretion.

A Anesthetize Rat B Expose Stomach via Laparotomy A->B C Cannulate Celiac Artery & Portal Vein B->C D Ligate Esophagus & Pylorus, Insert Luminal Catheter C->D E Start Vascular Perfusion with Buffer D->E F Start Luminal Perfusion & Collect Basal Secretion E->F G Introduce this compound to Stimulate Secretion F->G H Introduce H2 Antagonist G->H I Collect Secretion Samples H->I J Titrate Samples to Determine Acid Output I->J K Data Analysis J->K A Seed CHO-H2-CRE Cells B Wash Cells A->B C Pre-incubate with H2 Antagonist B->C D Add this compound C->D E Incubate D->E F Measure Reporter Gene Activity (Luciferase or SPAP) E->F G Data Analysis (Schild Plot) F->G

References

Amthamine's Performance as a Histamine H2 Receptor Agonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a compound is paramount. This guide provides a detailed comparison of Amthamine with other histamine H2 receptor agonists, supported by available experimental data. We delve into its potency and efficacy, offering insights into its utility as a selective research tool.

This compound is a potent and selective agonist for the histamine H2 receptor, a class of G-protein coupled receptors crucial in regulating gastric acid secretion and other physiological processes.[1][2] Its performance, particularly its potency, has been evaluated in various in vitro and in vivo models, often showing it to be comparable to or even slightly more potent than the endogenous ligand, histamine.[1][3]

Comparative Potency of H2 Receptor Agonists

The potency of an agonist is a measure of the concentration required to produce a defined effect. This is commonly expressed as the pD2 value (the negative logarithm of the EC50, the concentration that elicits 50% of the maximal response). A higher pD2 value indicates greater potency.

Experimental data from studies on isolated guinea-pig atria, a common model for assessing H2 receptor activity, demonstrate this compound's high potency.

AgonistpD2 Value (Guinea-Pig Atria)EC50 (Rat Gastric Fundus) (μmol/l)Reference(s)
This compound6.7218.9[1]
Histamine~6.21 (implied)Approx. equipotent to this compound
DimapritLower than this compound (10x less potent)3 to 10-fold less potent than this compound

Note: This table summarizes available data. Direct comparative studies with a wider range of H2 agonists providing Ki (binding affinity) and Emax (maximal efficacy) values are limited in the public domain and would require dedicated experimental investigation for a comprehensive analysis.

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist This compound (or other H2 Agonist) Agonist->H2R Binds to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates targets leading to

Caption: Histamine H2 Receptor Signaling Cascade.

Experimental Protocols for Agonist Characterization

Validating the activity of this compound and comparing it to other H2 agonists involves standardized experimental procedures. The following outlines the general methodologies for two key assays.

Receptor Binding Assay

This assay determines the affinity of a ligand for its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound and other agonists for the H2 receptor.

General Protocol:

  • Membrane Preparation: Cells or tissues expressing the H2 receptor are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) and varying concentrations of the unlabeled test agonist (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the Ki value for the test agonist is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the H2 receptor and produce the second messenger, cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and other agonists in stimulating cAMP production.

General Protocol:

  • Cell Culture: Cells expressing the H2 receptor are cultured in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

  • Agonist Stimulation: Cells are then stimulated with varying concentrations of the test agonist.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax values for each agonist.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Accumulation Assay B_Prep Membrane Preparation B_Inc Incubation with Radioligand & Agonist B_Prep->B_Inc B_Sep Filtration B_Inc->B_Sep B_Quant Scintillation Counting B_Sep->B_Quant B_Anal Ki Determination B_Quant->B_Anal Compare Compare Potency, Affinity & Efficacy B_Anal->Compare F_Culture Cell Culture F_Stim Agonist Stimulation F_Culture->F_Stim F_Lysis Cell Lysis F_Stim->F_Lysis F_Quant cAMP Quantification (HTRF/ELISA) F_Lysis->F_Quant F_Anal EC50 & Emax Determination F_Quant->F_Anal F_Anal->Compare Start Start cluster_binding cluster_binding Start->cluster_binding cluster_functional cluster_functional Start->cluster_functional

Caption: Workflow for H2 Agonist Comparison.

Conclusion

The available data consistently demonstrate that this compound is a potent and selective H2 receptor agonist, making it a valuable tool for in vitro and in vivo studies of H2 receptor function. Its potency is comparable to, and in some cases slightly higher than, histamine. For a comprehensive cross-validation, further head-to-head studies generating comparative Ki and Emax values against a broader panel of H2 agonists are recommended. The experimental protocols outlined above provide a framework for conducting such comparative analyses.

References

Amthamine: A Comparative Analysis of In Vitro and In Vivo Effects on the Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Amthamine, a potent and selective histamine H2 receptor agonist. Its performance is evaluated against other relevant H2 receptor agonists, supported by experimental data from various in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the quantitative data on the potency and efficacy of this compound in comparison to other key histamine H2 receptor agonists.

CompoundAssay/TissueParameterValueReference
This compound Guinea Pig Right Atrium (spontaneously beating)pD26.72[1]
Guinea Pig Papillary Muscle (electrically driven)pD26.17[1]
Human AtriumpD25.38[1]
Rat Isolated Gastric FundusEC5018.9 µM[2]
Conscious Cats (gastric fistula)ED50 (gastric acid secretion)0.069 µmol/kg/h[2]
Anesthetized Rats (lumen-perfused stomach)ED50 (gastric acid secretion)11.69 µmol/kg i.v.
Histamine Guinea Pig Right AtriumpD2~6.0
Dimaprit Guinea Pig Right AtriumpD2~5.0
Anesthetized Rats (gastric acid secretion)-Less potent than this compound and Histamine

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of this compound.

In Vitro Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of a test compound (like this compound) for the histamine H2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the histamine H2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Tiotidine (a potent H2 receptor antagonist).

  • Test Compound: this compound or other H2 receptor agonists/antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled H2 receptor antagonist (e.g., 10 µM Ranitidine).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the H2 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-Tiotidine (typically at or below its Kd value), and the cell membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [³H]-Tiotidine, and the cell membrane preparation.

    • Competition: Add serial dilutions of the test compound (this compound), [³H]-Tiotidine, and the cell membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Adenylyl Cyclase Functional Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase, a key downstream effector of the H2 receptor.

Materials:

  • Cells or Cell Membranes: From a cell line endogenously or recombinantly expressing the histamine H2 receptor.

  • Test Compound: this compound or other H2 receptor agonists.

  • Assay Buffer: Typically contains ATP (the substrate for adenylyl cyclase), MgCl₂, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin: A direct activator of adenylyl cyclase, used as a positive control.

  • cAMP Detection Kit: Commercially available kits (e.g., ELISA, TR-FRET, or AlphaScreen) for quantifying cAMP levels.

Procedure:

  • Cell/Membrane Preparation: Prepare cells or cell membranes as per the requirements of the chosen cAMP detection kit.

  • Assay Setup: In a suitable microplate, add the cells or membranes.

  • Compound Addition: Add increasing concentrations of the test compound (this compound) or control compounds (e.g., histamine, forskolin) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells (if using whole cells) and follow the protocol of the cAMP detection kit to measure the amount of cAMP produced in each well.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

In Vivo Gastric Acid Secretion in Anesthetized Rats

This protocol describes a method for measuring the effect of this compound on gastric acid secretion in an in vivo model.

Materials:

  • Animals: Male Wistar rats.

  • Anesthetic: e.g., Urethane.

  • Surgical Instruments.

  • Perfusion Pump.

  • pH Meter and Electrode.

  • Saline Solution.

  • Test Compound: this compound, histamine, or other secretagogues.

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

  • Catheterization: Cannulate the jugular vein for intravenous administration of compounds.

  • Stomach Perfusion: Ligate the pylorus and insert a double-lumen cannula through an incision in the forestomach. Perfuse the stomach with saline at a constant rate.

  • Sample Collection: Collect the perfusate at regular intervals (e.g., every 15 minutes).

  • Acid Output Measurement: Determine the acid concentration of each sample by titration with a standard NaOH solution to a pH of 7.0. Calculate the total acid output for each collection period.

  • Drug Administration: After a basal collection period to establish a stable baseline of acid secretion, administer the test compound (this compound) intravenously as a bolus or continuous infusion.

  • Post-treatment Collection: Continue to collect the gastric perfusate and measure acid output to determine the effect of the compound.

  • Data Analysis:

    • Plot the acid output over time.

    • Calculate the total acid output during the basal period and after drug administration.

    • For dose-response studies, administer different doses of the compound to different groups of animals and determine the ED50 (the dose that produces 50% of the maximal secretory response).

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates a downstream signaling cascade. The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to the physiological response.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates targets leading to

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Gastric Acid Secretion Assay

The following diagram illustrates the key steps in a typical in vivo experiment to assess the effect of a histamine H2 receptor agonist on gastric acid secretion in a rat model.

InVivo_Workflow start Start animal_prep Animal Preparation (Anesthesia, Tracheotomy) start->animal_prep catheterization Catheterization (Jugular Vein) animal_prep->catheterization stomach_prep Stomach Preparation (Pylorus Ligation, Cannulation) catheterization->stomach_prep perfusion Stomach Perfusion (Saline) stomach_prep->perfusion basal_collection Basal Sample Collection (Establish Baseline) perfusion->basal_collection drug_admin Drug Administration (this compound i.v.) basal_collection->drug_admin post_collection Post-Treatment Sample Collection drug_admin->post_collection analysis Acid Output Measurement (Titration) post_collection->analysis data_analysis Data Analysis (Calculate ED50) analysis->data_analysis end End data_analysis->end

Caption: In Vivo Gastric Acid Secretion Workflow.

References

Confirming Amthamine's Mechanism of Action Through Antagonist Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data confirming the mechanism of action of amthamine, a potent and selective histamine H2 receptor agonist. Through antagonist studies, its specific interaction with the H2 receptor and downstream signaling pathways are elucidated. This document presents quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

This compound: A Selective Histamine H2 Receptor Agonist

This compound is a thiazole derivative that has been instrumental in studying the physiological roles of the histamine H2 receptor.[1] It acts as a full agonist at H2 receptors, demonstrating potency comparable to or slightly higher than histamine in various in vitro and in vivo models.[2] Its selectivity is a key feature, as it shows no significant activity at H1 receptors and only weak agonist activity at H3 receptors.[1]

The primary mechanism of action of this compound involves binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger to initiate various intracellular responses.[3]

Antagonist Studies: Confirming the H2 Receptor-Mediated Mechanism

The specific action of this compound at the H2 receptor is confirmed through competitive antagonism studies. H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine, are able to block the effects of this compound in a concentration-dependent manner.[1] This competitive antagonism is demonstrated by a rightward parallel shift of the agonist dose-response curve in the presence of the antagonist, without a change in the maximum response.

Comparative Potency of H2 Receptor Antagonists

The potency of different H2 receptor antagonists in counteracting the effects of H2 agonists like this compound can be quantified using parameters such as the dissociation constant (Ki) or the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. A higher pA2 value indicates a more potent antagonist.

AntagonistReceptorAgonistpA2 ValueTissue/SystemReference
Ranitidine H2This compound6.46Guinea-pig atria
H2This compound6.25Guinea-pig papillary muscle
Famotidine H2Histamine7.15 +/- 0.09Isolated guinea-pig parietal cells
H2Histamine6.83 +/- 0.10Isolated guinea-pig parietal cells
Cimetidine H2HistamineNot explicitly statedNot explicitly stated

Note: While not all studies directly used this compound, the competitive nature of these antagonists at the H2 receptor allows for the inference of their blocking action against this compound. Famotidine is noted to be the most potent among the commonly used H2 antagonists.

Experimental Data: this compound's Agonist Activity

The agonist properties of this compound have been characterized in various experimental models. The following table summarizes key quantitative data.

ParameterValueExperimental ModelReference
ED50 11.69 µmol/kg (i.v.)Anesthetized rat with lumen-perfused stomach
EC50 18.9 µmol/lRat isolated gastric fundus
pD2 6.72Spontaneously beating guinea-pig atria
pD2 6.17Electrically driven guinea-pig papillary muscle
pD2 5.38Human atrium

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled antagonists for the H2 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Tiotidine (a potent H2 antagonist).

  • Test Compounds: this compound (for validation) and various H2 receptor antagonists (e.g., ranitidine, famotidine, cimetidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-tiotidine and varying concentrations of the unlabeled antagonist.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay (Antagonist Mode)

This assay measures the ability of an antagonist to inhibit the this compound-induced increase in intracellular cyclic AMP (cAMP).

Materials:

  • Cells: CHO-K1 cells stably expressing the human H2 receptor.

  • Agonist: this compound.

  • Test Compounds: H2 receptor antagonists (e.g., ranitidine, famotidine, cimetidine).

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the H2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of this compound (typically at its EC80 concentration to elicit a robust response) to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 of the antagonist.

Visualizations

Amthamine_Signaling_Pathway This compound This compound H2R H2 Receptor This compound->H2R Binds to G_protein G Protein (Gs) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates substrates leading to Antagonist H2 Antagonist (e.g., Ranitidine) Antagonist->H2R Competitively Blocks

Caption: this compound signaling pathway and antagonist inhibition.

Experimental_Workflow cluster_0 Functional cAMP Assay (Antagonist Mode) cluster_1 Competitive Radioligand Binding Assay A1 Plate H2R-expressing cells A2 Pre-incubate with Antagonist A1->A2 A3 Stimulate with this compound A2->A3 A4 Lyse cells & Measure cAMP A3->A4 A5 Determine Antagonist IC50 A4->A5 B1 Incubate H2R membranes with Radioligand & Antagonist B2 Separate Bound/Free Radioligand B1->B2 B3 Measure Radioactivity B2->B3 B4 Determine Antagonist Ki B3->B4 Start Confirming this compound's Mechanism Start->A1 Start->B1

Caption: Workflow for antagonist studies on this compound.

References

Amthamine's Efficacy in Mitigating Hyperactivity in H2 Receptor Deficient Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A recent study in Cell Reports highlights the potential of the H2 receptor agonist, amthamine, to counteract amphetamine-induced hyperactivity in a genetically modified mouse model lacking the histamine H2 receptor in the ventral tegmental area (VTA) dopaminergic neurons. This finding opens new avenues for understanding the role of histamine in modulating dopamine-related behaviors and suggests a potential therapeutic application for H2 receptor agonists in conditions characterized by dopaminergic dysregulation.

Researchers are actively exploring the intricate interplay between the histaminergic and dopaminergic systems in the brain. A key study by Ma et al. (2024) developed a conditional knockout mouse model where the histamine H2 receptor (H2R) was specifically deleted in dopamine (DA) neurons of the VTA, a critical brain region for reward and motivation. These H2R-deficient mice exhibited a behavioral phenotype reminiscent of mania, including hyperactivity.

This guide provides a comparative overview of the effects of this compound in these H2 receptor knockout models versus wild-type animals, supported by experimental data and detailed protocols.

Quantitative Data Summary

Experimental Group Treatment Locomotor Activity (Anticipated Results)
Wild-Type MiceSalineNormal
Wild-Type MiceAmphetamineIncreased
H2R Knockout MiceSalineIncreased (Hyperactivity)
H2R Knockout MiceAmphetamineFurther Increased
H2R Knockout MiceThis compound (intra-VTA) + AmphetamineReduced compared to Amphetamine alone

Experimental Protocols

The following are detailed methodologies for the key experiments involved in assessing the effects of this compound in H2 receptor knockout models.

Animal Model
  • Model: Conditional knockout mice with a floxed H2 receptor gene (Hrh2fl/fl) are crossed with mice expressing Cre recombinase under the control of the dopamine transporter (DAT) promoter (DAT-Cre). This results in the specific deletion of the H2 receptor in dopaminergic neurons.

  • Control: Wild-type C57BL/6J mice are used as a control group.

  • Housing: Mice are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

Stereotactic Surgery for Intra-VTA this compound Administration
  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotactic Frame: The anesthetized mouse is placed in a stereotaxic frame.

  • Coordinates: A small craniotomy is performed over the VTA. The stereotactic coordinates for the VTA in mice, relative to bregma, are approximately: Anteroposterior (AP): -3.2 mm, Mediolateral (ML): ±0.5 mm, and Dorsoventral (DV): -4.4 mm. These coordinates should be optimized for the specific mouse strain and age.

  • Injection: A microinjection cannula is lowered to the target coordinates. This compound (dissolved in sterile saline) is infused at a controlled rate (e.g., 100 nL/min). The cannula is left in place for a few minutes post-injection to allow for diffusion and prevent backflow.

Open Field Test for Locomotor Activity
  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes before the test.

    • Each mouse is placed in the center of the open field arena.

    • Locomotor activity is recorded for a set duration (e.g., 30-60 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled (cm)

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (a measure of exploratory behavior)

    • Stereotypical behaviors (e.g., repetitive grooming, circling)

Amphetamine-Induced Hyperactivity Protocol
  • Drug Administration: Amphetamine (e.g., 2-5 mg/kg) or saline is administered via intraperitoneal (i.p.) injection.

  • Behavioral Testing: Immediately following the injection, mice are placed in the open field arena, and their locomotor activity is recorded as described above.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow.

H2R_Signaling_Pathway This compound This compound H2R H2 Receptor This compound->H2R activates G_protein Gs Protein H2R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., modulation of neuronal activity) PKA->Cellular_Response phosphorylates targets leading to

H2 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Animal Groups cluster_1 Treatments WT Wild-Type Mice Saline Saline WT->Saline Amph Amphetamine WT->Amph KO H2R Knockout Mice KO->Saline KO->Amph Amth_Amph This compound (intra-VTA) + Amphetamine KO->Amth_Amph OFT Open Field Test (Measure Locomotor Activity) Saline->OFT Amph->OFT Amth_Amph->OFT Data Data Analysis and Comparison OFT->Data

Experimental Workflow.

Comparison with Alternatives

This compound is a highly selective agonist for the H2 receptor, making it a valuable tool for dissecting the specific roles of this receptor subtype. Other histamine receptor agonists exist, but they may have off-target effects on H1 or H3 receptors, which could confound the interpretation of results. For instance, histamine itself is non-selective and would activate all histamine receptor subtypes. The use of a selective agonist like this compound in a knockout model provides strong evidence for the specific involvement of the H2 receptor in the observed effects.

Amthamine: A Comparative Guide to its Physiological Responses and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological responses induced by Amthamine, a potent and selective histamine H2 receptor agonist. Its performance is evaluated against other histamine receptor agonists, supported by experimental data to address the reproducibility of its effects.

Cardiovascular Effects

This compound has been shown to induce dose-dependent cardiovascular responses. In anesthetized rats, intravenous administration of this compound (0.03-3 µmol/kg) resulted in vasodepressor effects.[1] At higher doses (30-100 µmol/kg), it caused a modest increase in mean arterial pressure.[1] Furthermore, this compound produced a dose-dependent tachycardia that was only partially reduced by an H2 blocker, suggesting an interaction with the adrenergic system at higher concentrations.[1] In isolated guinea pig atria, this compound increased the sinus rate, and in electrically driven guinea pig papillary muscle and human atrium, it enhanced contractility, indicating a positive inotropic effect.[2] These effects were competitively antagonized by H2 receptor blockers like ranitidine and famotidine.[3]

Comparative Data on Cardiovascular Effects of H2 Receptor Agonists

CompoundAnimal ModelParameterPotency (pD2/ED50)EfficacyReference
This compound Guinea Pig Atria (in vitro)Sinus Rate6.72 (pD2)Full Agonist
Guinea Pig Papillary Muscle (in vitro)Contractility6.17 (pD2)Full Agonist
Human Atrium (in vitro)Contractility5.38 (pD2)Full Agonist
Anesthetized Rat (in vivo)Vasodepression0.03-3 µmol/kg (i.v.)-
Histamine Guinea Pig Atria (in vitro)Sinus RateComparable to this compoundFull Agonist
Human Atrium (in vitro)ContractilityResembling this compoundFull Agonist
Dimaprit Guinea Pig Atria (in vitro)Sinus Rate~10x less potent than this compoundFull Agonist
Human Atrium (in vitro)Contractility10 times less potent than histamineAs effective as histamine
Impromidine Human Atrium (in vitro)Contractility10-30 times more active than histamineSignificantly lower than histamine

Effects on Smooth Muscle

The action of histamine on smooth muscle is complex, involving both H1 and H2 receptors which can mediate contraction and relaxation, respectively. For instance, in guinea pig stomach smooth muscle, histamine elicits contractions that are abolished by the H1 antagonist mepyramine. In the presence of mepyramine, histamine can cause relaxation in acetylcholine-contracted fundus preparations, an effect suppressed by the H2 antagonist cimetidine. Studies on intestinal smooth muscle cells from guinea pig ileum show that both histamine and the H2 agonist dimaprit can induce contraction. However, the contractile effect of histamine is mediated by H1 receptors, while dimaprit's effect appears to involve cholinergic pathways. While this compound is a potent H2 agonist, specific studies detailing its direct effects on various smooth muscle preparations and the reproducibility of these effects are not as extensively documented as its effects on gastric acid secretion and the cardiovascular system.

Gastric Acid Secretion

This compound is a potent stimulant of gastric acid secretion, acting as a full agonist at histamine H2 receptors. Its effects have been demonstrated in various in vivo and in vitro models, including conscious cats with gastric fistulas and anesthetized rats with lumen-perfused stomachs. In these models, this compound induced a dose-related increase in acid secretion. The stimulatory effect of this compound on gastric acid secretion is competitively antagonized by H2 receptor antagonists like famotidine and ranitidine.

Comparative Data on Gastric Acid Secretion Induced by H2 Receptor Agonists

CompoundAnimal ModelPotency (ED50/EC50)EfficacyReference
This compound Conscious Cat (in vivo)0.069 µmol/kg/h-
Anesthetized Rat (in vivo)11.69 µmol/kg (i.v.)Significantly higher than histamine and dimaprit
Rat Isolated Gastric Fundus (in vitro)18.9 µmol/l (EC50)Full Agonist
Histamine Anesthetized Rat (in vivo)Approximately equipotent with this compound-
Dimaprit Various models3 to 10-fold less potent than this compound-

Experimental Protocols

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

  • Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane).

  • Surgical Procedure: A tracheotomy is performed to ensure a clear airway. The stomach is exposed, and a double-lumen cannula is inserted through an incision in the forestomach and secured.

  • Stomach Perfusion: The stomach is continuously perfused with saline at a constant rate. The perfusate is collected at regular intervals (e.g., every 15 minutes).

  • Drug Administration: this compound or other agonists are administered intravenously (i.v.) at various doses.

  • Sample Analysis: The collected gastric perfusate is titrated with a standardized NaOH solution to determine the acid concentration.

  • Data Analysis: The acid output is calculated and expressed as µmol H+/min. Dose-response curves are constructed to determine the ED50.

In Vitro Measurement of Cardiac Contractility in Isolated Papillary Muscle

  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of guinea pig hearts.

  • Mounting: The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at a constant temperature (e.g., 37°C) and gassed with 95% O2 and 5% CO2.

  • Stimulation: The muscle is stimulated electrically with square-wave pulses of a specific duration and frequency (e.g., 1 ms, 1 Hz) at a voltage slightly above the threshold.

  • Tension Recording: The isometric tension developed by the muscle is recorded using a force-displacement transducer.

  • Drug Application: After a stabilization period, cumulative concentration-response curves are obtained by adding increasing concentrations of this compound or other agonists to the organ bath.

  • Data Analysis: The increase in contractile force is measured, and pD2 values are calculated to compare the potencies of the agonists.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathway of H2 receptor activation, a typical experimental workflow for evaluating this compound's effects, and a logical comparison of its reproducibility.

H2_Signaling_Pathway cluster_cell Parietal Cell / Cardiomyocyte This compound This compound H2R H2 Receptor This compound->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates (Gastric Parietal Cell) CaChannels L-type Ca2+ Channels PKA->CaChannels Phosphorylates (Cardiomyocyte) Response Increased Gastric Acid Secretion Increased Heart Rate & Contractility ProtonPump->Response CaChannels->Response

Caption: H2 Receptor Signaling Pathway.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies AnimalPrep Animal Preparation (e.g., Anesthesia, Cannulation) Baseline Baseline Physiological Measurement AnimalPrep->Baseline DrugAdmin_vivo This compound Administration (Dose-Response) Baseline->DrugAdmin_vivo DataCollection_vivo Data Collection (e.g., Blood Pressure, Gastric Acid Output) DrugAdmin_vivo->DataCollection_vivo Analysis_vivo Data Analysis (e.g., ED50 Calculation) DataCollection_vivo->Analysis_vivo TissuePrep Tissue/Cell Preparation (e.g., Isolated Organ Bath) Stabilization Stabilization Period TissuePrep->Stabilization DrugAdmin_vitro This compound Administration (Concentration-Response) Stabilization->DrugAdmin_vitro DataCollection_vitro Data Recording (e.g., Muscle Tension, Secretion) DrugAdmin_vitro->DataCollection_vitro Analysis_vitro Data Analysis (e.g., EC50/pD2 Calculation) DataCollection_vitro->Analysis_vitro

Caption: General Experimental Workflow.

Reproducibility_Comparison cluster_attributes Comparative Attributes This compound This compound Potency High Potency This compound->Potency Selectivity High H2 Selectivity This compound->Selectivity Efficacy Full Agonist This compound->Efficacy Reproducibility Consistent Dose-Response (Implied Reproducibility) This compound->Reproducibility SideEffects Potential Adrenergic Effects (at high doses) This compound->SideEffects Histamine Histamine Histamine->Potency Histamine->Efficacy OffTarget Activates H1, H3, H4 Receptors Histamine->OffTarget Dimaprit Dimaprit Dimaprit->Selectivity Dimaprit->Efficacy LowerPotency Lower Potency Dimaprit->LowerPotency

Caption: Reproducibility Comparison.

References

Amthamine: A Comparative Review of a Selective Histamine H2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Amthamine stands out as a potent and selective experimental compound for investigating the histamine H2 receptor system. This guide provides a comprehensive comparison of this compound with other key research compounds, supported by experimental data to inform compound selection and experimental design.

This compound, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a highly selective agonist for the histamine H2 receptor.[1][2] Its utility in research stems from its ability to potently stimulate H2 receptors with minimal off-target effects at H1 and H3 receptors, making it a valuable tool for elucidating the physiological and pathological roles of the H2 receptor.[1][2] This guide will delve into the comparative pharmacology of this compound, presenting its binding affinity and functional potency alongside other critical research compounds such as the endogenous ligand histamine and other synthetic agonists like dimaprit and impromidine.

Comparative Binding Affinity at Histamine Receptors

The selectivity of a research compound is paramount for accurate and reproducible experimental results. The following table summarizes the binding affinities (Ki) of this compound and other relevant compounds at the four subtypes of histamine receptors. Lower Ki values indicate a higher binding affinity.

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
This compound >10,00063.1>10,0007,943
Histamine25031.64.73.8
Dimaprit>10,000158.5>10,000>10,000
Impromidine>10,0007.925.126.9

Data compiled from multiple sources.

As the data illustrates, this compound exhibits a clear preference for the H2 receptor, with significantly weaker affinity for H1, H3, and H4 receptors. This high selectivity contrasts with the endogenous ligand, histamine, which binds with high affinity to all four receptor subtypes, and impromidine, which shows considerable affinity for H3 and H4 receptors in addition to H2. Dimaprit also demonstrates H2 selectivity, though with a lower affinity compared to this compound.

Functional Potency and Efficacy

Beyond binding, the functional consequence of receptor activation is a critical parameter. The following table compares the potency (EC50 or pD2) and efficacy of this compound and its counterparts in various functional assays. A lower EC50 or a higher pD2 value signifies greater potency.

CompoundAssayTissue/Cell LinePotency (EC50/pD2)Efficacy
This compound Gastric Acid SecretionRat isolated gastric fundus18.9 µM (EC50)Full Agonist
This compound InotropyGuinea-pig atria6.72 (pD2)Full Agonist
This compound InotropyHuman atrium5.38 (pD2)Full Agonist
HistamineInotropyGuinea-pig atria~6.7 (pD2)Full Agonist
DimapritInotropyGuinea-pig atria~5.7 (pD2)Full Agonist
ImpromidineInotropyHuman heart-Partial Agonist

Data compiled from multiple sources.[1]

In functional assays, this compound consistently demonstrates its role as a full agonist at the H2 receptor, with potency comparable to or slightly higher than histamine in some preparations. For instance, in stimulating gastric acid secretion and increasing cardiac contractility, this compound is significantly more potent than dimaprit. Notably, while impromidine is a potent H2 agonist, it acts as a partial agonist in the human heart, meaning it cannot elicit the same maximal response as a full agonist like this compound.

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. The H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. This interaction triggers a series of events culminating in a physiological response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R H2 Receptor This compound->H2R Binds Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Radioligand_Binding_Workflow Prep 1. Receptor Preparation (e.g., cell membranes expressing H2R) Incubation 2. Incubation - Receptor Preparation - Radiolabeled Ligand (e.g., [3H]-Tiotidine) - Unlabeled Test Compound (e.g., this compound) Prep->Incubation Separation 3. Separation (Rapid filtration to separate bound from free radioligand) Incubation->Separation Counting 4. Quantification (Scintillation counting to measure radioactivity) Separation->Counting Analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Counting->Analysis

References

Safety Operating Guide

Proper Disposal of Amthamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the point of sale. This document outlines the essential procedures for the safe and compliant disposal of Amthamine, a selective histamine H2-receptor agonist. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and protecting the environment.

This compound and its dihydrobromide salt are classified as hazardous materials. The Safety Data Sheet (SDS) for this compound dihydrobromide indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation. Proper handling and disposal are therefore mandatory to mitigate these risks.

Key Safety and Disposal Information

All personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Type Disposal Container Disposal Method
Unused/Expired this compound Labeled, sealed, and compatible hazardous waste container.Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration at a permitted facility is the preferred method.
Contaminated Labware (solid) Puncture-resistant, labeled hazardous waste container.Collect items such as gloves, pipette tips, and vials. Segregate from other waste streams and dispose of via a licensed hazardous waste contractor.
This compound Solutions (liquid) Labeled, sealed, and shatter-proof hazardous waste container.Collect in a container compatible with the solvent used. Do not mix with incompatible waste. Dispose of through a licensed hazardous waste company.

Experimental Protocols for Safe Disposal

1. Waste Segregation and Collection:

  • Solid Waste: Immediately place all single-use items contaminated with this compound, such as gloves, weighing papers, and pipette tips, into a designated, clearly labeled hazardous waste container. This container should be lined with a chemically resistant bag.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled waste container. The container material must be compatible with the solvent used in the solution. Never pour this compound solutions down the drain.

  • Unused Product: Pure, unused, or expired this compound should be disposed of in its original container or a securely sealed and labeled hazardous waste container. Do not attempt to dispose of it as regular trash.

2. Spill Management:

In the event of an this compound spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.

  • Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves before approaching the spill.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.

  • Neutralization (for liquid spills): Since this compound is an amine and therefore basic, a weak acid can be used for neutralization. Cautiously apply a dilute solution of a weak acid, such as citric acid, to the spill area after absorption.

  • Clean-up: Collect all contaminated absorbent materials and spilled this compound using spark-proof tools and place them in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

3. Final Disposal:

All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company. This ensures that the waste is handled and treated in compliance with all local, state, and federal regulations. Incineration is the recommended disposal method for this compound, as thermal decomposition may produce hazardous byproducts such as oxides of nitrogen and sulfur.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AmthamineDisposal Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Vials, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteType->LiquidWaste Liquid UnusedProduct Unused/Expired This compound WasteType->UnusedProduct Pure Chemical CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid CollectUnused Secure in Original or Labeled Waste Container UnusedProduct->CollectUnused LicensedDisposal Arrange Pickup by Licensed Hazardous Waste Company CollectSolid->LicensedDisposal CollectLiquid->LicensedDisposal CollectUnused->LicensedDisposal Incineration Incineration at Permitted Facility LicensedDisposal->Incineration

Caption: Decision workflow for the safe disposal of this compound waste.

By following these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible research environment. Our commitment to our customers includes providing the necessary information to manage our products safely from acquisition through disposal.

Navigating the Safe Handling of Amthamine in Research Environments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to personal protective equipment (PPE), operational protocols, and disposal plans for researchers, scientists, and drug development professionals handling Amthamine.

This compound, a potent and selective H2 histamine receptor agonist, is a valuable tool in scientific research. However, conflicting safety information from suppliers necessitates a cautious and informed approach to its handling. This guide provides essential safety and logistical information, adopting a conservative stance to ensure the well-being of laboratory personnel.

While some safety data sheets (SDS) classify this compound as non-hazardous, others categorize it as harmful if swallowed, a skin irritant, a serious eye irritant, and a respiratory tract irritant.[1] Given this discrepancy, it is prudent to adhere to the more stringent safety precautions to minimize potential risks. This approach aligns with the fundamental principles of laboratory safety, where uncertainty dictates a higher level of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended equipment for various levels of exposure, assuming the compound is hazardous.

PPE ComponentSpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and dust.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes inhalation of dust or aerosols.[1]

Operational Protocols: A Step-by-Step Approach to Safe Handling

Adherence to standardized operating procedures is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Handling:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control potential airborne exposure.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Minimize Dust: Handle the solid form of this compound carefully to avoid generating dust.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Preparedness for Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is vital.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable detergent and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to prevent environmental contamination and ensure safety.

Waste Characterization:

  • Unused this compound should be considered chemical waste.

Disposal Method:

  • Dispose of this compound waste and contaminated materials in a sealed, labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) office for specific guidance.

  • Do not dispose of this compound down the drain.

Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Obtain this compound assess_hazards Assess Hazards (Assume Hazardous Classification) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe Proceed with Caution prep_work_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe->prep_work_area weigh_handle Weigh and Handle this compound (Minimize Dust) prep_work_area->weigh_handle experiment Perform Experiment weigh_handle->experiment spill Spill Occurs weigh_handle->spill exposure Personal Exposure Occurs weigh_handle->exposure decontaminate Decontaminate Work Surfaces experiment->decontaminate experiment->spill experiment->exposure dispose_waste Dispose of Waste (Sealed, Labeled Container) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end spill_response Follow Spill Protocol (Evacuate, Ventilate, Clean) spill->spill_response Yes exposure_response Follow First Aid Protocol (Flush, Wash, Seek Medical Aid) exposure->exposure_response Yes spill_response->decontaminate exposure_response->wash_hands

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amthamine
Reactant of Route 2
Reactant of Route 2
Amthamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.